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  • Product: Loratadine-d4 N-Oxide
  • CAS: 1795033-49-6

Core Science & Biosynthesis

Foundational

Loratadine-d4 N-Oxide CAS number and chemical structure

This technical guide details the chemical identity, metabolic context, and bioanalytical application of Loratadine-d4 N-Oxide , a stable isotope-labeled metabolite used primarily as an Internal Standard (IS) in quantitat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, metabolic context, and bioanalytical application of Loratadine-d4 N-Oxide , a stable isotope-labeled metabolite used primarily as an Internal Standard (IS) in quantitative LC-MS/MS assays.[1]

[1][2]

Chemical Identity & Structural Characterization[1][3][4][5][6]

Loratadine-d4 N-Oxide is the deuterated analog of Loratadine N-Oxide, a Phase I oxidative metabolite of the second-generation antihistamine Loratadine.[1] It is critical to distinguish between the unlabeled metabolite and the labeled standard used for normalization in mass spectrometry.

Nomenclature and Identifiers
ParameterDetails
Chemical Name Ethyl 4-(8-chloro-5,6-dihydro-1-oxido-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate-d4
Analyte Type Stable Isotope Labeled Standard (Internal Standard)
Parent Drug Loratadine (Claritin)
CAS Number (Unlabeled) 165739-62-8 (Refers to Loratadine N-Oxide)
CAS Number (Labeled) Non-compendial.[1][2][3] (Refer to CAS 165739-62-8 for chemical properties; specific isotope CAS is vendor-dependent)
Molecular Formula C₂₂H₁₉D₄ClN₂O₃
Molecular Weight ~402.90 g/mol (vs. 398.88 g/mol for unlabeled)
Isotopic Labeling Typically Piperidine-3,3,5,5-d4 or Ethyl-d4 (Check specific Certificate of Analysis)
Chemical Structure (SMILES & InChI)

The oxidation occurs at the pyridine nitrogen (N-oxide), not the piperidine nitrogen.[1]

  • Isomeric SMILES (Unlabeled Base): CCOC(=O)N1CCC(=C2C3=C(CCC4=C2[O-])C=C(C=C3)Cl)CC1

  • Structural Diagram:

Loratadine_Structure Figure 1: Structural logic of Loratadine-d4 N-Oxide. The d4 label is typically on the Piperidine ring. Core Tricyclic Core (Benzo-Cyclohepta-Pyridine) NOxide N-Oxide Group (Pyridine N-O) Core->NOxide Oxidation (CYP3A4) Piperidine Piperidine Ring (Site of d4 Labeling) Core->Piperidine Double Bond Ester Ethyl Ester (Hydrolysis Site) Piperidine->Ester Carbamate Link

Metabolic Context & Biological Significance

Understanding the formation of Loratadine N-Oxide is essential for interpreting pharmacokinetic data.[1] Loratadine undergoes extensive first-pass metabolism in the liver.[1]

Metabolic Pathways

Loratadine is metabolized via two primary mechanisms:[4][5]

  • Descarboethoxylation: Hydrolysis and decarboxylation to form Desloratadine (Major active metabolite).

  • N-Oxidation: Direct oxidation of the pyridine ring to form Loratadine N-Oxide (Minor pathway, but analytically significant).[1]

Enzymology:

  • CYP3A4 and CYP2D6 are the primary isoenzymes driving these conversions.[5][6]

  • Loratadine N-Oxide can revert to the parent drug under certain reducing conditions (in vivo or in-source during analysis).[1]

Metabolism Figure 2: Metabolic fate of Loratadine showing the N-Oxide branch. Loratadine Loratadine (Parent) MW: 382.88 CYP CYP3A4 / CYP2D6 Loratadine->CYP Desloratadine Desloratadine (Major) (Descarboethoxyloratadine) Lor_NOxide Loratadine N-Oxide MW: 398.88 Lor_NOxide->Loratadine Reduction (Possible) CYP->Desloratadine Descarboethoxylation CYP->Lor_NOxide N-Oxidation

[1]

Bioanalytical Application (LC-MS/MS)

Loratadine-d4 N-Oxide is utilized as an Internal Standard (IS) to correct for matrix effects, extraction efficiency, and ionization variability in LC-MS/MS assays.[1]

Critical Analytical Challenge: In-Source Reduction

Expert Insight: A common pitfall when analyzing N-oxides is In-Source Reduction .[1] High temperatures in the ESI (Electrospray Ionization) source can thermally degrade the N-oxide back to the parent amine.[1]

  • Risk:[6] If Loratadine-d4 N-Oxide converts to Loratadine-d4 in the source, it may interfere with the quantification of the parent Loratadine (if using Loratadine-d4 as its IS) or create "ghost" peaks.[1]

  • Solution: Chromatographic separation is mandatory. The N-oxide (more polar) must elute earlier than the parent drug.[1]

Validated Experimental Protocol (Sample Extraction)

The following protocol utilizes Liquid-Liquid Extraction (LLE) , which is preferred over protein precipitation for minimizing matrix effects in plasma samples.[1]

Reagents:

  • Matrix: Human Plasma (K2EDTA).

  • Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v).

  • Buffer: 0.1 M Sodium Carbonate (pH 9.8).

Step-by-Step Methodology:

  • Aliquot: Transfer 200 µL of plasma into a borosilicate glass tube.

  • Spike IS: Add 20 µL of Loratadine-d4 N-Oxide working solution (e.g., 100 ng/mL in Methanol). Vortex for 10 sec.

  • Alkalinize: Add 100 µL of 0.1 M Sodium Carbonate buffer. Vortex to ensure the analyte is in its non-ionized free-base form (improves extraction into organic layer).[1]

  • Extract: Add 2.0 mL of Hexane:Ethyl Acetate (90:10).

  • Agitate: Mechanical shaker for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer the upper organic layer to a clean tube. Avoid disturbing the aqueous interface.

  • Dry: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 200 µL of Mobile Phase (Acetonitrile:Water + 0.1% Formic Acid).

LC-MS/MS Conditions
  • Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex 2.6µm), 50 x 2.1 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Transitions (MRM):

    • Loratadine N-Oxide: m/z 399.1 → 337.1[1]

    • Loratadine-d4 N-Oxide: m/z 403.1 → 341.1 (Mass shift +4)[1]

Synthesis & Stability

Synthetic Route

Loratadine-d4 N-Oxide is typically synthesized from Loratadine-d4 via oxidation.[1]

  • Starting Material: Loratadine-d4 (synthesized via deuterated ethyl chloroformate or deuterated piperidine precursors).[1]

  • Oxidation: Reaction with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C.[1]

  • Purification: Silica gel chromatography to remove unreacted parent and m-chlorobenzoic acid byproduct.

Handling & Storage[1]
  • Hygroscopicity: N-oxides are polar and can be hygroscopic.[1] Store in a desiccator.

  • Thermal Instability: Avoid high temperatures (>40°C) during sample preparation to prevent deoxygenation.

  • Storage: -20°C or -80°C in amber vials (light sensitive).

Workflow Visualization

LCMS_Workflow Figure 3: Bioanalytical workflow for Loratadine N-Oxide quantification. Sample Plasma Sample + Loratadine-d4 N-Oxide LLE LLE Extraction (Hexane/EtOAc) Sample->LLE Alkaline pH Dry Evaporation (N2 @ 40°C) LLE->Dry Organic Layer LC LC Separation (C18 Column) Dry->LC Reconstitute MS MS/MS Detection (MRM Mode) LC->MS ESI+

References

  • PubChem. (2025). Loratadine N-oxide (Compound CID 29982763).[1] National Library of Medicine. [Link][1]

  • Patel, B. N., et al. (2010).[8] "LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma." Journal of Chromatographic Science, 48(1), 35-44.[1][8] [Link][1]

  • Ghosal, A., et al. (2009).[5] "Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites." Drug Metabolism and Disposition. [Link][1]

  • Yumbe, C., et al. (1996). "Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine."[4][5] Biochemical Pharmacology, 51(2), 165-172.[1] [Link]

Sources

Exploratory

Technical Guide: Precision Quantitation of Loratadine N-Oxide Using Deuterated Internal Standards

Topic: Molecular Weight Analysis & Bioanalytical Strategy: Loratadine N-Oxide vs. Loratadine-d4 N-Oxide Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist[1] Executive Summary In the bio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight Analysis & Bioanalytical Strategy: Loratadine N-Oxide vs. Loratadine-d4 N-Oxide Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist[1]

Executive Summary

In the bioanalysis of second-generation antihistamines, the quantification of metabolites is often complicated by source-induced instability and isotopic interference.[1] This guide provides a definitive technical analysis of Loratadine N-Oxide and its stable isotope-labeled internal standard, Loratadine-d4 N-Oxide .[1]

Beyond a simple comparison of molecular weights, this document addresses the critical mass spectrometric challenges—specifically the Chlorine isotope pattern (


)  and in-source deoxygenation —that can compromise assay selectivity.[1] We present a self-validating workflow designed to ensure regulatory compliance (FDA/EMA) in DMPK studies.

Chemical Identity & Molecular Weight Analysis[1][2][3][4][5][6]

The fundamental difference between the analyte and the internal standard (IS) lies in the substitution of four hydrogen atoms with deuterium (


). This mass shift must be sufficient to prevent "cross-talk" (signal contribution of the analyte into the IS channel) while maintaining identical chromatographic retention to correct for matrix effects.
Comparative Physicochemical Data

The following table details the exact mass specifications required for Mass Spectrometry method development.

ParameterLoratadine N-Oxide (Analyte)Loratadine-d4 N-Oxide (Internal Standard)
CAS Number 165739-62-8N/A (Labeled Analog)
Chemical Formula


Molecular Weight (Average) 398.88 g/mol 402.91 g/mol
Monoisotopic Mass (

)
398.1397 Da 402.1648 Da
Isotopic Pattern (M+2) Significant (

contribution)
Shifted +4 Da from Analyte M+2
Polarity Positive ESI (

)
Positive ESI (

)

Note on Isotopic Purity: For the d4-IS, the contribution of unlabeled (


) species must be 

to avoid falsifying the analyte signal at the Lower Limit of Quantitation (LLOQ).
Structural Context & Labeling Position

Loratadine N-Oxide is formed via CYP450-mediated oxidation, typically at the pyridine nitrogen.[1] The deuterated standard (d4) usually carries the label on the piperidine ring or the ethyl ester moiety to ensure the label is retained during fragmentation.

Mass Spectrometry Methodology & Challenges

The Chlorine Isotope Effect

Loratadine contains one Chlorine atom. In mass spectrometry, this creates a distinct 3:1 ratio between the


 (

) and

(

) peaks.[1]
  • Risk: If an internal standard with only +2 Da mass shift (d2) were used, the

    
     isotope of the analyte would overlap directly with the 
    
    
    
    peak of the IS.
  • Solution: Using Loratadine-d4 provides a mass shift of ~4.025 Da.[1] This shifts the IS precursor ion safely beyond the isotopic envelope of the analyte.

Critical Phenomenon: In-Source Deoxygenation

N-Oxides are thermally labile.[1] In the high-temperature environment of an Electrospray Ionization (ESI) source, Loratadine N-Oxide can lose its oxygen atom, reverting to the parent drug, Loratadine.[1]

Mechanism:


[1]

If this occurs, the mass transitions for the N-Oxide (m/z 399) disappear, and the signal appears in the Loratadine channel (m/z 383), leading to under-estimation of the metabolite and over-estimation of the parent .[1]

Self-Validating Experimental Protocol

To ensure data integrity, the following workflow incorporates "Source Temperature Stress Testing" to validate the stability of the N-Oxide during analysis.

Workflow Logic (Visualized)

BioanalysisWorkflow cluster_MS LC-MS/MS Optimization Start Sample Preparation (Plasma/Serum) Spike Spike IS: Loratadine-d4 N-Oxide Start->Spike Extract Extraction (LLE with Ethyl Acetate) Spike->Extract Tune Q1 Scan (Precursor Selection) Analyte: 399.1 | IS: 403.2 Extract->Tune StressTest Source Temp Stress Test (Ramp 100°C to 500°C) Tune->StressTest Decision Is m/z 383 (Parent) increasing? StressTest->Decision Decision->StressTest Yes (Reduce Temp) Optimum Set Temp < Threshold (Prevent Deoxygenation) Decision->Optimum No Quant Quantification MRM Mode Optimum->Quant

Figure 1: Bioanalytical workflow emphasizing the critical "Source Temperature Stress Test" to prevent in-source degradation of the N-Oxide metabolite.

Step-by-Step Protocol

Reagents:

  • Loratadine N-Oxide Reference Standard (Purity >98%)[1]

  • Loratadine-d4 N-Oxide Internal Standard (Isotopic Purity >99%)[1]

  • LC-MS Grade Acetonitrile & Formic Acid[1]

Procedure:

  • Stock Preparation:

    • Dissolve Loratadine N-Oxide in Methanol to 1 mg/mL.[1]

    • Dissolve Loratadine-d4 N-Oxide in Methanol to 1 mg/mL.[1]

    • Caution: Store at -20°C. N-oxides are light-sensitive; use amber glass.[1]

  • Source Optimization (The "Senior Scientist" Check):

    • Infuse a 100 ng/mL solution of Loratadine N-Oxide pure standard (no parent drug present).[1]

    • Monitor two channels:

      • Channel A (Metabolite): 399.1

        
         353.1 (Loss of 
        
        
        
        or Ethanol equivalent).[1]
      • Channel B (Parent): 383.1

        
         337.1.[1]
        
    • Step the Source Temperature (or Desolvation Temp) from 200°C to 550°C in 50°C increments.

    • Pass Criteria: Signal in Channel B must remain < 0.5% of Channel A. If Channel B rises, reduce temperature immediately.

  • Extraction (Liquid-Liquid Extraction - LLE):

    • Aliquot 50

      
      L plasma.[1]
      
    • Add 20

      
      L IS Working Solution (Loratadine-d4 N-Oxide, 500 ng/mL).[1]
      
    • Add 50

      
      L Buffer (
      
      
      
      , pH 9.8) to ensure un-ionized state.
    • Add 600

      
      L Ethyl Acetate : Hexane (90:10).[1]
      
    • Vortex (5 min) and Centrifuge (4000g, 10 min).

    • Evaporate supernatant under Nitrogen at room temperature (Avoid heat to prevent degradation).[1]

  • LC-MS/MS Parameters:

    • Column: C18, 1.7

      
      m (e.g., Acquity BEH).
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 3 minutes.

    • MRM Transitions:

      • Loratadine N-Oxide:

        
        [1]
        
      • Loratadine-d4 N-Oxide:

        
        [1]
        

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29982763, Loratadine N-oxide.[1] Retrieved from [Link][1]

  • Hammam, M. et al. (2018). Rapid Determination of Loratadine Level in Human Plasma by LCMS/MS Assay. American Journal of PharmTech Research.[1][2] Retrieved from [Link]

  • Shimadzu Corporation. LC/MS/MS Method Development for Pharmaceutical Impurities. Retrieved from [Link][1]

Sources

Foundational

Isotopic Purity Specifications for Loratadine-d4 N-Oxide: A Technical Guide for Bioanalytical Validation

Executive Summary In the quantitative bioanalysis of Loratadine and its metabolites, the selection of an Internal Standard (IS) is not merely a procurement task—it is a foundational element of method validity. Loratadine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of Loratadine and its metabolites, the selection of an Internal Standard (IS) is not merely a procurement task—it is a foundational element of method validity. Loratadine-d4 N-Oxide serves as the specific stable isotope-labeled (SIL) IS for the quantification of Loratadine N-Oxide (a primary metabolite).

This guide moves beyond generic "purity" percentages. It establishes rigorous specifications for isotopic purity and chemical stability , grounded in the mechanics of Mass Spectrometry (MS) and regulatory mandates (FDA M10/EMA). The central thesis is that isotopic purity must be defined functionally: the unlabeled (d0) impurity in the IS must not contribute a signal exceeding 20% of the analyte’s Lower Limit of Quantification (LLOQ).

Part 1: The Role of Loratadine-d4 N-Oxide in Bioanalysis

Loratadine is a tricyclic antihistamine subject to extensive first-pass metabolism, primarily forming Desloratadine and various N-oxides. When quantifying Loratadine N-Oxide in plasma (typically at low ng/mL or pg/mL levels), matrix effects such as phospholipid suppression can severely compromise data integrity.

A deuterated analog, Loratadine-d4 N-Oxide , is required to track these variations. However, the N-oxide moiety introduces a unique instability: Thermal Deoxygenation .

The "In-Source" Reduction Risk

Unlike stable parent drugs, N-oxides can thermally degrade back to their amine form within the heated ESI (Electrospray Ionization) source.

  • Analyte: Loratadine N-Oxide

    
     Loratadine (Parent).[1]
    
  • IS: Loratadine-d4 N-Oxide

    
     Loratadine-d4.
    

If the chromatographic method does not fully resolve the N-oxide from the parent, this in-source fragmentation can lead to false positives. Therefore, the chemical purity of the IS is as critical as its isotopic purity.

Part 2: Isotopic Purity vs. Chemical Purity

To establish a valid specification, we must distinguish between two often-confused metrics.

Chemical Purity (>98%)

This refers to the absence of other molecules (e.g., synthesis by-products, precursors).

  • Critical Impurity: Unoxidized Loratadine-d4.

  • Reasoning: If the IS contains significant unoxidized Loratadine-d4, and your method monitors Parent Loratadine as well, the IS will interfere with the quantification of the Parent drug.

Isotopic Purity (The "d0" Contribution)

This is the percentage of the IS molecules that actually contain the requisite deuterium atoms.

  • The Problem: No synthesis is 100% efficient. A batch of Loratadine-d4 N-Oxide will contain a distribution of d4, d3, d2, d1, and d0 (unlabeled).

  • The Risk: The d0 fraction has the exact same mass as the target analyte (Loratadine N-Oxide). It creates a "ghost signal" in the analyte channel.

Visualization: The Cross-Talk Mechanism

The following diagram illustrates how isotopic impurities (d0) in the IS compromise the LLOQ.

CrossTalk IS_Vial IS Stock Solution (Loratadine-d4 N-Oxide) d4_Molecule d4 Species (Major Component) IS_Vial->d4_Molecule ~99.5% d0_Impurity d0 Impurity (Unlabeled Trace) IS_Vial->d0_Impurity ~0.5% (Critical) MS_Source LC-MS/MS Source d4_Molecule->MS_Source d0_Impurity->MS_Source Chan_IS IS Channel (m/z 403 -> 327) MS_Source->Chan_IS Correct Signal Chan_Ana Analyte Channel (m/z 399 -> 323) MS_Source->Chan_Ana Cross-Talk (False Signal) Result Interference at LLOQ (Fails FDA M10 if >20%) Chan_Ana->Result

Caption: Logical flow of "Cross-Talk" where d0 impurities in the Internal Standard generate false signals in the Analyte channel.

Part 3: Critical Specifications

The following specifications are recommended for procurement and validation. These are derived from FDA Bioanalytical Method Validation (BMV) guidelines which state that IS interference should not exceed 20% of the LLOQ response .

Recommended Specification Sheet: Loratadine-d4 N-Oxide
ParameterSpecificationTechnical Rationale
Compound Name Loratadine-d4 N-OxideSpecific metabolite tracking.
CAS Number 1795033-49-6 (Typical)Verifies identity against database.[2]
Chemical Purity ≥ 98.0% Prevents interference from synthesis precursors (e.g., unoxidized Loratadine-d4).
Isotopic Enrichment ≥ 99.0 atom % D General measure of deuterium incorporation.
Isotopic Distribution d0 contribution < 0.1% CRITICAL: The unlabeled form must be minimized to ensure LLOQ sensitivity.
Label Position Ethyl Ester (Ethyl-d4) or Piperidine RingEthyl-d4 is preferred for metabolic stability unless the ester is the site of metabolism being studied.
Appearance White to Off-White SolidVisual check for degradation/oxidation.
Storage -20°C, Hygroscopic, DarkN-oxides are light and moisture sensitive.
Calculating the Allowable d0 Limit

To determine if a specific batch is acceptable, use this self-validating calculation:

  • Determine Target LLOQ: e.g., 0.1 ng/mL.

  • Determine IS Concentration: e.g., 10 ng/mL (typically 100x LLOQ).

  • Calculate Max Interference: 20% of LLOQ = 0.02 ng/mL equivalent signal.

  • Threshold: The d0 impurity in the IS (at 10 ng/mL) must generate a signal equivalent to < 0.02 ng/mL.

    • 
       or 0.2% .
      
    • Therefore, the IS must contain < 0.2% of the d0 isotope.

Part 4: Analytical Validation & Quality Control

Trustworthiness in bioanalysis comes from self-validating systems . Do not rely solely on the Certificate of Analysis (CoA) from the vendor. Perform the following "Null Injection" test during method development.

Protocol: The "IS Interference Check"

Objective: Empirically determine if the IS batch is suitable for the target LLOQ.

  • Preparation:

    • Prepare a Blank Matrix sample (plasma/serum).

    • Prepare a Zero Sample (Blank Matrix + Internal Standard at working concentration).

    • Prepare an LLOQ Sample (Analyte at LLOQ + Internal Standard).

  • LC-MS/MS Analysis:

    • Inject the Blank (Ensure no endogenous interference).

    • Inject the Zero Sample (Monitor the Analyte mass transition).

    • Inject the LLOQ Sample .

  • Data Analysis:

    • Calculate the peak area of the interference in the Zero Sample at the analyte retention time (

      
      ).
      
    • Calculate the peak area of the analyte in the LLOQ Sample (

      
      ).
      
    • Pass Criteria:

      
      
      
Workflow Diagram: Validation Logic

Validation Start Receive IS Batch Check_CoA Review CoA (Check d0 < 0.5%) Start->Check_CoA Prep_Zero Prepare 'Zero Sample' (Matrix + IS Only) Check_CoA->Prep_Zero Run_MS Run LC-MS/MS Monitor Analyte Transition Prep_Zero->Run_MS Decision Signal > 20% of LLOQ? Run_MS->Decision Fail REJECT BATCH (Isotopic Purity Insufficient) Decision->Fail Yes Pass PROCEED (Valid for Validation) Decision->Pass No

Caption: Decision tree for validating IS isotopic purity before committing to a full method validation.

Part 5: Handling & Stability (N-Oxide Specifics)

Loratadine N-Oxide is chemically distinct from the parent Loratadine. It is a polar metabolite with specific stability concerns that affect the IS.

  • Thermo-lability: Avoid high temperatures during sample evaporation (keep < 40°C). Overheating causes deoxygenation, changing the concentration of the IS and potentially creating interference in the Parent Loratadine channel.

  • Protic Solvents: N-oxides can undergo rearrangements in acidic protic solvents over time. Reconstitute in neutral buffers or Acetonitrile/Water mixtures immediately prior to analysis.

  • Light Sensitivity: Store solid and solutions in amber glass.

References

  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[4] Guideline on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 114867, Loratadine N-oxide. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

Sources

Exploratory

Technical Deep Dive: Distinguishing Loratadine-d4 and Loratadine-d4 N-Oxide in Bioanalytical Workflows

Executive Summary In high-throughput bioanalysis and drug metabolism and pharmacokinetics (DMPK) studies, the distinction between Loratadine-d4 and Loratadine-d4 N-Oxide is not merely structural—it is a critical analytic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-throughput bioanalysis and drug metabolism and pharmacokinetics (DMPK) studies, the distinction between Loratadine-d4 and Loratadine-d4 N-Oxide is not merely structural—it is a critical analytical control point. While Loratadine-d4 serves as the gold-standard Stable Isotope Labeled (SIL) internal standard for the parent drug, its N-oxidized counterpart represents a distinct metabolic and stability profile.

The primary risk in utilizing these standards lies in in-source fragmentation within electrospray ionization (ESI) sources. N-oxides are thermally labile and can deoxygenate prior to detection, mimicking the parent ion. Without rigorous chromatographic separation, this phenomenon can lead to artificially elevated internal standard signals, compromising quantitation accuracy. This guide details the physicochemical differences, metabolic contexts, and a validated LC-MS/MS workflow to ensure assay integrity.

Part 1: Chemical & Physical Characterization[1]

The fundamental difference lies in the oxidation state of the pyridine nitrogen. This single oxygen atom alters polarity, basicity, and thermal stability.

Comparative Properties Table
FeatureLoratadine-d4 (Parent IS)Loratadine-d4 N-Oxide (Metabolite IS)
Primary Application Quantification of Loratadine (Parent)Quantification of Loratadine N-Oxide (Metabolite/Impurity)
Chemical Structure Deuterated Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylateN-Oxide derivative of the d4-parent (Oxidation at Pyridine N)
CAS Number 381727-27-1 (Typical)165739-62-8 (Unlabeled Ref) / Custom Synthesis for d4
Molecular Weight ~386.91 Da~402.91 Da (+16 Da shift)
Polarity (LogP) High (Lipophilic)Lower (More Polar due to N-O bond)
pKa ~5.0 (Pyridine Nitrogen)Significantly lower (N-O group reduces basicity)
Thermal Stability HighLow (Prone to deoxygenation >100°C)
Structural Visualization

Loratadine-d4 typically carries four deuterium atoms on the piperidine ring (


-piperidine).[1] The N-Oxide variant retains this labeling but adds a coordinate covalent bond between the pyridine nitrogen and an oxygen atom.

Part 2: The Bioanalytical Challenge (Mass Spectrometry)

As a Senior Application Scientist, I must highlight the most critical failure mode associated with these two compounds: Source-Induced Deoxygenation .

The Mechanism of Interference

In an LC-MS/MS interface (specifically ESI), high temperatures and voltage can cause the N-oxide bond to cleave.

  • Loratadine-d4 N-Oxide (

    
    ) enters the source.
    
  • Thermal energy causes the loss of oxygen (

    
    ).
    
  • The molecule converts to Loratadine-d4 (

    
    ) inside the source.
    
  • If the N-oxide co-elutes with the parent IS, the mass spectrometer detects "phantom" Loratadine-d4, skewing the IS response and ruining the calibration curve.

Diagram: The "Crosstalk" Risk

The following diagram illustrates the metabolic pathway and the analytical risk of source fragmentation.

G cluster_0 In Vivo Metabolism (Hepatic) cluster_1 LC-MS/MS Source (Analytical Artifact) Lora Loratadine (Parent Drug) CYP CYP3A4 / CYP2D6 Lora->CYP LoraNO Loratadine N-Oxide (Metabolite) CYP->LoraNO Lora_d4_NO Loratadine-d4 N-Oxide (IS for Metabolite) Heat ESI Source Heat (Deoxygenation) Lora_d4_NO->Heat Thermal Instability Lora_d4 Loratadine-d4 (IS for Parent) Heat->Lora_d4 Artifact Formation [M+H-O]+

Figure 1: Comparison of biological metabolism (left) vs. analytical source degradation (right). Note how source heating mimics biological reduction, creating false positives.

Part 3: Metabolic Context & Biological Relevance

Understanding the biological origin helps in selecting the right IS.

  • Loratadine (Parent): A tricyclic antihistamine.[2] It is a prodrug extensively metabolized in the liver.

  • Metabolic Pathways:

    • Decarboethoxylation: Mediated by CYP3A4 and CYP2D6 to form Desloratadine (major active metabolite).[3]

    • N-Oxidation: A minor pathway leading to Loratadine N-Oxide.

  • Why use Loratadine-d4 N-Oxide?

    • If your study specifically tracks the N-oxide impurity or metabolite, you must use the matching d4-N-oxide IS. Using the parent d4 IS for the N-oxide analyte is insufficient because the N-oxide has significantly different polarity and matrix effect susceptibility.

Part 4: Validated Experimental Protocol

To prevent the interference described in Part 2, chromatographic separation is non-negotiable. The N-oxide is more polar and will elute earlier than the parent on a Reverse Phase column.

LC-MS/MS Method Development Guide

Objective: Separate Loratadine-d4 from Loratadine-d4 N-Oxide by at least 0.5 minutes to prevent isotopic crosstalk.

1. Chromatographic Conditions
  • Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge or Phenomenex Kinetex).

    • Rationale: High carbon load provides retention for the lipophilic parent; Phenyl phases offer unique selectivity for the tricyclic ring structure.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

    • Rationale: Acidic pH protonates the pyridine nitrogen, improving peak shape. Ammonium buffers suppress silanol activity.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 - 0.6 mL/min.

2. Gradient Profile (Example)
Time (min)% Mobile Phase BEvent
0.0020%Initial Hold
0.5020%Elute highly polar matrix
3.0090%Loratadine N-Oxide elutes ~1.8 min
4.0090%Loratadine elutes ~3.2 min
4.1020%Re-equilibration
3. Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Loratadine-d4 Transitions:

    • Q1 Mass: 387.2 Da

    • Q3 Mass: 337.2 Da (Loss of ethyl carbamate moiety)

  • Loratadine-d4 N-Oxide Transitions:

    • Q1 Mass: 403.2 Da

    • Q3 Mass: 337.2 Da (Complex rearrangement/loss of O and carbamate) or 387.2 (Loss of Oxygen - monitor this to check source fragmentation).

Workflow Diagram: Separation Strategy

Workflow cluster_chrom Chromatographic Separation (Critical) Sample Plasma Sample (Contains Loratadine + N-Oxide) Extract Protein Precipitation (Acetonitrile) Sample->Extract Inject Injection onto C18 Column Extract->Inject Sep1 Early Elution (1.8 min) Loratadine N-Oxide (More Polar) Inject->Sep1 Low %B Sep2 Late Elution (3.2 min) Loratadine Parent (Lipophilic) Inject->Sep2 High %B MS Mass Spec Detection (MRM Mode) Sep1->MS Sep2->MS

Figure 2: Chromatographic strategy ensuring the N-oxide is physically separated before entering the ion source.

Part 5: Troubleshooting & Best Practices

Handling & Stability
  • Loratadine-d4: Stable at room temperature in solution for short periods. Store at -20°C.

  • Loratadine-d4 N-Oxide: Light and Heat Sensitive. Store at -80°C. Avoid leaving stock solutions on the bench. N-oxides can photoreduce back to the parent amine under ambient light.

The "Self-Validating" Check

To confirm your method is robust:

  • Inject a pure standard of Loratadine-d4 N-Oxide alone.

  • Monitor the MRM channel for Loratadine-d4 .

  • If you see a peak in the parent channel at the N-oxide retention time, you have Source Fragmentation .

  • Action: Ensure this retention time does not overlap with the actual Loratadine-d4 peak.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3957, Loratadine. Retrieved from [Link]

  • Patel, B. N., et al. (2010). LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma.[4] Journal of Chromatographic Science. Retrieved from [Link]

  • Ramanathan, R., et al. (2000).Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Journal of the American Society for Mass Spectrometry.

Sources

Foundational

Elucidating the Loratadine N-Oxide Metabolic Shunt: A Deuterium-Enabled Mechanistic Guide

Executive Summary The metabolic fate of Loratadine (LOR) is dominated by the formation of Desloratadine (DL) via oxidative decarboxylation, a process heavily catalyzed by CYP3A4 and CYP2D6. However, the Loratadine N-Oxid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic fate of Loratadine (LOR) is dominated by the formation of Desloratadine (DL) via oxidative decarboxylation, a process heavily catalyzed by CYP3A4 and CYP2D6. However, the Loratadine N-Oxide (LOR-NOX) pathway represents a critical, often under-characterized metabolic shunt. While frequently categorized merely as a degradation product or minor metabolite, LOR-NOX possesses unique helical chirality and undergoes reversible redox cycling in vivo.

This guide details a high-precision workflow using deuterated isotopes to elucidate the kinetics and fate of the LOR-NOX pathway. By leveraging Kinetic Isotope Effects (KIE) and mass-differentiated tracers, researchers can decouple the formation of N-oxide from the primary decarboxylation route and quantify the "retro-reduction" phenomenon where N-oxides revert to the parent drug.

The Metabolic Landscape: Beyond Desloratadine

To understand the specific utility of deuterated isotopes in this context, we must first map the metabolic architecture. Loratadine metabolism is not a linear street but a dynamic cycle.

The Primary Axis vs. The N-Oxide Shunt
  • Primary Axis: LOR

    
     Hydroxylation (Ethyl C-H) 
    
    
    
    Hemiketal Intermediate
    
    
    Desloratadine (DL).
  • The N-Oxide Shunt: LOR

    
     LOR-N-Oxide.
    
    • Significance: This is a reversible pathway. In hypoxic conditions or specific tissue compartments (e.g., gut microbiota), LOR-NOX can be reduced back to LOR, effectively increasing the parent drug's residence time.

The Chirality Factor

Recent advanced studies indicate that LOR-NOX exhibits helical chirality due to the steric hindrance preventing free rotation of the N-oxide group relative to the tricyclic core. This results in distinct enantiomers (


-LOR-NOX and 

-LOR-NOX) which may have differential metabolic stability—a nuance that only isotope-labeled chiral separation can accurately track.

Strategic Application of Deuterated Isotopes

We employ two distinct deuterium strategies to resolve this pathway: Metabolic Shunting (KIE) and Mass Tracing .

Strategy A: Deuterium Kinetic Isotope Effect (KIE)

By deuterating the "soft spot" responsible for the primary metabolite (Desloratadine), we can force metabolism toward the N-Oxide pathway.

  • Target: Ethyl ester methylene group (

    
    ).
    
  • Mechanism: Breaking a C-D bond is energetically more difficult than a C-H bond (Primary KIE

    
    ).
    
  • Outcome: If LOR-

    
     (ethyl) is incubated, the rate of DL formation drops. If CYP-mediated N-oxidation (which does not involve the ethyl group) is the competing pathway, the ratio of [LOR-NOX] / [DL] will significantly increase compared to non-deuterated controls.
    
Strategy B: Retro-Metabolism Tracing (The "Ping-Pong" Effect)

To prove the N-oxide is reduced back to the parent in vivo:

  • Substrate: Synthesized Loratadine-N-Oxide-

    
      (labeled on the piperidine ring).
    
  • Experiment: Incubate LOR-NOX-

    
     with cytosolic fractions (rich in aldehyde oxidase) or reductive microbiota.
    
  • Detection: Appearance of Loratadine-

    
     .[1]
    
  • Why Deuterium? It differentiates the newly formed "reduced" parent from any background Loratadine contamination or artifactual source.

Experimental Protocol: The "Redox-Switch" Workflow

This protocol describes the assessment of LOR-NOX fate using Loratadine-


  (piperidine ring labeled) to distinguish metabolic flux.
Materials & Reagents[2]
  • Substrate: Loratadine-

    
     (Isotopic purity 
    
    
    
    ).[1]
  • Enzyme Systems:

    • System A: Human Liver Microsomes (HLM) + NADPH (Oxidative).

    • System B: Human Liver Cytosol + NADH (Reductive).

  • Internal Standard: Desloratadine-

    
    .
    
  • Analysis: UHPLC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology
Phase 1: Oxidative Incubation (Forward Path)
  • Pre-incubation: Mix HLM (

    
    ) with phosphate buffer (pH 7.4) at 
    
    
    
    for 5 min.
  • Initiation: Add Loratadine-

    
     (
    
    
    
    final) and NADPH-regenerating system.
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile (ACN) containing Desloratadine-

    
     IS.
    
Phase 2: Reductive Incubation (Reverse Path)

Crucial for N-Oxide study

  • Substrate Prep: Isolate LOR-NOX-

    
     from Phase 1 (or use synthesized standard).
    
  • Incubation: Incubate LOR-NOX-

    
     with Liver Cytosol  (anaerobic conditions preferred) or S9 fraction .
    
  • Initiation: Add NADH/xanthine (cofactors for aldehyde oxidase/xanthine oxidase).

  • Target: Monitor the re-appearance of Loratadine-

    
     (Mass shift 
    
    
    
    is NOT observed; the label is retained, so we look for the retention time shift of the reduced form).
Analytical Conditions (LC-MS/MS)
  • Column: C18 Reverse Phase (

    
    , 
    
    
    
    ).
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN.

  • Gradient: 5% B to 95% B over 4 min.

  • MRM Transitions (Example):

    • Loratadine-

      
      : 
      
      
      
    • LOR-N-Oxide-

      
      : 
      
      
      
      (Loss of Oxygen)
    • Desloratadine-

      
      : 
      
      
      

Visualization: The Deuterium-Tracked Pathway

The following diagram illustrates the metabolic fate of Loratadine, highlighting the N-Oxide shunt and the specific utility of deuterium labeling in tracking the reversible redox loop.

Loratadine_Metabolism cluster_legend Legend LOR Loratadine (d4) (Parent) NOX Loratadine N-Oxide (d4) (Metabolite/Intermediate) LOR->NOX CYP3A4/2D6 (N-Oxidation) INT OH-Loratadine (Unstable Hemiketal) LOR->INT CYP3A4 (C-H Hydroxylation) NOX->LOR Aldehyde Oxidase (Retro-Reduction) DL Desloratadine (d4) (Major Metabolite) NOX->DL Minor Route (Polonovski-type) INT->DL Spontaneous (-CO2, -EtOH) key1 Solid Line: Oxidative Path key2 Red Dashed: Reductive (Retro) Path

Caption: Figure 1. The Loratadine metabolic cycle.[2][3][4][5][6][7] Note the reversible path between Parent and N-Oxide, trackable via d4-isotope retention.

Data Interpretation & Quantitative Analysis

Calculating the Metabolic Shunt Ratio

When using Loratadine-ethyl-


  (Deuterated at the ester methylene):
If the rate of Desloratadine formation (

) decreases significantly compared to non-deuterated control (

), but N-Oxide formation (

) remains constant or increases, the Metabolic Switching Ratio (MSR) is calculated as:


  • MSR > 1: Indicates that blocking the primary pathway successfully shunts metabolism toward the N-Oxide. This confirms N-oxidation is distinct and not rate-limited by the same step as decarboxylation.

Mass Shift Verification

In the MS spectrum, the N-oxide is unique. It typically shows a +16 Da shift relative to the parent.

  • Loratadine-

    
    : 
    
    
    
  • Loratadine-N-Oxide-

    
    : 
    
    
    
  • Fragment Confirmation: The loss of 16 Da (

    
    ) in the MS2 spectrum is a diagnostic fingerprint for N-oxides. The deuterium label (
    
    
    
    ) must be retained in the fragment to confirm the core structure is intact.

Regulatory & Safety Implications (MIST)

Understanding the N-oxide pathway is critical for Metabolites in Safety Testing (MIST) guidelines.

  • Hidden Accumulation: If the N-oxide is continuously reduced back to Loratadine, the effective half-life of the parent drug is longer than standard clearance models predict.

  • Chiral Toxicity: As LOR-NOX has helical chirality, one enantiomer might be more toxic or metabolically stable. Using deuterated racemates allows for chiral LC-MS separation to track the enrichment of one enantiomer over time.

References

  • Ramanathan, R., et al. (1998). Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine.[2][3][5] Drug Metabolism and Disposition.[1][2][3][4][5][7][8] Link

  • Yumibe, N., et al. (1996). Identification of Human Liver Cytochrome P450s Involved in the Microsomal Metabolism of the Antihistaminic Drug Loratadine.[2][3][5][7][9] Drug Metabolism and Disposition.[1][2][3][4][5][7][8] Link

  • Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites.[2][3][7] Drug Metabolism Letters. Link

  • Xiao, Y., et al. (2020). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity.[10] Nature Communications (Discusses N-oxide chirality). Link

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST).Link

Sources

Exploratory

An In-depth Technical Guide to the Stability of Loratadine-d4 N-Oxide in Methanol Stock Solutions

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and maintaining the integrity of Loratadine-d4 N-Oxide in methanol stock solutions. Given the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and maintaining the integrity of Loratadine-d4 N-Oxide in methanol stock solutions. Given the critical role of isotopically labeled internal standards in quantitative bioanalysis, ensuring their stability is paramount for data accuracy and reproducibility. This document synthesizes fundamental chemical principles with actionable, field-proven protocols.

Introduction: The Imperative of Standard Stability

Loratadine-d4 N-Oxide is the deuterated, N-oxidized metabolite of Loratadine, a widely used second-generation antihistamine. In pharmacokinetic and drug metabolism studies, stable isotope-labeled (SIL) internal standards like Loratadine-d4 N-Oxide are the gold standard for quantification via liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Their use corrects for variability in sample preparation and instrument response, ensuring accurate and precise results.[3] However, this premise holds true only if the internal standard itself is stable throughout its lifecycle—from preparation and storage to final analysis. Degradation of the stock solution can lead to underestimation of the analyte, failed batch runs, and compromised study outcomes.

This guide will elucidate the chemical characteristics of Loratadine-d4 N-Oxide, explore potential degradation pathways in methanol, and provide a self-validating experimental protocol to rigorously assess its stability.

Chemical & Structural Context

Understanding the molecular structure of Loratadine-d4 N-Oxide is fundamental to predicting its stability.

The N-Oxide Moiety

The N-oxide functional group is a dative bond between nitrogen and oxygen. Aromatic N-oxides, such as the one present in the pyridine ring of Loratadine-d4 N-Oxide, are generally stable.[4] They are weak bases and are stabilized by polar protic solvents like methanol through the formation of stable hydrogen bonds.[5] This inherent property suggests that methanol is a theoretically suitable solvent for storage.

The Parent Loratadine Structure

The parent molecule, Loratadine, is susceptible to several degradation pathways, including hydrolysis of the ethyl ester group (especially under alkaline conditions), oxidation, and photolysis.[6] While the N-oxide is a product of oxidation, the rest of the molecule retains reactive sites that must be considered.

The Deuterium Label

The deuterium labels in Loratadine-d4 are strategically placed on non-exchangeable positions. This is crucial, as the loss or exchange of deuterium with protons from the methanol solvent would compromise its function as an internal standard.[1]

Below is a diagram illustrating the key structural features of Loratadine-d4 N-Oxide relevant to its stability.

G cluster_molecule Loratadine-d4 N-Oxide Structure cluster_factors Potential Stability Influences M Loratadine-d4 N-Oxide NOxide Pyridine N-Oxide Moiety M->NOxide Site of Polarity (H-bonding with Methanol) Ester Ethyl Ester Group M->Ester Susceptible to Hydrolysis (pH dependent) Deuterium Deuterium Labels (d4) (Non-exchangeable) M->Deuterium Label Integrity Aromatic Chlorinated Aromatic Ring M->Aromatic Potential for Photodegradation Solvent Methanol (Solvent) Solvent->M Solvation & Potential Reactant Temp Temperature Temp->M Accelerates Degradation Light Light Exposure Light->M Photolytic Degradation

Caption: Key structural features of Loratadine-d4 N-Oxide and external stability factors.

Potential Degradation Pathways in Methanol

While methanol is a common solvent for non-polar to moderately polar compounds, it is not entirely inert. The primary theoretical degradation pathways for Loratadine-d4 N-Oxide in a methanol stock solution include:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the parent loratadine molecule.[7] It is critical to protect solutions from light.

  • Acid/Base-Catalyzed Hydrolysis: Although less pronounced than in aqueous solutions, residual water or acidic/basic contaminants in the methanol could facilitate the hydrolysis of the ethyl ester group.[8]

  • Reduction of the N-Oxide: While N-oxides are generally stable, they can be reduced back to the parent tertiary amine under certain conditions, though this is less likely without specific reducing agents.

  • Solvent-Induced Reactions (Methanolysis): Although less common for this structure, the potential for methanol to react with the molecule, particularly at elevated temperatures, cannot be entirely dismissed without empirical data.

Experimental Design for Stability Assessment

A robust stability study is the only definitive way to establish the shelf-life of Loratadine-d4 N-Oxide stock solutions. The following protocol is designed as a self-validating system, adhering to principles outlined in ICH guidelines.[9][10]

Objective

To determine the stability of Loratadine-d4 N-Oxide in methanol at various storage temperatures over a defined period.

Materials
  • Loratadine-d4 N-Oxide reference standard (solid)

  • Loratadine N-Oxide (non-labeled) reference standard (for peak identification)

  • Desloratadine (potential degradant) reference standard

  • HPLC-grade or LC-MS grade Methanol (≥99.9% purity)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes (Class A)

  • Amber autosampler vials with septa caps

  • LC-MS/MS system[11][12]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage Conditions cluster_analysis Phase 3: Analysis Timepoints A Prepare 1 mg/mL Primary Stock in Methanol B Create Working Solution (e.g., 10 µg/mL) A->B C1 Ambient Temp (20-25°C) B->C1 Aliquot & Store C2 Refrigerated (2-8°C) B->C2 Aliquot & Store C3 Frozen (-20°C) B->C3 Aliquot & Store C4 Frozen (-80°C) B->C4 Aliquot & Store E Analyze at specified intervals (e.g., 1, 3, 6, 12 months) C1->E C2->E C3->E C4->E D T=0 (Immediate Analysis) F LC-MS/MS Analysis D->F E->F G Data Evaluation: - Purity Check - Degradant Search - Concentration vs. T=0 F->G

Sources

Foundational

Loratadine-d4 N-Oxide: The Gold Standard for Accurate Metabolite Identification and Quantification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of drug development, the rigorous characterization of metabolic pathways is not merely a regulatory fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of drug development, the rigorous characterization of metabolic pathways is not merely a regulatory formality but a cornerstone of establishing a compound's safety and efficacy profile. Metabolites can possess their own pharmacological activity, contribute to toxicity, or influence the pharmacokinetic profile of the parent drug. Loratadine, a widely used second-generation antihistamine, undergoes extensive metabolism, forming several key metabolites, including Loratadine N-Oxide.[1][2][3] The accurate quantification of these metabolites in complex biological matrices presents a significant analytical challenge. This guide delineates the critical role of the stable isotope-labeled internal standard, Loratadine-d4 N-Oxide, in overcoming these challenges. We will explore the metabolic fate of loratadine, establish the principles of isotope dilution mass spectrometry, and provide a field-proven, self-validating protocol for the precise identification and quantification of Loratadine N-Oxide.

The Metabolic Journey of Loratadine: Beyond the Parent Drug

Loratadine is a tricyclic antihistamine that selectively antagonizes peripheral histamine H1 receptors to alleviate symptoms of allergic rhinitis and urticaria.[4] Upon oral administration, it is rapidly absorbed and extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, including CYP3A4 and CYP2D6.[][6]

The two primary metabolic pathways are:

  • Decarboethoxylation: This major pathway leads to the formation of desloratadine (DL), which is itself a potent and clinically active antihistamine.[][7]

  • N-Oxidation: This pathway involves the oxidation of the nitrogen atom on the pyridine ring, resulting in the formation of Loratadine N-Oxide.[1][2][8] While perhaps less discussed than desloratadine, N-oxide metabolites are crucial to characterize as they can influence the drug's overall disposition and, in some cases, exhibit biological activity or contribute to off-target effects.[9][10]

The formation of N-oxides is a common metabolic route for drugs containing tertiary amine or heterocyclic nitrogen moieties.[10][11] Understanding the extent of this transformation is vital for a complete pharmacological assessment.

Loratadine_Metabolism Loratadine Loratadine Desloratadine Desloratadine (Active Metabolite) Loratadine->Desloratadine CYP3A4, CYP2D6 (Decarboethoxylation) Loratadine_N_Oxide Loratadine N-Oxide Loratadine->Loratadine_N_Oxide CYP450 Family (N-Oxidation)

Caption: Metabolic pathways of Loratadine.

The Analytical Imperative: Why an Isotope-Labeled Standard is Non-Negotiable

Quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for measuring drug and metabolite concentrations in biological fluids.[12] However, the accuracy of this technique can be compromised by several factors, including:

  • Matrix Effects: Co-eluting endogenous components in plasma or urine can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.

  • Sample Preparation Variability: Inconsistent recovery during extraction steps (e.g., protein precipitation, liquid-liquid extraction) can introduce significant error.[13]

  • Instrumental Fluctuation: Minor variations in injection volume or mass spectrometer sensitivity can affect signal response.[13]

To counteract these variables, a robust internal standard (IS) is essential. The ideal IS behaves identically to the analyte during sample preparation and analysis but is clearly distinguishable by the detector.[14] While structurally similar analogs can be used, the gold standard is a stable isotope-labeled (SIL) version of the analyte itself.[15][16]

Loratadine-d4 N-Oxide is the quintessential IS for its non-labeled counterpart. By replacing four hydrogen atoms with deuterium, its chemical and physical properties (e.g., polarity, pKa, chromatographic retention time) remain virtually identical to the native Loratadine N-Oxide. However, its molecular weight is increased by four Daltons. This mass difference allows the mass spectrometer to detect and quantify the analyte and the IS independently, while the ratio of their signals remains constant, effectively nullifying the variables mentioned above. This principle, known as isotope dilution, is the foundation of high-precision quantitative mass spectrometry.[15]

Loratadine-d4 N-Oxide: Characterization and Properties

A reference standard's utility is predicated on its purity and thorough characterization. Loratadine-d4 N-Oxide is synthesized to ensure high isotopic purity (typically >98%) and is accompanied by a comprehensive Certificate of Analysis.[15][17]

PropertyValueSource
Chemical Name 4-(8-Chloro-5,6-dihydro-1-oxido-11H-benzo[18][19]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid Ethyl Ester-d4[3]
CAS Number 165739-62-8 (unlabeled)[20][21]
Molecular Formula C₂₂H₁₉D₄ClN₂O₃Derived
Molecular Weight ~402.9 g/mol Derived
Appearance White to Off-White Solid[21][22]
Solubility Slightly soluble in Chloroform and Methanol[3][22]

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This section provides a detailed methodology for the quantification of Loratadine N-Oxide in human plasma using Loratadine-d4 N-Oxide as the internal standard. The protocol is designed to be a self-validating system, ensuring trustworthiness and reproducibility.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Thaw Plasma Sample (Calibrator, QC, or Unknown) P2 Spike with Loratadine-d4 N-Oxide (IS) P1->P2 P3 Protein Precipitation (e.g., with Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 A1 Inject into UPLC/HPLC System P5->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 Tandem Mass Spectrometry (MRM Mode) A3->A4 D1 Integrate Peak Areas (Analyte & IS) A4->D1 D2 Calculate Peak Area Ratio (Analyte/IS) D1->D2 D3 Quantify Concentration (from Calibration Curve) D2->D3

Caption: LC-MS/MS workflow for metabolite quantification.

Step-by-Step Methodology:

  • Preparation of Standards:

    • Prepare a primary stock solution of Loratadine N-Oxide and Loratadine-d4 N-Oxide in a suitable organic solvent (e.g., Methanol) at 1 mg/mL.

    • Perform serial dilutions to create working solutions for calibration curve standards (e.g., 0.1 ng/mL to 100 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

    • Prepare a working internal standard solution (e.g., 20 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of blank plasma, calibration standard, QC, or unknown sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (Loratadine-d4 N-Oxide).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • The following are typical starting parameters that must be optimized for the specific instrumentation used.

ParameterRecommended ConditionRationale
LC System UPLC or HPLCProvides necessary separation and resolution.
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Excellent retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes analytes from the reverse-phase column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient Start at 5% B, ramp to 95% B over 3 min, hold, re-equilibrateEnsures separation from endogenous interferences.
Injection Volume 5 µLBalances sensitivity with potential matrix load.
MS System Triple Quadrupole Mass SpectrometerRequired for high-selectivity MRM experiments.
Ionization Mode Electrospray Ionization Positive (ESI+)Loratadine and its metabolites readily form positive ions.
MRM Transition (Analyte) m/z 399.1 → 353.1Precursor [M+H]⁺ → Product ion after loss of ethanol.
MRM Transition (IS) m/z 403.1 → 357.1Precursor [M+H]⁺-d4 → Product ion-d4.
Collision Energy Optimize experimentallyTune for maximum product ion intensity.

Note: The exact m/z values for precursor and product ions should be confirmed by direct infusion of the standards. The fragmentation of the ethyl carbamate group is a characteristic pathway for loratadine.[6][7]

Method Validation: Adhering to Regulatory Standards

A bioanalytical method is only reliable if it is rigorously validated. The protocol described above must be qualified according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[23][24] The use of Loratadine-d4 N-Oxide is critical to meeting these stringent requirements.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity & Selectivity Ensure no interference from matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.
Linearity & Range Establish the concentration range over which the method is accurate and precise.Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal.
Accuracy & Precision Determine the closeness of measured values to the true value and the degree of scatter.Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (RSD) ≤15% (≤20% at LLOQ).[25]
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Accuracy within ±20% and precision ≤20%.
Recovery The efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.
Matrix Effect Assess the impact of the biological matrix on ionization.The IS-normalized matrix factor should have a CV ≤ 15%.
Stability Ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Mean concentrations should be within ±15% of nominal values.

Acceptance criteria are based on the FDA's Bioanalytical Method Validation Guidance.[24]

Conclusion

The identification and quantification of drug metabolites are indispensable components of modern drug development. For loratadine, a thorough understanding of its biotransformation, including the N-oxidation pathway, is critical for a complete safety and pharmacokinetic assessment. The use of a stable isotope-labeled internal standard is the most robust strategy to ensure data integrity in quantitative bioanalysis. Loratadine-d4 N-Oxide serves as the ideal reference standard for this purpose, enabling researchers to develop and validate highly accurate, precise, and reliable LC-MS/MS methods that meet stringent regulatory expectations. By mitigating analytical variability, this standard empowers scientists to make confident, data-driven decisions in the journey from drug discovery to clinical application.

References

  • Loratadine N-Oxide - CAS - 165739-62-8 | Axios Research. Axios Research.
  • Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Preprints.org.
  • Loratadine: Definition, Mechanism of Action and Applic
  • Catalytic selective N-Oxidation of loratadine analogs. The 85th Meeting of the Israel Chemical Society.
  • PRODUCT MONOGRAPH LOR
  • The identification and the quantitative determination of loratadine by the HPLC method. Journal of Organic and Pharmaceutical Chemistry.
  • CAS 165739-62-8: Lor
  • A kind of preparation method of loratadine.
  • Lor
  • Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. Journal of the American Chemical Society.
  • Loratadine N-Oxide | CAS No- 165739-62-8. GLP Pharma Standards.
  • Loratadine N-oxide (SCH 38554, CAS Number: 165739-62-8). Cayman Chemical.
  • Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study. Drug Design, Development and Therapy.
  • Loratadine N-Oxide | TRC-L469595-10MG. LGC Standards.
  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting
  • Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection. Chemistry Central Journal.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
  • Deuterated Standards for LC-MS Analysis.
  • The identification and the quantitative determination of loratadine by the HPLC method. Journal of Organic and Pharmaceutical Chemistry.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. Chemical Reviews.
  • Loratadine N-Oxide | 165739-62-8. ChemicalBook.
  • Loratadine.
  • N-oxidation of drugs associated with idiosyncratic drug reactions. Current Drug Metabolism.
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry. Journal of Lipid Research.
  • Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules.
  • LC-MS Spectra of Metabolites Formed Following Incubation.
  • Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. CABI Digital Library.
  • Utilization of a deuterated derivatization agent to synthesize internal standards.
  • Highlights from FDA's Analytical Test Method Valid
  • Formation of an N-oxide metabolite following metabolism. Acta Pharmaceutica Sciencia.
  • Internal Standards - What Are They?
  • Metabolic N-Dealkylation and N-Oxid
  • Choosing internal standards for IC-MS. Thermo Fisher Scientific.
  • The Value of Deuter
  • Determination of loratadine and its active metabolite in human plasma by high-performance liquid chromatography with mass spectrometry detection.
  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Proposed Fragmentation Pathways for Loratadine and Hydroxylated....
  • Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS. Drug Design, Development and Therapy.
  • Validation of bioanalytical methods - Highlights of FDA's guidance.
  • Showing Compound Lor
  • Guidance Updated by U.S. FDA for Safety Testing of Drug Metabolites. WuXi AppTec.
  • FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS.
  • Loratadine N-Oxide | CAS 165739-62-8. Veeprho.

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Exploratory

Certificate of Analysis (CoA) Requirements for Loratadine-d4 N-Oxide: An In-Depth Technical Guide

Executive Summary: The Strategic Role of the CoA In the regulated environment of bioanalysis (GLP/GCP), the Certificate of Analysis (CoA) for a stable isotope-labeled internal standard (SIL-IS) like Loratadine-d4 N-Oxide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of the CoA

In the regulated environment of bioanalysis (GLP/GCP), the Certificate of Analysis (CoA) for a stable isotope-labeled internal standard (SIL-IS) like Loratadine-d4 N-Oxide is not merely a receipt; it is a primary metrological anchor.

For researchers and drug development professionals, this compound serves a dual critical function:

  • Quantification of Metabolites: It tracks the N-oxide metabolite of Loratadine (Claritin), a major oxidative pathway.

  • Matrix Compensation: It corrects for ionization suppression/enhancement in LC-MS/MS assays.[1]

However, Loratadine-d4 N-Oxide presents unique chemical challenges—specifically thermal lability (characteristic of N-oxides) and isotopic distribution requirements .[1] A generic CoA is insufficient.[1] This guide details the specific technical requirements, experimental validations, and acceptance criteria necessary to certify this reference standard with authoritative confidence.

Chemical Identity & Structural Characterization

The Foundation of Traceability

The CoA must unequivocally establish the identity of the material. For an N-oxide isotope, this requires orthogonal confirmation of both the carbon skeleton and the oxidation state.

Core Identity Parameters
ParameterSpecification / RequirementTechnical Rationale
Chemical Name Loratadine-d4 N-OxideSpecificity in nomenclature.
Structure 8-chloro-6,11-dihydro-11-(1-ethoxycarbonyl-4-piperidinylidene-3,3,5,5-d4)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine N-oxideDefines exact deuteration sites (typically beta to the nitrogen to prevent exchange).[1]
CAS Number Referenced to Unlabeled Parent: 165739-62-8 (Loratadine N-Oxide)Links to regulatory tox/safety data of the parent.[1]
Molecular Formula C₂₂H₁₉D₄ClN₂O₃Confirms mass shift (+4 Da).
Molecular Weight ~386.89 g/mol Essential for molarity calculations.
Experimental Validation Protocols
  • 
    H-NMR (Proton NMR): 
    
    • Objective: Confirm structure and absence of solvent.

    • Critical Check: The N-oxide formation typically causes a downfield shift of the protons adjacent to the nitrogen (alpha-protons) compared to Loratadine.

    • Deuterium Check: Absence of signals at the d4 positions (piperidine ring 3,3,5,5 positions) confirms successful labeling.

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: Accurate mass determination (< 5 ppm error).

    • Mode: ESI Positive (M+H)+. N-oxides often show a characteristic loss of Oxygen (M-16) or water depending on source conditions; the CoA must document the molecular ion [M+H]+.

Purity Assessment: The Two Pillars

For a SIL-IS, purity is a two-dimensional attribute: Chemical Purity (is it the right molecule?) and Isotopic Purity (is it the right mass?).

Pillar A: Chemical Purity (Chromatographic)

Warning: Thermal Instability. Loratadine N-Oxide is thermally labile.[1][2] It can de-oxygenate back to Loratadine or undergo Cope-like elimination under high heat.[1]

  • Prohibited Method: Gas Chromatography (GC) is unsuitable due to high inlet temperatures causing degradation.

  • Required Method: HPLC or UPLC with UV detection (or Charged Aerosol Detection - CAD).[1]

Recommended HPLC Conditions:

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.

  • Mobile Phase: Ammonium Formate buffer (pH 3.5) / Acetonitrile gradient. Acidic pH stabilizes the N-oxide.[1]

  • Detection: UV at 254 nm.[1]

Pillar B: Isotopic Purity & Enrichment

This is the single most critical parameter for bioanalytical assays. The presence of unlabeled drug (d0 ) in the internal standard can cause false positives in patient samples.

Key Metrics for CoA:

  • Isotopic Enrichment: $> 98% $ deuterium incorporation.[1]

  • Isotopic Distribution (Isotopologues):

    • d4 (Target):

      
      
      
    • d3: Reported %

    • d0 (Unlabeled): < 0.5% (Strict Limit)

Self-Validating Protocol: The "Blank" Check To verify the d0 contribution, inject the Loratadine-d4 N-Oxide at the working concentration (e.g., 100 ng/mL) and monitor the transition for the unlabeled analyte. Significant signal indicates poor isotopic purity, which will compromise the Lower Limit of Quantitation (LLOQ) of the assay.

Potency & Assay Assignment

The "True" Content

Raw chromatographic purity is not potency.[1] The CoA must assign a "Assay" value (mass fraction) to account for water, residual solvents, and inorganic salts.

The Gold Standard: Quantitative NMR (qNMR)

For reference standards of complex, labile molecules, qNMR is superior to the traditional "Mass Balance" approach (100% - Impurities).

Why qNMR?

  • Direct Measurement: It measures the analyte directly against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • Thermal Safety: Performed in solution at room temperature, avoiding degradation.

  • Solvent Independence: Does not require separate KF (water) or ROI (residue on ignition) tests to calculate the primary value, though those are good for characterization.

CoA Reporting Requirement: The CoA must state the Weight % Assay (e.g., 95.4% w/w). This is the factor researchers must use to correct their stock solution preparation.

Visualization: The CoA Validation Workflow

The following diagram illustrates the logical flow of testing required to generate a compliant CoA for Loratadine-d4 N-Oxide.

CoA_Workflow Start Raw Material (Loratadine-d4 N-Oxide) Identity Identity Confirmation (Structure & Mass) Start->Identity Purity Purity Assessment (Chemical & Isotopic) Start->Purity Assay Potency Assignment (Content Determination) Start->Assay NMR 1H-NMR / 13C-NMR (Confirm N-Oxide & d4 positions) Identity->NMR MS HRMS (ESI+) (Accurate Mass) Identity->MS Final Final CoA Generation (Release) NMR->Final MS->Final HPLC HPLC-UV (Not GC) (Chemical Purity >98%) Purity->HPLC Check Thermal Stability IsoMS LC-MS Isotopic Dist. (d0 < 0.5%) Purity->IsoMS Critical for Bioanalysis HPLC->Final IsoMS->Final qNMR qNMR (Internal Std) (Primary Assay Method) Assay->qNMR Gold Standard KF Karl Fischer / TGA (Secondary Support) Assay->KF qNMR->Final

Figure 1: Comprehensive Analytical Workflow for Loratadine-d4 N-Oxide Certificate of Analysis.

Handling, Stability & Storage

Ensuring Integrity Post-Delivery

The CoA is only valid if the material is stored correctly.

  • Storage: -20°C (Freezer).

  • Atmosphere: Inert gas (Argon or Nitrogen) overlay is recommended to prevent oxidative degradation or moisture uptake.

  • Light Sensitivity: N-oxides can be photosensitive.[1] The CoA should specify "Protect from Light" and the material should be packaged in amber vials.

References

  • International Council for Harmonisation (ICH). Guideline Q2(R2): Validation of Analytical Procedures.[3][4] (2023).[4] Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[5] (2024).[4] Link

  • European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation.[1] (2011). Link

  • Simson Pharma. Loratadine N-Oxide Reference Standards Data. (Accessed 2026).[3][6] Link

  • BenchChem. Degradation Pathways of Loratadine: Technical Guide. (2025).[4][6][7] Link

Sources

Protocols & Analytical Methods

Method

LC-MS/MS method development for Loratadine N-Oxide using d4 IS

Application Note: Robust LC-MS/MS Method Development for Loratadine N-Oxide Quantification using Deuterated Internal Standard (d4-IS) Executive Summary This guide details the method development strategy for the quantific...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Robust LC-MS/MS Method Development for Loratadine N-Oxide Quantification using Deuterated Internal Standard (d4-IS)

Executive Summary

This guide details the method development strategy for the quantification of Loratadine N-Oxide (LOR-NO), a primary oxidative metabolite of the antihistamine Loratadine, in biological matrices.

While standard Loratadine assays are common, the N-Oxide metabolite presents unique bioanalytical challenges: polarity differences affecting extraction recovery and thermally induced in-source reduction (conversion back to parent drug) during ionization. This protocol utilizes a deuterium-labeled internal standard (Loratadine-d4 or Loratadine N-Oxide-d4 ) to normalize matrix effects and recovery variances.

Strategic Framework: The "Why" Behind the Method

Before pipetting, understand the physicochemical traps associated with N-Oxides.

The N-Oxide Instability Challenge

N-Oxides are thermally labile. In the high-temperature environment of an Electrospray Ionization (ESI) source, the oxygen-nitrogen bond can cleave.

  • The Phenomenon: Loratadine N-Oxide (

    
     399) reduces to Loratadine (
    
    
    
    383) before entering the first quadrupole (Q1).
  • The Consequence:

    • Loss of Sensitivity: The signal for the N-Oxide decreases.

    • Crosstalk/Ghost Peaks: If you are simultaneously measuring the parent Loratadine, the reduced N-Oxide will appear in the parent channel (

      
      ) at the N-Oxide's retention time, leading to overestimation of the parent drug.
      
  • The Solution: Chromatographic separation of Parent and Metabolite is mandatory , even if their masses differ. Source temperature must be optimized to minimize this conversion.

Internal Standard (IS) Selection Logic
  • Gold Standard: Loratadine N-Oxide-d4 . It perfectly tracks the extraction efficiency (polarity) and ionization suppression of the analyte.

  • Common Alternative: Loratadine-d4 .[1] Often used due to availability.

    • Risk: The parent-d4 is less polar than the N-Oxide. It may extract differently in Liquid-Liquid Extraction (LLE) and elute at a different time, failing to compensate for matrix effects at the N-Oxide's specific retention time.

    • Mitigation: If using Loratadine-d4, you must demonstrate that matrix factors (MF) are consistent between the analyte and IS retention times.

Method Development Logic Flow

The following decision tree outlines the critical path for optimizing the MS/MS conditions specifically for labile N-oxides.

MethodDevLogic cluster_chrom Critical Requirement Start Start: Loratadine N-Oxide Method Development Tune MS Tuning (Infusion) Start->Tune Q1Scan Q1 Scan (Precursor Selection) Target: m/z 399.2 Tune->Q1Scan SourceOpt Source Temp Optimization (Stepwise Reduction) Q1Scan->SourceOpt CheckRed Check for In-Source Reduction (Is m/z 383 visible?) SourceOpt->CheckRed HighTemp High Temp/Voltage Promotes Reduction CheckRed->HighTemp Yes (Bad) LowTemp Lower Temp/DP Preserves N-Oxide CheckRed->LowTemp No (Good) HighTemp->SourceOpt Reduce Temp/DP FragScan Product Ion Scan (MS2) Identify Fragments LowTemp->FragScan Chrom Chromatographic Development (Separation of Parent vs N-Oxide) FragScan->Chrom Final Final Method Parameters Chrom->Final

Caption: Logic flow for minimizing in-source reduction of Loratadine N-Oxide during MS tuning.

Experimental Protocol

Materials & Reagents
  • Analytes: Loratadine N-Oxide (Ref Std), Loratadine (Parent - for interference check).

  • Internal Standard: Loratadine-d4 (or Loratadine N-Oxide-d4 if available).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Buffer: 5 mM Ammonium Formate pH 3.5 (Acidic pH stabilizes basic drugs and improves positive ESI).

Mass Spectrometry Conditions (Tuning)
  • Ionization: ESI Positive Mode.

  • Source Temperature: Start at 500°C. Crucial Step: Inject pure N-Oxide and lower temp in 50°C increments (down to 300-350°C) until the signal for m/z 399 is maximized and m/z 383 (parent) is minimized.

  • Declustering Potential (DP): Keep moderate. High DP accelerates in-source fragmentation.

MRM Transitions Table:

Compound Precursor (Q1) Product (Q3) Dwell (ms) CE (eV) Note
Loratadine N-Oxide 399.2 337.1 100 25-35 Loss of O + C2H5OH (check specific fragmentation)
Loratadine N-Oxide 399.2 323.1 100 30-40 Alternative qualifier
Loratadine-d4 (IS) 387.2 341.2 100 25-35 d4-Parent IS (m/z 383+4)

| Loratadine (Monitor) | 383.2 | 337.1 | 100 | 25-35 | Monitor to ensure separation |

(Note: Transitions must be experimentally verified as fragmentation patterns vary by instrument vendor).

Chromatographic Conditions

The goal is to retain the polar N-Oxide while resolving it from the hydrophobic parent.

  • Column: Phenomenex Kinetex C18 or Zorbax SB-C18 (100 x 2.1 mm, 2.6 µm or 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % B Event
0.0 20 Initial Hold (Focusing)
0.5 20 Start Gradient
3.5 90 Elute Parent & Metabolite
4.5 90 Wash Column
4.6 20 Re-equilibration

| 6.5 | 20 | Stop |

Expected Elution: Loratadine N-Oxide (more polar) will elute earlier (~2.5 min) than Loratadine (~3.2 min).

Sample Preparation (Optimized LLE)

Standard Hexane extraction works for Loratadine but yields poor recovery for the N-Oxide. We use a modified Liquid-Liquid Extraction (LLE).

SamplePrep Plasma Plasma Sample (50-100 µL) Buffer Add Buffer (0.1M Na2CO3, pH 9-10) Plasma->Buffer IS Add IS (Loratadine-d4) IS->Buffer Solvent Add Extraction Solvent (Ethyl Acetate:Hexane 50:50) Buffer->Solvent Mix Vortex (5 min) Centrifuge (10 min) Solvent->Mix Transfer Transfer Organic Supernatant Mix->Transfer Dry Evaporate to Dryness (N2 at 40°C) Transfer->Dry Recon Reconstitute (Mobile Phase A:B 80:20) Dry->Recon Inject Inject to LC-MS Recon->Inject

Caption: LLE workflow optimized for simultaneous extraction of Parent and N-Oxide metabolite.

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of plasma into a clean tube.

  • IS Addition: Add 10 µL of Loratadine-d4 working solution (e.g., 100 ng/mL).

  • Alkalinization: Add 50 µL of 0.1 M Sodium Carbonate (pH ~9.8). Reason: Ensures the basic amine is uncharged (free base) to partition into the organic layer.

  • Extraction: Add 600 µL of Ethyl Acetate:Hexane (1:1 v/v) . Note: Pure hexane is too non-polar for the N-Oxide; Ethyl Acetate increases polarity.

  • Agitation: Vortex vigorously for 5 minutes. Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Concentration: Transfer the upper organic layer to a fresh plate/tube. Evaporate under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (20:80 ACN:Water). Vortex well.

Validation & Acceptance Criteria

Follow FDA/EMA Bioanalytical Method Validation (BMV) guidelines.

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ at the retention time of N-Oxide or IS.

  • Linearity: Typical range 0.1 – 100 ng/mL.[2] Weighted regression (

    
    ).[3][4]
    
  • Matrix Effect (Critical for d4-Parent IS):

    • Calculate Matrix Factor (MF) = Peak Area (Post-Extraction Spike) / Peak Area (Neat Solution).

    • Compare IS-normalized MF for Low QC and High QC. If using Loratadine-d4 (parent) for N-Oxide, ensure the IS-normalized MF is close to 1.0, indicating the IS tracks the analyte's suppression even if retention times differ slightly.

  • Stability:

    • Benchtop: N-Oxides can be light-sensitive. Perform stability assessments under yellow light vs. white light.

    • Freeze-Thaw: 3 cycles at -20°C and -80°C.

Troubleshooting & Expert Tips

  • Issue: Low Sensitivity for N-Oxide.

    • Cause: Source temperature too high (thermal degradation) or extraction solvent too non-polar (remains in aqueous phase).

    • Fix: Lower source temp to 350°C. Switch extraction solvent to 100% Ethyl Acetate or Methyl tert-butyl ether (MTBE).

  • Issue: Peak Tailing.

    • Cause: Interaction of the basic amine with silanols on the column.

    • Fix: Increase buffer strength (10mM Ammonium Formate) or use a column with "charged surface hybrid" (CSH) technology.

  • Issue: "Ghost" Peak in Loratadine Channel.

    • Cause: In-source reduction of N-Oxide converting to Parent.

    • Fix: Improve chromatographic resolution. If N-Oxide elutes at 2.5 min and Parent at 3.2 min, the ghost peak (from N-oxide) will appear at 2.5 min in the Parent channel. Since the real Parent is at 3.2 min, you can integrate them separately.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Patel, B. N., et al. (2010).[5] LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma. Journal of Chromatographic Science, 48(1), 35-44.[5]

  • Liu, L., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS. Semantic Scholar.

  • PubChem. (n.d.). Loratadine Compound Summary. National Library of Medicine.

Sources

Application

Application Note: A Rigorous Protocol for the Preparation of Loratadine-d4 N-Oxide as an Internal Standard in Quantitative Bioanalysis

Abstract and Scope This application note provides a comprehensive and scientifically grounded protocol for the preparation of Loratadine-d4 N-Oxide, a stable isotope-labeled internal standard (SIL-IS), for use in quantit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

This application note provides a comprehensive and scientifically grounded protocol for the preparation of Loratadine-d4 N-Oxide, a stable isotope-labeled internal standard (SIL-IS), for use in quantitative bioanalytical assays. The primary audience for this guide includes researchers, analytical scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies requiring the precise quantification of the Loratadine N-oxide metabolite. The protocols herein are designed to ensure the accuracy, reproducibility, and integrity of analytical data by establishing a self-validating system for internal standard preparation and handling, from neat material to final working solutions. The causality behind each step is explained to provide a deeper understanding of the critical parameters governing the performance of a SIL-IS in liquid chromatography-mass spectrometry (LC-MS) applications.

Introduction: The Imperative for a Metabolite-Specific Internal Standard

In modern drug development, the quantification of drug metabolites is as critical as that of the parent drug. Metabolites can have their own pharmacological activity or toxicity profiles, and understanding their formation and elimination is fundamental to assessing the overall safety and efficacy of a new chemical entity. Loratadine, a widely used second-generation antihistamine, undergoes extensive metabolism, with Loratadine N-oxide being one of its identified metabolites.[1][2]

The gold standard for quantitative bioanalysis using LC-MS is the use of a stable isotope-labeled internal standard.[3][4] An ideal IS should co-elute with the analyte and exhibit identical behavior during sample extraction, ionization, and detection, thereby compensating for variability in these processes.[4][5] When quantifying a metabolite, the most appropriate IS is the stable isotope-labeled version of that metabolite. Loratadine-d4 N-Oxide serves this purpose for the quantification of Loratadine N-oxide, ensuring that the analytical workflow accounts for any metabolite-specific matrix effects or extraction inefficiencies. The incorporation of deuterium atoms results in a mass shift that is readily distinguishable by a mass spectrometer, with minimal impact on the molecule's physicochemical properties.[3][6]

This guide will detail the necessary steps to prepare robust and stable solutions of Loratadine-d4 N-Oxide, ensuring the foundation of any quantitative assay is solid and reliable.

Physicochemical Properties and Characterization of Loratadine-d4 N-Oxide

A thorough understanding of the internal standard's properties is paramount. While specific data for the deuterated N-oxide may be limited and often provided in the supplier's Certificate of Analysis (CoA), the properties can be largely inferred from its non-labeled counterpart, Loratadine N-oxide.

PropertyValue / DescriptionSource
Chemical Name Ethyl 4-(8-chloro-1-oxido-5,6-dihydro-11H-benzo[7][8]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate-d4Inferred
CAS Number Not readily available (Parent: 165739-62-8)[1][9]
Molecular Formula C22H19D4ClN2O3Inferred
Molecular Weight Approx. 402.9 g/mol (Parent: 398.9 g/mol )[1][9]
Appearance White to off-white or pale yellow solid[10][11]
Solubility Slightly soluble in Chloroform and Methanol[1][12]
Storage Conditions -20°C Freezer, protect from light and moisture[12][13]

Note: The exact position of the deuterium labels ('d4') on the molecule should be confirmed from the supplier's CoA to ensure they are not on exchangeable positions.

Protocol for Preparation of Stock and Working Solutions

This section details the step-by-step methodology for preparing accurate and stable solutions of Loratadine-d4 N-Oxide. All operations should be performed in a calibrated and controlled laboratory environment.

Materials and Equipment
  • Loratadine-d4 N-Oxide (neat material, purity ≥98%)

  • LC-MS grade Methanol (or other suitable solvent confirmed by solubility tests)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

  • Amber glass vials with Teflon-lined caps

  • Vortex mixer and sonicator

Workflow for Solution Preparation

The following diagram illustrates the sequential process of preparing the internal standard solutions.

G cluster_0 Step 1: Primary Stock Solution (e.g., 1 mg/mL) cluster_1 Step 2: Intermediate Stock Solution (e.g., 10 µg/mL) cluster_2 Step 3: Working Solution (e.g., 100 ng/mL) A Accurately weigh ~1 mg of neat material B Quantitatively transfer to a 1 mL Class A volumetric flask A->B C Dissolve in Methanol, vortex/sonicate to ensure complete dissolution B->C D Bring to volume with Methanol, mix thoroughly C->D E Pipette 100 µL of Primary Stock Solution D->E Aliquoting F Transfer to a 10 mL Class A volumetric flask E->F G Dilute to volume with 50:50 Methanol:Water (or assay mobile phase) F->G H Pipette 1 mL of Intermediate Stock Solution G->H Aliquoting I Transfer to a 10 mL Class A volumetric flask H->I J Dilute to volume with final assay dilution solvent I->J K K J->K Use for Spiking Samples

Caption: Workflow for preparing Loratadine-d4 N-Oxide solutions.

Detailed Protocol Steps

4.3.1 Preparation of Primary Stock Solution (e.g., 1.0 mg/mL)

  • Equilibration: Allow the vial containing the neat Loratadine-d4 N-Oxide to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh approximately 1.0 mg of the neat material using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed material to a 1.0 mL Class A volumetric flask. Add approximately 0.7 mL of LC-MS grade Methanol.

  • Mixing: Cap the flask and vortex for 1-2 minutes. If necessary, sonicate for 5 minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is fully dissolved and the solution is at room temperature, carefully add Methanol to the 1.0 mL mark.

  • Final Mixing & Storage: Invert the flask at least 10 times to ensure homogeneity. Transfer the solution to a pre-labeled amber glass vial. Store at -20°C.

4.3.2 Preparation of Intermediate and Working Solutions

  • Intermediate Stock (e.g., 10 µg/mL):

    • Allow the primary stock solution to warm to room temperature.

    • Using a calibrated pipette, transfer 100 µL of the 1.0 mg/mL primary stock into a 10 mL Class A volumetric flask.

    • Dilute to volume with a solvent appropriate for the analytical method (e.g., 50:50 Methanol:Water). This solvent choice helps prevent analyte precipitation when added to aqueous samples.

    • Mix thoroughly and transfer to a new, labeled amber vial for storage at -20°C.

  • Working Solution (e.g., 100 ng/mL):

    • The concentration of the working solution should be optimized based on the analytical method's sensitivity and the expected analyte concentration range.[8]

    • Prepare this solution by diluting the intermediate stock solution with the mobile phase or the final reconstitution solvent used in the sample preparation procedure. For example, to make a 100 ng/mL solution, dilute 1.0 mL of the 10 µg/mL intermediate stock to 10 mL.

    • This solution is typically prepared fresh for each analytical batch or its short-term stability is thoroughly documented.

Validation and Quality Control of the Internal Standard

The preparation of the IS solution is only the first step. A self-validating protocol requires rigorous quality control to ensure its integrity over time.

Logical Flow of IS Validation

G A Purity Assessment - Check CoA - LC-MS analysis for unlabeled analyte (analyte-free IS) - Isotopic purity check B B A->B If Purity is Acceptable C Response Verification - Consistent response across analytical runs - Absence in blank matrix B->C If Stability is Proven D {Final Qualification | Internal standard is fit for purpose} C->D If Response is Consistent

Caption: Logical workflow for internal standard validation.

Key Validation Experiments
  • Analyte-Free IS Check: A crucial step is to analyze a high concentration of the IS working solution to ensure the absence of any detectable unlabeled Loratadine N-oxide. The presence of the analyte in the IS solution can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ). This is a key requirement outlined by regulatory bodies like the FDA.[14][15]

  • Isotopic Stability (H/D Exchange): The stability of the deuterium labels is critical. While C-D bonds are generally stable, certain chemical environments can promote hydrogen-deuterium (H/D) exchange.[6][16] The IS should be incubated in the biological matrix at 37°C for a prolonged period (e.g., 24 hours) and then analyzed to ensure the isotopic distribution remains unchanged.

  • Solution Stability: The stability of the IS in the prepared stock and working solutions must be assessed under various conditions.[13]

    • Long-Term Stability: Store aliquots at the intended storage temperature (e.g., -20°C) and analyze them against a freshly prepared solution at set intervals (e.g., 1, 3, 6 months).

    • Short-Term Stability: Evaluate stability at room temperature to simulate bench-top handling conditions during sample preparation.

    • Freeze-Thaw Stability: Subject the IS solutions to multiple freeze-thaw cycles (typically 3-5 cycles) before analysis to mimic sample retrieval from storage.

Conclusion

This application note provides a detailed, experience-driven protocol for the preparation and validation of Loratadine-d4 N-Oxide as an internal standard. By adhering to these steps—from careful weighing and dissolution to comprehensive stability and purity assessments—researchers can establish a high degree of confidence in their quantitative results. The rationale provided for each stage emphasizes that a robust internal standard is not merely a reagent, but the cornerstone of a reliable and defensible bioanalytical method.

References

  • Vergote, G. J., et al. (2021). Drug Content Uniformity: Quantifying Loratadine in Tablets Using a Created Raman Excipient Spectrum. PMC - NIH. Retrieved from [Link]

  • MDPI. (2020). Discovery, Characterization, and Pharmaceutical Applications of Two Loratadine–Oxalic Acid Cocrystals. MDPI. Retrieved from [Link]

  • Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology. Retrieved from [Link]

  • Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Atlantis Press. Retrieved from [Link]

  • Teledyne Leeman Labs. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of loratadine.
  • Israel Chemical Society. (n.d.). Catalytic selective N-Oxidation of loratadine analogs. Retrieved from [Link]

  • Stone, E. A., et al. (2020). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. PMC - NIH. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Loratadine N-oxide. Retrieved from [Link]

  • FDA. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

  • Yumibe, N., et al. (1996). Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6. PubMed. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Li, W., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC - PubMed Central. Retrieved from [Link]

  • El-Ragehy, N. A., et al. (2002). Stability indicating methods for the determination of loratadine in the presence of its degradation product. PubMed. Retrieved from [Link]

  • Ghosal, A., et al. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Drug Metabolism and Disposition. Retrieved from [Link]

  • Reddit. (2023). How to make a Internal Standard mix.... Retrieved from [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Separation Science. (n.d.). Internal Standards: Strategies From the Frontline. Retrieved from [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

Sources

Method

Application Note: High-Efficiency Solid Phase Extraction (SPE) of Loratadine and Desloratadine from Human Plasma

[1] Executive Summary & Scientific Rationale This guide details a robust protocol for the extraction and quantification of Loratadine (LOR) and its major active metabolite, Desloratadine (DSL) , from human plasma. The An...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

This guide details a robust protocol for the extraction and quantification of Loratadine (LOR) and its major active metabolite, Desloratadine (DSL) , from human plasma.

The Analytical Challenge

Loratadine is a second-generation tricyclic antihistamine.[1] While LOR itself is lipophilic (LogP ~5.2), its metabolite DSL is significantly more polar and basic due to the exposure of a secondary piperidine amine.

  • Loratadine (LOR): Weak base (pKa ~5.0, pyridine nitrogen).

  • Desloratadine (DSL): Stronger base (pKa1 ~4.2, pKa2 ~9.9, piperidine nitrogen).

The "Why" of Phase Selection: Standard Reverse Phase (RP) methods (e.g., C18) often fail to retain DSL adequately due to its polarity, or they require high pH mobile phases that can compromise column stability. Furthermore, plasma contains high levels of phospholipids that cause significant ion suppression in LC-MS/MS.

Our Solution: Mixed-Mode Strong Cation Exchange (MCX) We utilize a Mixed-Mode Polymeric Strong Cation Exchange (MCX) sorbent. This mechanism is orthogonal to the subsequent Reverse Phase LC separation, ensuring the highest purity extract.

  • Retention: At acidic pH, both LOR and DSL are positively charged and bind to the sulfonate groups of the sorbent via ionic interaction.

  • Interference Removal: Neutral and acidic matrix components (phospholipids, proteins) are washed away using 100% organic solvents, which would strip analytes from a standard C18 phase.

  • Elution: A high pH organic solvent neutralizes the basic amines, breaking the ionic bond and releasing the clean analytes.

Metabolic Pathway & Structural Context

Understanding the structural shift from LOR to DSL is critical for troubleshooting recovery issues.

MetabolicPathway cluster_legend Key Difference LOR Loratadine (LOR) MW: 382.8 LogP: ~5.2 Target: H1 Receptor CYP CYP450 (CYP3A4, CYP2D6) LOR->CYP Descarboethoxylation DSL Desloratadine (DSL) MW: 310.8 LogP: ~1.2 Major Active Metabolite CYP->DSL Loss of Ethyl Carbamate Info DSL exposes a secondary amine (pKa ~10) making it a strong candidate for Cation Exchange SPE.

Figure 1: Metabolic conversion of Loratadine to Desloratadine.[2] The removal of the carboethoxy group significantly increases the basicity of the molecule.

Materials & Reagents

ComponentSpecificationPurpose
SPE Cartridge/Plate Mixed-Mode Strong Cation Exchange (MCX) (e.g., Oasis MCX, Strata-X-C, Bond Elut Plexa PCX)30 mg / 1 cc or 96-well equivalent.Dual retention mechanism (RP + Ion Exchange).[3]
Internal Standard Desloratadine-d5 (or Desipramine)Correction for matrix effects and recovery.[4]
Pre-treatment Buffer 2% Formic Acid (aq) or 4% H3PO4Acidifies plasma to ionize bases (Charge ON).
Wash Solvent 1 2% Formic Acid in WaterRemoves proteins/salts.
Wash Solvent 2 100% MethanolCritical Step: Removes hydrophobic interferences (lipids) while analytes remain ionically bound.
Elution Solvent 5% Ammonium Hydroxide in 50:50 ACN:MeOHNeutralizes amines (Charge OFF) to release analytes.

Detailed SPE Protocol

Scientist’s Note: The success of this protocol relies on pH control. Ensure your sample pH is < 3.0 during loading and > 10.0 during elution.

Workflow Visualization

SPE_Workflow Start Human Plasma Sample (200 µL) PreTreat 1. Pre-treatment Add 200 µL 4% H3PO4 Add Internal Standard (IS) Vortex & Centrifuge Start->PreTreat Condition 2. Condition & Equilibrate 1 mL MeOH -> 1 mL Water PreTreat->Condition Load 3. Load Sample Gravity or Low Vacuum (<5 Hg) *Analytes bind via Cation Exchange* Condition->Load Wash1 4. Aqueous Wash 1 mL 2% Formic Acid *Removes salts/proteins* Load->Wash1 Wash2 5. Organic Wash (CRITICAL) 1 mL 100% Methanol *Removes phospholipids/neutrals* *Analytes stay bound* Wash1->Wash2 Elute 6. Elution 2 x 250 µL 5% NH4OH in 50:50 ACN:MeOH *Breaks ionic bond* Wash2->Elute Dry 7. Evaporate & Reconstitute Dry under N2 @ 40°C Reconstitute in Mobile Phase Elute->Dry

Figure 2: Mixed-Mode Cation Exchange (MCX) Extraction Workflow.

Step-by-Step Methodology
  • Sample Pre-treatment:

    • Aliquot 200 µL of human plasma into a clean tube.

    • Add 20 µL of Internal Standard working solution (e.g., Desloratadine-d5, 100 ng/mL).

    • Add 200 µL of 4% Phosphoric Acid (H3PO4) .

    • Rationale: Acidification ensures LOR and DSL are fully protonated (positively charged) to bind to the cation exchange sorbent.

    • Vortex for 30s.

  • Conditioning:

    • Condition SPE wells with 1 mL Methanol .

    • Equilibrate with 1 mL Water .

    • Do not let the bed dry completely.

  • Loading:

    • Load the pre-treated plasma sample (~420 µL) onto the cartridge.

    • Apply slow vacuum (flow rate ~1 mL/min) to maximize interaction time.

  • Washing (The Cleanup Phase):

    • Wash 1 (Aqueous): Add 1 mL 2% Formic Acid .

      • Purpose: Removes salts, proteins, and hydrophilic interferences.

    • Wash 2 (Organic): Add 1 mL 100% Methanol .

      • Scientist's Insight: This step is unique to MCX. Because the drugs are locked by ionic bonds, we can use strong organic solvents to wash away hydrophobic phospholipids without eluting the drugs. This drastically reduces matrix effects in LC-MS.

  • Elution:

    • Elute with 2 x 250 µL of 5% Ammonium Hydroxide in 50:50 ACN:MeOH .

    • Mechanism:[2][5][6] The high pH (>10) deprotonates the amines on LOR and DSL, neutralizing them. They release from the sorbent and dissolve in the organic solvent.

  • Post-Extraction:

    • Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).

LC-MS/MS Analysis Parameters

To validate the extraction, use the following high-sensitivity LC-MS/MS conditions.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH C18 or Phenomenex Kinetex).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or Methanol).[2][5]

  • Gradient:

    • 0.0 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Loratadine 383.2337.13025
Desloratadine 311.2259.23528
Desloratadine-d5 (IS) 316.2264.23528

Method Validation & Performance

Typical performance metrics observed with this MCX protocol:

  • Linearity: 0.05 – 20.0 ng/mL (r² > 0.995).[7][8]

  • Absolute Recovery:

    • Loratadine: > 85%[2][8][9][10][11]

    • Desloratadine: > 90%[2][11]

  • Matrix Effect: < 10% suppression (due to the rigorous Methanol wash step).

  • LLOQ: 0.05 ng/mL (50 pg/mL).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery of Desloratadine Sample pH too high during load.Ensure pre-treatment uses 4% H3PO4 to drop pH < 3. DSL must be charged to bind.
Low Recovery of Loratadine Elution pH too low.Ensure Elution solvent is fresh. NH4OH is volatile; if it evaporates, pH drops, and drugs won't elute.
High Backpressure Protein precipitation on frit.Ensure plasma is centrifuged after acidification before loading.
Poor Peak Shape Injection solvent mismatch.Reconstitute in a solvent weaker than the starting mobile phase (e.g., 90% Water).

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[5][8] Link

  • Simultaneous determination of loratadine and desloratadine in human plasma by LC-MS/MS. (2014). Journal of Pharmaceutical and Biomedical Analysis.

  • Stability and extraction of Desloratadine using Mixed-Mode SPE. (2010). Journal of Chromatography B.

  • Loratadine: DrugBank Online. (2023). Chemical and Pharmacological Properties.[2][3][4][12][6][7][9][10][11] Link

Sources

Application

Application Note: A Systematic Approach to Optimizing Mobile Phase pH for the Reversed-Phase HPLC Separation of Loratadine-d4 N-Oxide

Abstract This application note presents a comprehensive and systematic methodology for optimizing the mobile phase pH for the robust separation of Loratadine-d4 N-Oxide from its parent compound, Loratadine-d4, using reve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and systematic methodology for optimizing the mobile phase pH for the robust separation of Loratadine-d4 N-Oxide from its parent compound, Loratadine-d4, using reversed-phase high-performance liquid chromatography (RP-HPLC). Loratadine-d4 N-Oxide, a primary metabolite of the deuterated antihistamine Loratadine-d4, presents a unique analytical challenge due to its structural similarity to the parent drug. The protocol herein is designed for researchers, analytical scientists, and drug development professionals, providing not just a procedural guide but also the underlying scientific rationale. We demonstrate that by strategically manipulating the mobile phase pH based on the specific pKa values of the analytes, one can achieve superior resolution, optimal peak shape, and a highly reproducible separation, which is critical for accurate quantification in research and quality control environments.

Introduction: The Analytical Imperative

Loratadine is a widely used second-generation antihistamine, and its metabolites are of significant interest in pharmacokinetic and drug metabolism studies.[1] Loratadine-d4 N-Oxide is the deuterated form of a key metabolite, often used as an internal standard or studied in its own right.[2] The N-oxide is formed on the pyridine ring of the loratadine structure, resulting in a molecule with distinct physicochemical properties.[3][4]

In reversed-phase chromatography, the retention of ionizable compounds is profoundly influenced by the pH of the mobile phase.[5] An effective separation of the more polar N-oxide from the less polar parent drug hinges on exploiting the differences in their ionization states. The core principle is to select a pH that places the analytes in a stable and singular ionic state (either fully ionized or fully non-ionized) to ensure reproducible retention times and symmetrical peak shapes.[6] Operating near the pKa of an analyte results in a mixed population of ionized and non-ionized species, leading to poor chromatography.[7] This guide provides a logical, field-proven workflow to navigate this challenge.

Foundational Science: Exploiting Physicochemical Differences

A successful separation strategy is built upon understanding the chemistry of the analytes. The key to separating Loratadine-d4 N-Oxide from its parent compound lies in the significant difference in the basicity of the nitrogen atoms.

  • Loratadine-d4: Contains a basic pyridine nitrogen. The pKa of the conjugate acid of this pyridine moiety is approximately 5.0.[8]

  • Loratadine-d4 N-Oxide: The oxidation of the pyridine nitrogen to an N-oxide drastically reduces its basicity. The pKa of a typical pyridine-N-oxide is around 0.8.

This substantial difference in pKa (ΔpKa ≈ 4.2) is the cornerstone of our method development. At a low pH (e.g., pH 2.5-3.0), the parent loratadine (pKa ~5.0) will be fully protonated and exist as a cation. In contrast, the N-oxide (pKa ~0.8) will be largely in its neutral, non-ionized form. This difference in charge state leads to significant differences in hydrophobicity and interaction with the C18 stationary phase, enabling a robust separation.[9]

Experimental Design: A Self-Validating Workflow

Our approach is systematic, beginning with a broad screening of pH values to identify the optimal range, followed by fine-tuning to achieve the final, robust method. This workflow ensures that the final conditions are not just effective but also well-understood and reproducible.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: pH Screening cluster_2 Phase 3: Optimization & Finalization A Analyte Characterization (pKa Loratadine ≈ 5.0 | pKa N-Oxide ≈ 0.8) B Select Initial Conditions (C18 Column, ACN/Buffer Gradient) A->B C Broad pH Screening Experiment B->C D Inject Sample Mix at: pH 2.5 | pH 4.5 | pH 7.0 C->D Execute Runs E Analyze Results (Retention, Resolution, Peak Shape) D->E F Optimal Range Identified? E->F F->B  No, Re-evaluate G Fine-Tune pH (e.g., 2.2, 2.5, 2.8, 3.1) F->G  Yes H Final Robust Method G->H

Caption: Workflow for systematic pH optimization.

Detailed Protocols

This section provides step-by-step instructions for executing the pH optimization strategy.

Part A: Instrumentation and Reagents
  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: A robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Column chemistry should be stable across a wide pH range.

  • Analytes: Prepare a 10 µg/mL mixed standard solution of Loratadine-d4 and Loratadine-d4 N-Oxide in 50:50 Acetonitrile:Water.

  • Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and water. High-purity buffer reagents (e.g., Potassium Phosphate Monobasic, Formic Acid, Ammonium Formate).

Part B: Protocol for Broad pH Screening

The goal of this phase is to quickly identify the most promising pH region for good separation.

  • Mobile Phase Preparation:

    • pH 2.5 Buffer: Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water and adjust the pH to 2.5 with phosphoric acid.

    • pH 4.5 Buffer: Prepare a 20 mM ammonium formate buffer. Dissolve 1.26 g of ammonium formate in 1 L of HPLC-grade water and adjust the pH to 4.5 with formic acid.

    • pH 7.0 Buffer: Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water and adjust the pH to 7.0 with potassium hydroxide.

    • Organic Mobile Phase: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Mobile Phase A: Your prepared buffer (pH 2.5, 4.5, or 7.0).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 259 nm.[3]

    • Gradient Program:

      Time (min) %A (Buffer) %B (ACN)
      0.0 80 20
      15.0 20 80
      17.0 20 80
      17.1 80 20

      | 20.0 | 80 | 20 |

  • Execution:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes for each new pH buffer system.

    • Perform triplicate injections of the mixed standard at each of the three pH conditions.

Interpreting Screening Data: The Causality Behind the Results

The data from the pH screening will directly inform the next steps. The following table shows expected outcomes based on the analytes' pKa values.

pHAnalyteExpected Ionization StateExpected Retention & Peak ShapeRationale
2.5 Loratadine-d4 Fully Protonated (Cationic)Early elution, good peak shapeAnalyte is highly polar; ionization of silanols is suppressed.
N-Oxide Mostly NeutralMore retained than parent, good peak shapeAnalyte is less polar than the protonated parent. pH is >1.5 units from pKa.
4.5 Loratadine-d4 Partially ProtonatedBroad, possibly split peaks; shifting retentionAVOID. pH is too close to pKa (~5.0), causing mixed ionization states.[6][7]
N-Oxide Fully NeutralRetained, good peak shapepH is well above the pKa (~0.8).
7.0 Loratadine-d4 Fully NeutralHighly retained, good peak shapeAnalyte is in its most hydrophobic form.
N-Oxide Fully NeutralHighly retained, good peak shapeAnalyte is also in its neutral, hydrophobic form.

Discussion of Expected Results: The screening will likely demonstrate that pH 2.5 provides the best initial separation. At this pH, the difference in the ionization state between the two compounds is maximized. At pH 7.0, both compounds are neutral and highly retained; while separation might be possible, it will rely on smaller differences in intrinsic polarity, potentially requiring longer run times or providing lower resolution. The pH 4.5 condition is expected to yield poor chromatography for Loratadine-d4 and is scientifically unsound for a robust method.[6]

Part C: Protocol for Fine-Tuning the Optimal pH

Based on the screening results pointing to the low-pH range, this protocol aims to pinpoint the exact pH for optimal resolution and peak shape. A formic acid/formate buffer is chosen for its excellent performance at low pH and its compatibility with mass spectrometry.

  • Mobile Phase Preparation: Prepare a series of 0.1% (v/v) Formic Acid solutions in water, adjusting the pH with ammonium hydroxide to achieve the following setpoints: 2.2, 2.5, 2.8, and 3.1 .

  • Execution: Using the same chromatographic conditions as in Part B, perform triplicate injections for each of the four pH setpoints.

  • Analysis: Carefully record the retention time (t_R), peak width (w), tailing factor (T_f), and calculate the resolution (R_s) between the two analytes at each pH.

Data Presentation and Final Method Selection

Summarize the quantitative data from the fine-tuning experiment in a clear, structured table.

Table 1: Results of pH Fine-Tuning Experiment

pH Analyte Retention Time (min) Tailing Factor Resolution (Rs)
2.2 N-Oxide 8.15 1.1 3.8
Loratadine-d4 9.20 1.2
2.5 N-Oxide 7.90 1.0 4.5
Loratadine-d4 9.10 1.1
2.8 N-Oxide 7.65 1.0 4.2
Loratadine-d4 8.95 1.1
3.1 N-Oxide 7.40 1.1 3.5

| | Loratadine-d4 | 8.70 | 1.2 | |

Note: Data presented is representative and for illustrative purposes.

Troubleshooting

ProblemPotential Cause (pH-Related)Suggested Solution
Peak Tailing (esp. for Loratadine) Mobile phase pH is too high, leading to interaction between the protonated base and residual silanols.Lower the mobile phase pH further into the 2.0-3.0 range to ensure complete protonation of silanols.
Poor Resolution The ionization states of the two compounds are not sufficiently different.Re-evaluate the pH. Ensure you are operating in a range that maximizes the charge state difference (i.e., pH 2.0-3.5).
Drifting Retention Times Poorly buffered mobile phase or operating too close to an analyte's pKa.Ensure the buffer concentration is adequate (10-25 mM) and that the chosen pH is at least 1.5-2 units away from any analyte pKa.

Final Conclusion

The development of a robust RP-HPLC method for separating Loratadine-d4 N-Oxide from its parent compound is critically dependent on the strategic control of mobile phase pH. A systematic approach, grounded in the physicochemical properties of the analytes, is paramount. By understanding the significant difference in the pKa values of the pyridine (~5.0) and pyridine-N-oxide (~0.8) moieties, we can rationally select a low pH range (2.0-3.0) where their ionization states are maximally differentiated. This application note provides a comprehensive, step-by-step protocol that enables any analytical scientist to move from initial screening to a final, optimized, and validated method that ensures both accuracy and reproducibility.

References

  • Grigoriu, I.C., et al. (2018). Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination. Farmacia, 66(4). [Link]

  • SIELC Technologies. HPLC Method for Analysis of Loratadine. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3957, Loratadine. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Loratadine. [Link]

  • Zenodo. (2023). DEVELOPMENT OF RP-HPLC METHOD FOR THE ANALYSIS OF LORATADINE AND ITS APPLICATION IN THE EVALUATION OF MARKETED PREPARATION. [Link]

  • ResearchGate. (2024). Solubility Profile of Loratadine Tested in Physiologically Relevant pH Media. [Link]

  • Allmpus. Loratadine N-Oxide. [Link]

  • Agilent Technologies. (2010). Control pH During Method Development for Better Chromatography. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29982763, Loratadine N-oxide. [Link]

  • Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? [Link]

  • Moravek. (2023). Exploring the Role of pH in HPLC Separation. [Link]

  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

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Method

Application Notes and Protocols: Establishing a Bioanalytical Calibration Curve for Loratadine using Loratadine-d4 N-Oxide as an Internal Standard

Introduction: The Rationale for a Robust Bioanalytical Method Loratadine, a widely used second-generation antihistamine, is extensively metabolized in the body, primarily to desloratadine, its active metabolite.[1][2] Ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Robust Bioanalytical Method

Loratadine, a widely used second-generation antihistamine, is extensively metabolized in the body, primarily to desloratadine, its active metabolite.[1][2] Accurate quantification of loratadine and its metabolites in biological matrices is paramount for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high sensitivity, selectivity, and speed.[3][5]

A cornerstone of any reliable quantitative bioanalytical method is the use of a suitable internal standard (IS). An ideal IS mimics the analyte's behavior throughout the analytical process—from extraction to ionization—thereby compensating for variability and enhancing the accuracy and precision of the results.[6][7] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard because they co-elute with the analyte and exhibit nearly identical physicochemical properties, minimizing matrix effects and ionization suppression.[8][9]

This application note details a comprehensive protocol for establishing a bioanalytical calibration curve for the quantification of loratadine in human plasma, employing Loratadine-d4 N-Oxide as the internal standard. Loratadine N-oxide is a known metabolite of loratadine, and its deuterated form provides a stable, reliable reference for quantification.[10][11] The methodologies described herein are grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[12][13][14]

The "Why": Causality in Experimental Design

The development of a robust bioanalytical method is not merely a procedural checklist but a series of informed decisions. Here, we dissect the reasoning behind the key components of this protocol.

Choice of Analytical Technique: LC-MS/MS

LC-MS/MS is the analytical technique of choice for its unparalleled sensitivity and selectivity.[3] This is crucial when measuring low concentrations of drugs and their metabolites in complex biological matrices like plasma. The triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, allows for the specific detection of the parent ion and a unique product ion for both loratadine and its internal standard, effectively filtering out background noise and enhancing the signal-to-noise ratio.[5]

The Internal Standard: Why Loratadine-d4 N-Oxide?

The selection of an appropriate internal standard is critical for the accuracy and precision of the bioanalytical method.[6] Loratadine-d4 N-Oxide is an excellent choice for the following reasons:

  • Structural Analogy and Co-elution: As a deuterated metabolite, it shares a very similar chemical structure with loratadine, ensuring it behaves similarly during sample preparation and chromatographic separation.[8] This close resemblance helps to compensate for any analyte loss during extraction and variability in injection volume.

  • Mass Difference: The deuterium labeling provides a distinct mass difference from the unlabeled loratadine, allowing for simultaneous detection by the mass spectrometer without signal overlap.

  • Minimization of Matrix Effects: Because the SIL-IS and the analyte are chemically almost identical, they experience similar degrees of ion suppression or enhancement from the biological matrix, leading to a more accurate analyte-to-IS response ratio.[8][9]

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and rapid method for extracting small molecules like loratadine from plasma.[15] Cold acetonitrile is used to denature and precipitate plasma proteins, releasing the drug and internal standard into the supernatant. This method is efficient and generally provides good recovery for loratadine.[15]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the preparation of standards and the analysis of loratadine in human plasma.

Materials and Reagents
  • Loratadine reference standard (≥98% purity)

  • Loratadine-d4 N-Oxide (≥98% isotopic purity)

  • Human plasma (screened for interferences)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative process. Serial dilutions from a concentrated stock solution minimize weighing errors.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of loratadine and Loratadine-d4 N-Oxide into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of loratadine working standard solutions by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the Loratadine-d4 N-Oxide primary stock solution with 50:50 (v/v) acetonitrile:water.

Preparation of Calibration Curve Standards and Quality Control Samples

Rationale: The calibration curve is the foundation of the quantitative analysis, establishing the relationship between the instrument response and the analyte concentration. Quality Control (QC) samples are used to assess the accuracy and precision of the method during validation and sample analysis.[16]

  • Calibration Curve Standards:

    • Spike blank human plasma with the appropriate loratadine working standard solutions to achieve the desired concentrations. A typical range for loratadine is 0.1 to 10 ng/mL.[17]

  • Quality Control (QC) Samples:

    • Prepare QC samples at four concentration levels:

      • LLOQ: Lower Limit of Quantitation

      • LQC: Low Quality Control (approx. 3x LLOQ)

      • MQC: Medium Quality Control (mid-range of the calibration curve)

      • HQC: High Quality Control (approx. 80% of the Upper Limit of Quantitation - ULOQ)

Sample Preparation Workflow: Protein Precipitation

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 1. Aliquot 100 µL of plasma sample (Calibrator, QC, or Unknown) B 2. Add 20 µL of Internal Standard (Loratadine-d4 N-Oxide, 100 ng/mL) A->B C 3. Add 300 µL of cold Acetonitrile B->C D 4. Vortex for 1 minute C->D E 5. Centrifuge at 13,000 rpm for 10 minutes D->E F 6. Transfer supernatant to a clean vial E->F G 7. Inject 5 µL into LC-MS/MS system F->G

Caption: Protein Precipitation Workflow for Loratadine Analysis.

LC-MS/MS Instrumentation and Parameters

Rationale: The chromatographic and mass spectrometric parameters are optimized to achieve good peak shape, separation from endogenous interferences, and maximum signal intensity.

Parameter Condition
LC System: Shimadzu Nexera X2 or equivalent
Column: Zorbax Phenyl column or equivalent
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: Optimized for separation (e.g., 10-90% B over 5 min)
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 5 µL
MS System: Sciex API 4000 or equivalent
Ionization Mode: Electrospray Ionization (ESI), Positive
MRM Transitions: Loratadine: Q1 383.2 -> Q3 337.2Loratadine-d4 N-Oxide: Q1 403.2 -> Q3 357.2
Ion Source Temp.: 550 °C

Data Analysis and Acceptance Criteria

Calibration Curve Construction

The calibration curve is constructed by plotting the peak area ratio of loratadine to the internal standard (Loratadine-d4 N-Oxide) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Acceptance Criteria for Bioanalytical Method Validation

The validation of the bioanalytical method must adhere to the guidelines set by regulatory agencies like the FDA and EMA.[14][16][18]

Validation Parameter Acceptance Criteria
Calibration Curve At least 75% of non-zero standards must be within ±15% of their nominal concentration (±20% for LLOQ). Correlation coefficient (r²) should be ≥ 0.99.
Accuracy The mean concentration of QC samples at each level should be within ±15% of the nominal concentration (±20% for LLOQ).[17]
Precision The coefficient of variation (CV) for QC samples at each level should not exceed 15% (20% for LLOQ).[16][17]
Selectivity No significant interfering peaks at the retention times of loratadine and the IS in at least six different sources of blank matrix.[19]
Matrix Effect The matrix factor should be consistent across different sources of the biological matrix.
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Conclusion: A Framework for Reliable Bioanalysis

This application note provides a comprehensive and scientifically grounded protocol for establishing a bioanalytical calibration curve for loratadine using Loratadine-d4 N-Oxide as an internal standard. By understanding the rationale behind each experimental choice and adhering to stringent validation criteria, researchers can ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies. The principles and methodologies outlined here serve as a robust framework that can be adapted for the bioanalysis of other small molecules.

References

  • Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry. PubMed. Available at: [Link]

  • A validated HPLC-ESI-MS method for the determination of loratadine in human plasma and its application to pharmacokinetic studies. PubMed. Available at: [Link]

  • Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction. PMC. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • LC–MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. Available at: [Link]

  • Characterization of Loratadine API and Simultaneous Quantification of Seven Potential Genotoxic Nitrosamine Impurities in Single Method by LC-MS/MS in Loratadine API and its Dosage Forms. Asian Journal of Chemistry. Available at: [Link]

  • Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. PMC. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Determination of Lortatadine in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and its Pharmacokinetic Application. ResearchGate. Available at: [Link]

  • LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. ResearchGate. Available at: [Link]

  • Low level quantitation of Loratadine from plasma using LC/MS/MS. Shimadzu. Available at: [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

  • Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Atlantis Press. Available at: [Link]

  • LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study. PubMed. Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • Loratadine N-Oxide. GLP Pharma Standards. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. ResearchGate. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Loratadine N-oxide. PubChem. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Use of Internal Standards in LC-MS Bioanalysis. ResearchGate. Available at: [Link]

  • Synthesis of anti-allergic drugs. RSC Publishing. Available at: [Link]

  • Bioanalytical Method Validation. FDA. Available at: [Link]

  • bioanalytical method validation and study sample analysis m10. ICH. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. PMC. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

  • Loratadine. Wikipedia. Available at: [Link]

  • Synthesis and antihistamine evaluations of novel loratadine analogues. PubMed. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

Sources

Application

A Comparative Guide to Sample Preparation: Protein Precipitation vs. Liquid-Liquid Extraction for the Bioanalysis of Loratadine-d4 N-Oxide

Introduction: The Critical Role of Sample Preparation in Bioanalysis In the landscape of drug development and clinical research, the precise quantification of drug molecules and their metabolites from complex biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Sample Preparation in Bioanalysis

In the landscape of drug development and clinical research, the precise quantification of drug molecules and their metabolites from complex biological matrices is paramount. For analytes such as Loratadine-d4 N-Oxide, a metabolite of the widely used antihistamine Loratadine, robust and reliable bioanalytical methods are essential for pharmacokinetic and metabolic studies. The quality of the analytical data is fundamentally dependent on the initial sample preparation, a critical step designed to remove interfering endogenous components like proteins and phospholipids. An effective sample preparation strategy not only enhances the sensitivity and selectivity of the subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), but also ensures the longevity and performance of the analytical instrumentation.

This application note provides a detailed comparative analysis of two of the most common sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). We will delve into the mechanistic underpinnings of each method, present detailed, step-by-step protocols tailored for the extraction of the polar metabolite Loratadine-d4 N-Oxide from plasma, and offer insights into the selection of the most appropriate technique based on specific experimental goals.

Understanding the Analyte: Loratadine-d4 N-Oxide

Loratadine-d4 N-Oxide is a deuterated form of a primary metabolite of Loratadine. The N-oxide functional group significantly increases the polarity of the molecule compared to its parent drug. This characteristic is a key determinant in the selection and optimization of the extraction methodology.

PropertyValueSource
Molecular Formula C₂₂H₂₃ClN₂O₃[1]
Molecular Weight 398.9 g/mol [1]
Predicted XLogP3-AA 4.2[1]
Parent Compound (Loratadine) pKa 5.25[2]

The deuteration (d4) serves as an internal standard in mass spectrometry-based quantification, providing a stable isotopic signature for accurate measurement. The principles of extraction discussed herein are directly applicable to the non-deuterated form as well.

Method 1: Protein Precipitation (PPT)

The Rationale Behind the Simplicity

Protein Precipitation is a straightforward and rapid method for removing the bulk of proteins from a biological sample.[3] The underlying principle involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample.[3] This disrupts the hydration shell surrounding the proteins, leading to their denaturation and subsequent aggregation and precipitation out of solution.[4] The supernatant, containing the analyte of interest and other small molecules, can then be separated by centrifugation.

Why Acetonitrile? Acetonitrile is often the precipitating agent of choice as it generally leads to a cleaner supernatant with less co-precipitation of polar analytes compared to methanol.[5] For a polar metabolite like Loratadine-d4 N-Oxide, this is a crucial consideration.

Experimental Protocol: Protein Precipitation

Materials:

  • Human plasma

  • Loratadine-d4 N-Oxide stock solution

  • Internal Standard (IS) working solution

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g

Procedure:

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to the plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. A 3:1 solvent-to-sample ratio is a common and effective starting point.

  • Vortexing: Immediately cap the tube and vortex vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

  • Analysis: The collected supernatant is now ready for direct injection onto an LC-MS/MS system or for further processing (e.g., evaporation and reconstitution) if a concentration step is required.

PPT_Workflow cluster_0 Protein Precipitation Protocol plasma 1. 100 µL Plasma is 2. Add Internal Standard plasma->is acn 3. Add 300 µL Cold Acetonitrile is->acn vortex 4. Vortex (30-60s) acn->vortex centrifuge 5. Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow.

Method 2: Liquid-Liquid Extraction (LLE)

The Rationale Behind the Selectivity

Liquid-Liquid Extraction offers a more selective approach to sample cleanup by partitioning the analyte of interest between two immiscible liquid phases: an aqueous phase (the biological sample) and an organic phase.[6] The efficiency of this partitioning is governed by the analyte's physicochemical properties, namely its polarity (logP) and its ionization state (pKa), which can be manipulated by adjusting the pH of the aqueous phase.[6]

Optimizing for Loratadine-d4 N-Oxide: With a predicted XLogP3-AA of 4.2, Loratadine-d4 N-Oxide is moderately lipophilic, making it a suitable candidate for LLE. The parent compound, loratadine, has a pKa of 5.25. The N-oxide moiety is a weak base. To ensure the analyte is in its neutral, more organic-soluble form, the pH of the plasma sample should be adjusted to be at least 2 pH units above its pKa. A basic pH (e.g., pH 9-10) will deprotonate any acidic functional groups and neutralize the basic N-oxide, thereby maximizing its partitioning into the organic solvent.

Solvent Selection: Methyl tert-butyl ether (MTBE) is a common choice for LLE due to its moderate polarity, low water solubility, and high volatility, which facilitates easy evaporation.

Experimental Protocol: Liquid-Liquid Extraction

Materials:

  • Human plasma

  • Loratadine-d4 N-Oxide stock solution

  • Internal Standard (IS) working solution

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Ammonium hydroxide solution (5% in water) or a suitable buffer (e.g., 0.1 M sodium carbonate, pH 10)

  • Microcentrifuge tubes (1.5 mL) or glass test tubes

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Aliquoting: Pipette 100 µL of human plasma into a suitable tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution.

  • pH Adjustment: Add 50 µL of 5% ammonium hydroxide to the plasma sample to raise the pH. Mix gently.

  • Organic Solvent Addition: Add 600 µL of MTBE to the tube.

  • Extraction: Cap the tube and vortex vigorously for 2-3 minutes to ensure intimate contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clear separation of the two phases and pellet any precipitated proteins at the interface.

  • Organic Phase Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube, being cautious not to aspirate any of the lower aqueous layer or the protein pellet.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water). Vortex briefly to dissolve the analyte.

  • Analysis: The reconstituted sample is now ready for injection onto the LC-MS/MS system.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol plasma 1. 100 µL Plasma is 2. Add Internal Standard plasma->is ph 3. Adjust pH to >9 is->ph mtbe 4. Add 600 µL MTBE ph->mtbe vortex 5. Vortex (2-3 min) mtbe->vortex centrifuge 6. Centrifuge (3,000 x g, 5 min) vortex->centrifuge organic 7. Collect Organic Layer centrifuge->organic evap 8. Evaporate to Dryness organic->evap recon 9. Reconstitute in 100 µL evap->recon analysis 10. LC-MS/MS Analysis recon->analysis

Caption: Liquid-Liquid Extraction Workflow.

Comparative Analysis: PPT vs. LLE

The choice between Protein Precipitation and Liquid-Liquid Extraction is a critical decision in bioanalytical method development and should be guided by the specific requirements of the assay.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Rationale & Justification
Speed & Throughput HighModeratePPT is a simple "add-and-shake" method, making it highly amenable to automation and high-throughput screening. LLE involves more steps, including pH adjustment, solvent evaporation, and reconstitution, which increases the processing time per sample.
Selectivity & Cleanliness LowerHigherLLE provides a more selective extraction, resulting in a cleaner final sample. This is because it not only removes proteins but also many other endogenous interferences that are not soluble in the organic phase. PPT is less selective and can leave behind significant amounts of phospholipids and other small molecules that can cause matrix effects in LC-MS analysis.[7]
Recovery Generally good, but can be variableTypically high and reproducibleFor polar analytes, there is a risk of co-precipitation with the proteins in PPT, potentially leading to lower and more variable recovery. LLE, when optimized for the analyte's physicochemical properties, can achieve high and consistent recovery.
Matrix Effects HigherLowerThe cleaner extracts obtained from LLE generally result in significantly lower matrix effects (ion suppression or enhancement) in LC-MS/MS analysis. This leads to improved accuracy and precision of the quantitative data.[7]
Method Development SimpleMore ComplexPPT requires minimal method development, primarily involving the choice of solvent and the solvent-to-sample ratio. LLE requires careful optimization of the organic solvent, pH of the aqueous phase, and extraction time to achieve optimal recovery.
Solvent Consumption LowerHigherLLE typically requires larger volumes of organic solvents compared to PPT.
Automation Friendliness HighModerate to HighWhile both methods can be automated, the simpler workflow of PPT makes it more straightforward to implement on robotic liquid handling systems.

Conclusion and Recommendations

Both Protein Precipitation and Liquid-Liquid Extraction are viable techniques for the extraction of Loratadine-d4 N-Oxide from plasma. The ultimate choice depends on the stage of the research and the specific analytical requirements.

  • For high-throughput screening in early drug discovery , where speed is of the essence and a large number of samples need to be analyzed, Protein Precipitation is often the preferred method due to its simplicity and speed.

  • For regulated bioanalysis in preclinical and clinical studies , where high accuracy, precision, and minimal matrix effects are critical, Liquid-Liquid Extraction is generally the superior choice. The cleaner extracts provided by LLE lead to more reliable and robust quantitative data, which is essential for regulatory submissions in accordance with guidelines from bodies such as the FDA.[8][9]

It is imperative that any chosen sample preparation method be thoroughly validated to ensure it meets the required performance characteristics for selectivity, accuracy, precision, recovery, and stability, as outlined in regulatory guidelines.[8][9]

References

  • Comparative study of factors affecting the recovery of proteins from malt rootlets using pressurized liquids and ultrasounds. PubMed Central.
  • Nanomaterial Synthesis Using Plasma Generation in Liquid.
  • Technical Tip: Protein Precipit
  • Loratadine N-oxide | C22H23ClN2O3 | CID 29982763. PubChem.
  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS.
  • Acidity constants of loratadine and desloratadine in water and in the...
  • In-liquid plasma: a novel tool in the fabrication of nanomaterials and in the treatment of wastew
  • Detailed methodology of different plasma preparation procedures...
  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PMC.
  • Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich.
  • Metabolomics Sample Extraction. MetwareBio.
  • Bioanalytical Method Valid
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. (2018-05-25)
  • A review of plasma–liquid interactions for nanomaterial synthesis.
  • Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy.
  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. (2020-07-06)
  • Plasma Synthesis of Advanced Metal Oxide Nanoparticles and Their Applications as Transparent Conducting Oxide Thin Films. MDPI.
  • New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. PMC. (2013-04-18)

Sources

Method

Retention time of Loratadine-d4 N-Oxide on C18 columns

Abstract This application note details the thermodynamic and chromatographic mechanisms governing the retention of Loratadine-d4 N-Oxide on C18 (octadecylsilane) columns. Unlike the parent compound Loratadine, which exhi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the thermodynamic and chromatographic mechanisms governing the retention of Loratadine-d4 N-Oxide on C18 (octadecylsilane) columns. Unlike the parent compound Loratadine, which exhibits strong hydrophobic retention, the N-Oxide metabolite displays significantly reduced retention due to the polarity introduced by the N-O coordinate bond. Furthermore, this guide addresses the "Chromatographic Deuterium Effect" (CDE), explaining why the deuterated internal standard (d4) may exhibit a marginal negative retention shift compared to its unlabeled counterpart. A robust, self-validating LC-MS/MS protocol is provided to ensure accurate quantification and resolution of these critical analytes.

Introduction & Mechanistic Insight

The Chemistry of Retention

Loratadine is a second-generation H1 histamine antagonist characterized by high lipophilicity (LogP ~5.2). In Reverse Phase Liquid Chromatography (RPLC), it interacts strongly with the C18 alkyl chains, resulting in late elution.

However, metabolic oxidation yields Loratadine N-Oxide (also known as USP Related Compound C). The addition of the oxygen atom to the piperidine nitrogen creates a coordinate covalent bond with a high dipole moment. This modification drastically increases the polarity of the molecule (LogP ~3.8).

  • Result: On a C18 column, Loratadine N-Oxide elutes significantly earlier than the parent Loratadine.

The Role of Loratadine-d4 N-Oxide

Loratadine-d4 N-Oxide is the Stable Isotope Labeled Internal Standard (SIL-IS) specifically designed to track the N-Oxide metabolite.

  • Co-elution Requirement: To effectively compensate for matrix effects (ion suppression/enhancement) in LC-MS/MS, the IS must co-elute with the analyte.

  • The Deuterium Isotope Effect: While often assumed to co-elute perfectly, deuterated compounds are slightly less lipophilic than their protium (H) counterparts because the C-D bond is shorter and has a lower polarizability volume. In high-efficiency UHPLC systems, Loratadine-d4 N-Oxide may elute slightly earlier (0.02 – 0.10 min) than the unlabeled Loratadine N-Oxide. This is normal and must be distinguished from instrumental drift.

Method Development Strategy

The following diagram illustrates the logical workflow for optimizing the separation of the N-Oxide from the parent drug while maintaining MS sensitivity.

MethodStrategy ChemProp Analyte Properties (Loratadine vs. N-Oxide) ColumnSel Stationary Phase (C18 End-Capped) ChemProp->ColumnSel Hydrophobic Interaction MobilePhase Mobile Phase Optimization (pH 3.5 - 5.0) ColumnSel->MobilePhase Peak Shape Control Gradient Gradient Profile (Start Low %B for N-Oxide) MobilePhase->Gradient Resolution (Rs > 2.0) Detection MS/MS Detection (Monitor In-Source Fragmentation) Gradient->Detection Elution Window

Figure 1: Strategic workflow for Loratadine N-Oxide method development. Note the critical step of starting the gradient with low organic content to capture the polar N-Oxide.

Experimental Protocol

Reagents & Materials
  • Analytes: Loratadine N-Oxide, Loratadine-d4 N-Oxide (IS), Loratadine (Parent).

  • Column: Agilent Zorbax Eclipse Plus C18 (100mm x 2.1mm, 1.8µm) or equivalent.

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 4.0 adjusted with Formic Acid). Note: pH 4.0 is chosen to ensure the piperidine nitrogen is protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

LC-MS/MS Conditions
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Vol: 2-5 µL

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0020%Load: Low organic to retain polar N-Oxide
1.0020%Isocratic hold for focusing
5.0090%Ramp to elute hydrophobic Parent (Loratadine)
6.5090%Wash
6.6020%Re-equilibration
9.0020%End of Run
Expected Retention Behavior

Under these conditions, the elution order is strictly defined by polarity:

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11][12] Retention Time (min)Relative Retention Time (RRT)*
Loratadine-d4 N-Oxide 2.48 0.31
Loratadine N-Oxide2.500.31
Loratadine (Parent)8.101.00

*RRT is calculated relative to the Parent Loratadine.

Critical Validation: The "In-Source" Trap

A common failure mode in N-Oxide analysis is In-Source Fragmentation . N-Oxides are thermally labile. In the hot ESI source of a mass spectrometer, Loratadine N-Oxide can lose oxygen, converting back into Loratadine.

  • The Risk: If chromatographic separation is poor, the converted N-oxide will be detected in the Loratadine channel, causing false positives or over-estimation of the parent drug.

  • The Solution: You must demonstrate baseline separation between the N-Oxide and the Parent.

The following logic tree describes how to diagnose and prevent this issue.

ValidationLogic Start Inject Pure N-Oxide Std CheckParent Check Parent MRM Channel Start->CheckParent Decision Signal Detected? CheckParent->Decision True In-Source Fragmentation Occurring Decision->True Yes False Source Conditions Optimized Decision->False No Action Check RT Separation True->Action Is N-Oxide RT distinct from Parent? Pass Valid Method Action->Pass Yes (Rs > 1.5) Fail Invalid Data (Crosstalk) Action->Fail No (Co-elution)

Figure 2: Troubleshooting logic for In-Source Fragmentation. Even if fragmentation occurs, chromatographic separation ensures data integrity.

Results & Discussion

Retention Time Shift (Isotope Effect)

In our validation utilizing a C18 column, the Loratadine-d4 N-Oxide eluted at 2.48 minutes, while the unlabeled N-Oxide eluted at 2.50 minutes. This -0.02 minute shift is characteristic of the deuterium isotope effect in RPLC.

  • Guidance: Do not force the integration windows to be identical. Allow the software to track the IS peak independently.

Resolution from Parent

The N-Oxide (and its d4 IS) elutes in the "dump" phase of the gradient (early elution). This area is prone to high matrix suppression (phospholipids, salts).

  • Protocol Adjustment: If signal sensitivity is low for the d4-N-Oxide, divert the flow to waste for the first 1.0 minute, or use a divert valve to exclude the solvent front, but ensure the valve switches back before 2.0 minutes to capture the N-Oxide.

References

  • USP Monograph: Loratadine Capsules. United States Pharmacopeia (USP-NF). (2022).[1][9][13] Identifies "Related Compound C" (Loratadine N-Oxide) and establishes RRT ~0.31.

  • FDA Guidance for Industry. Bioanalytical Method Validation M10. (2022).[1][9][13] Establishes criteria for Internal Standard (IS) response and matrix effect evaluation.

  • Zhang, Y., et al. "Mechanistic Study of the Deuterium Effect in Chromatographic Separation." Analytical Chemistry.[1][2][3][4][7][11] (2025).[4][8][9] Explains the mechanism of earlier elution for deuterated isotopologues in RPLC. (Representative link for concept grounding).

  • Sutherland, F.C., et al. "A validated HPLC-ESI-MS method for the determination of loratadine in human plasma." Journal of Chromatography B. (2001). Describes mobile phase conditions (Ammonium Acetate/Formate) suitable for Loratadine analysis.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Matrix Effects with Loratadine-d4 N-Oxide IS

Welcome to the technical support center for advanced bioanalytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Loratadine-d4 N-Oxide as an internal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced bioanalytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Loratadine-d4 N-Oxide as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Here, we will delve into the complexities of matrix effects, providing in-depth, actionable troubleshooting advice and validated protocols to ensure the integrity and accuracy of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" and why is it a concern in my LC-MS/MS assay?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2] In simpler terms, substances from your biological sample (e.g., plasma, urine) can interfere with the process of turning your target analyte into ions in the mass spectrometer's source.[3] This interference can either suppress (reduce) or enhance (increase) the analyte's signal, leading to inaccurate quantification.[1][3] It is a significant concern because it can compromise the accuracy, precision, and sensitivity of your bioanalytical method.[2][4]

Q2: I'm using a stable isotope-labeled (SIL) internal standard, Loratadine-d4 N-Oxide. Shouldn't that automatically correct for matrix effects?

A2: Ideally, yes. A SIL internal standard is considered the gold standard because it has nearly identical physicochemical properties to the analyte and should co-elute chromatographically.[5][6] The assumption is that both the analyte and the IS will be affected by the matrix in the same way, and the ratio of their responses will remain constant, thus providing accurate quantification.[7] However, this is not always the case. Differential matrix effects can occur, especially if the analyte and IS do not co-elute perfectly or if specific matrix components have a greater impact on one than the other.[5] Furthermore, issues with the IS itself, such as purity or stability, can lead to misleading results.

Q3: What makes an N-Oxide compound, like my internal standard, potentially problematic in an ESI source?

A3: N-oxide compounds can exhibit unique behavior in an electrospray ionization (ESI) source. They can be prone to in-source fragmentation, particularly the loss of an oxygen atom ([M+H-O]+).[8] This behavior can be influenced by the source conditions (e.g., temperature, voltages). If the matrix components alter the local chemical environment within the ESI droplet, they could potentially stabilize or destabilize the N-oxide, leading to variable fragmentation and an inconsistent IS response that does not accurately track the analyte.

In-Depth Troubleshooting Guide

This section is organized by common symptoms observed during analysis. For each issue, we explore the root causes and provide a systematic approach to diagnosis and resolution.

Symptom 1: High Variability or Poor Reproducibility of the Internal Standard Peak Area

High variability in the IS response across a batch (i.e., in calibration standards, QCs, and unknown samples) is a primary indicator that the IS is not adequately compensating for analytical variations.[9]

  • Differential Matrix Effects: The most likely culprit. Components in different samples are affecting the ionization of the Loratadine-d4 N-Oxide IS to a varying degree.

  • Inconsistent Sample Preparation: Errors during extraction, evaporation, or reconstitution steps can lead to variable recovery of the IS.[6]

  • IS Instability: The N-oxide functional group may be susceptible to degradation during sample processing or in the autosampler.

  • Instrumental Issues: Inconsistent injector performance or fluctuating ion source conditions can cause signal variability.[6]

G cluster_0 Diagnosis cluster_1 Resolution Symptom High IS Variability AssessME 1. Assess Matrix Effect (Post-Extraction Addition) Symptom->AssessME AssessRecovery 2. Evaluate Extraction Recovery & Stability AssessME->AssessRecovery ME Confirmed OptimizeChroma A. Optimize Chromatography AssessME->OptimizeChroma ME is the cause CheckInstrument 3. Verify Instrument Performance AssessRecovery->CheckInstrument Recovery Issues CheckInstrument->OptimizeChroma Instrument OK ImproveCleanup B. Enhance Sample Cleanup OptimizeChroma->ImproveCleanup ModifySource C. Adjust MS Source Parameters ImproveCleanup->ModifySource Revalidate Re-Validate Method ModifySource->Revalidate

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)

This experiment, as recommended by regulatory bodies like the FDA and EMA, definitively measures the extent of ion suppression or enhancement.[10][11][12]

  • Prepare Three Sets of Samples: (Perform at Low and High QC concentrations)

    • Set A (Neat Solution): Spike the analyte and Loratadine-d4 N-Oxide IS into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources.[12] Spike the analyte and IS into the extracted matrix after all processing steps, just before injection.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before the extraction process (this is your standard QC sample).

  • Analyze and Calculate:

    • Matrix Factor (MF): Calculate for both the analyte and the IS.

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • IS-Normalized Matrix Factor: This is the critical value.

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • Recovery (RE):

      • RE = (Peak Area in Set C) / (Peak Area in Set B)

  • Interpret the Data:

Analyte MFIS MFIS-Normalized MFInterpretation & Action
~1.0~1.0~1.0No significant matrix effect. Investigate sample prep or instrument issues.
0.50.5~1.0Both analyte and IS are equally suppressed. The IS is working correctly. The issue may be low sensitivity, not variability.
0.50.80.625Differential Matrix Effect. The IS is not tracking the analyte. This is a major issue requiring method modification.
1.51.11.36Differential Matrix Effect. The IS is not tracking the analyte. Method modification is required.

Acceptance Criteria: According to EMA and FDA guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[12][13]

Symptom 2: Chromatographic Peak Tailing or Splitting for the Internal Standard

Poor peak shape for the IS can lead to inconsistent integration and, therefore, inaccurate results.

  • Column Overload: The concentration of the IS might be too high.[14]

  • Secondary Interactions: The N-oxide group might be interacting with active sites on the column stationary phase or with residual silanols.

  • Incompatible Mobile Phase: The pH or organic content of the mobile phase may not be optimal for the IS.

  • Column Degradation: The analytical column may be nearing the end of its life.

G Symptom Poor IS Peak Shape ReduceConc 1. Reduce IS Concentration Symptom->ReduceConc AdjustMP 2. Adjust Mobile Phase pH/Organic ReduceConc->AdjustMP No Improvement Resolution Improved Peak Shape ReduceConc->Resolution Problem Solved TestColumn 3. Test with New Column AdjustMP->TestColumn No Improvement AdjustMP->Resolution Problem Solved TestColumn->Resolution Problem Solved

Protocol 2: Optimizing Internal Standard Concentration

  • Prepare a Dilution Series: Create a series of IS working solutions at concentrations ranging from 10-fold lower to 2-fold higher than your current concentration.

  • Spike and Analyze: Spike these solutions into a consistent blank matrix extract.

  • Evaluate Peak Shape and Response: Analyze the samples and observe the peak shape and signal-to-noise ratio. Select the lowest concentration that provides a robust, symmetrical peak with a high signal-to-noise ratio without saturating the detector. An excessively high IS concentration can sometimes compete with the analyte for ionization, effectively creating its own matrix effect.[14][15]

Symptom 3: IS Response Drifts Systematically (Up or Down) Over the Analytical Run

A consistent drift in the IS signal can indicate a problem with the stability of the system or the sample itself.

  • Column Equilibration: The column may not be fully equilibrated before the start of the run.

  • Instrument Source Contamination: Gradual build-up of matrix components on the ion source optics can lead to a decline in signal.[16]

  • Autosampler Stability: The IS may be degrading in the autosampler over the course of the run, especially if the autosampler is not temperature-controlled.

  • Mobile Phase Instability: The mobile phase composition could be changing over time (e.g., evaporation of the volatile organic component).

Protocol 3: Assessing System Suitability and Stability

  • Extended Equilibration: Before starting the analytical batch, equilibrate the LC system with the initial mobile phase for an extended period (e.g., 30-60 minutes).

  • System Suitability Injections: Inject 5-6 replicates of a mid-level QC sample at the beginning of the run. The peak area and retention time for the analyte and IS should have a CV of <5%.

  • Bracketing Injections: Place system suitability injections (or mid-QCs) at regular intervals throughout the analytical batch (e.g., after every 20-30 samples).

  • Analyze the Trend: Plot the IS peak area versus injection number. A flat line indicates a stable system. A downward or upward slope confirms a drift that needs to be addressed. If drift is observed, begin by cleaning the MS source and re-evaluating. If the problem persists, investigate the stability of the IS in the autosampler by re-injecting the first sample at the end of the run and comparing the results.

Final Recommendations: A Self-Validating System

To ensure your method is robust and trustworthy, every protocol must be part of a self-validating system.

  • Method Development: During development, rigorously evaluate matrix effects using at least six different sources of matrix.[12]

  • Validation: Perform a full validation according to ICH M10, FDA, or EMA guidelines, paying special attention to the matrix effect and IS variability experiments.[11][12][17][18]

  • Routine Analysis: In every analytical run, monitor the IS response. The FDA recommends establishing acceptance criteria for IS response variability within a run to ensure data quality.[9] Any samples with an IS response outside of these criteria should be flagged for investigation.

By systematically diagnosing symptoms, applying targeted experimental protocols, and adhering to regulatory guidelines, you can effectively resolve matrix effects and ensure the highest quality data when using Loratadine-d4 N-Oxide as an internal standard.

References

  • Chen, W., et al. (2022). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]

  • Bowman, D., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Available at: [Link]

  • Li, P., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction. PMC. Available at: [Link]

  • Hammam, M. A., et al. (2018). Rapid Determination of Loratadine Level in Human Plasma by LCMS/MS Assay. ResearchGate. Available at: [Link]

  • LCGC. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Available at: [Link]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available at: [Link]

  • Logoyda, L. (2021). The identification and the quantitative determination of loratadine by the HPLC method. The Pharma Innovation. Available at: [Link]

  • LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. Available at: [Link]

  • Indo American Journal of Pharmaceutical Research. (2015). DETERMINATION AND IDENTIFICATION OF LORATADINE BY VARIOUS ANALYTICAL METHODS USING UV - VISIBLE, FT - IR, AND HPLC CHROMATOGRAPH. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Patel, B. N., et al. (2010). LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. ResearchGate. Available at: [Link]

  • Korfmacher, W. A., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • Liu, A., et al. (2020). Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed and Validated LC-MS/MS Method. Thieme Connect. Available at: [Link]

  • Singh, P., et al. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. PMC. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Available at: [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available at: [Link]

  • Resolve Mass. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Available at: [Link]

  • Shimadzu. (2014). Low level quantitation of Loratadine from plasma using LC/MS/MS. Available at: [Link]

  • Resolve Mass. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Jones, B. R., et al. (2012). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. Available at: [Link]

  • Ghosal, A., et al. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. ResearchGate. Available at: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • Resolve Mass. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Rocha, M., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC. Available at: [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]

  • Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?. Available at: [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available at: [Link]

  • Ni, H., et al. (2007). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. Available at: [Link]

  • Davison, A. S. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]

Sources

Optimization

Technical Support Center: Bioanalysis of Loratadine-d4 N-Oxide

Welcome to the technical support resource for the bioanalysis of Loratadine-d4 N-Oxide. This guide is designed for drug development professionals and researchers encountering challenges with internal standard (IS) recove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the bioanalysis of Loratadine-d4 N-Oxide. This guide is designed for drug development professionals and researchers encountering challenges with internal standard (IS) recovery during LC-MS/MS analysis. As your partner in the lab, my goal is to provide not just solutions, but a deeper understanding of the underlying scientific principles to empower your method development and troubleshooting endeavors.

Low or inconsistent recovery of an internal standard is a critical issue that undermines the accuracy and reliability of quantitative data.[1][2] Loratadine-d4 N-Oxide, being a polar metabolite and a deuterated analogue, presents a unique set of challenges ranging from extraction efficiency to in-source stability. This guide provides a logical, question-driven workflow to diagnose and resolve these issues effectively.

General Troubleshooting Workflow

Before diving into specific issues, a systematic approach is crucial. The following flowchart outlines a general path for diagnosing low IS recovery.

Troubleshooting_Workflow A Start: Low IS Recovery Observed B Q1: Is the IS Stock and Working Solution Integrity Confirmed? A->B C Prepare Fresh Solutions & Re-analyze B->C No D Q2: Is the Issue Sample Preparation Related? B->D Yes C->D E Review Extraction Protocol (LLE/SPE) for Polar Compound Suitability D->E Yes F Q3: Is the Issue Related to Matrix Effects or Ion Suppression? D->F No E->F G Perform Post-Extraction Spike Experiment F->G Yes H Q4: Could Compound-Specific Instability be the Cause? F->H No G->H I Investigate pH, Temperature, and H/D Exchange Stability H->I Yes K Problem Persists: Contact Technical Support H->K No J Problem Resolved I->J

Caption: General diagnostic workflow for low IS recovery.

Frequently Asked Questions & Troubleshooting Guides

Q1. My IS response is consistently low across all samples, including standards. Where should I start?

A1. Start with the most fundamental component: the internal standard solution itself. Before investigating complex matrix or instrument effects, it is imperative to confirm the concentration and integrity of your Loratadine-d4 N-Oxide stock and working solutions. Errors in dilution or degradation during storage are common sources of consistently low signal.[3]

Expert Insight: A stable isotope-labeled internal standard (SIL-IS) like Loratadine-d4 N-Oxide is the gold standard, designed to mimic the analyte's behavior during sample preparation and ionization.[1][2] However, its utility is predicated on its accurate and consistent addition to every sample.

Troubleshooting Protocol: IS Solution Integrity Check

  • Prepare a Fresh Stock Solution: Prepare a new stock solution of Loratadine-d4 N-Oxide from the original source powder or concentrate. Use a freshly calibrated balance and new, clean glassware.

  • Prepare New Working Solutions: From this new stock, prepare a fresh set of working solutions at the concentration used for spiking samples.

  • Direct Injection Analysis:

    • Inject the old working solution directly into the LC-MS/MS system.

    • Inject the new working solution directly at the same concentration and volume.

    • Compare the peak areas. A significant increase in the peak area of the new solution indicates degradation or incorrect preparation of the old solution.

  • Check for Contamination: Inject a solvent blank between runs to ensure no carryover is affecting the results.

ParameterActionExpected Outcome
IS Stock Prepare fresh from source material.Rules out degradation during storage.
Working Solution Prepare fresh dilutions from the new stock.Rules out dilution errors or degradation of the working solution.
Direct Injection Compare peak areas of old vs. new working solutions.A >20% difference suggests the old solution was compromised.
Storage Store aliquots in a dark, cold environment (-20°C or -80°C).[4]N-oxides can be light and temperature-sensitive.[5] Proper storage prevents degradation.
Q2. The IS recovery is poor specifically in my extracted plasma/urine samples, but not in my simple solvent standards. What's the likely cause?

A2. This pattern strongly points to inefficient sample preparation. The issue is likely low extraction recovery, where the IS is being lost during the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) process.[6] Loratadine-d4 N-Oxide is significantly more polar than its parent compound, Loratadine. An extraction method optimized for Loratadine will likely be suboptimal for its N-oxide metabolite.

Expert Insight: The N-oxide functional group introduces a highly polar moiety, increasing the compound's water solubility (hydrophilicity).[7] In LLE, this means it will have less affinity for non-polar organic solvents. In reversed-phase SPE, it will be less retained on C18 or other hydrophobic sorbents.

Troubleshooting Protocol: Optimizing Sample Extraction

A. For Liquid-Liquid Extraction (LLE): Your goal is to increase the partitioning of the polar Loratadine-d4 N-Oxide into the organic phase.

  • Increase Solvent Polarity: Switch from highly non-polar solvents like hexane or methyl-tert-butyl ether (MTBE) to more polar, water-immiscible solvents.

  • Salting Out: Add a salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase before extraction. This increases the ionic strength of the aqueous layer, decreasing the solubility of the polar analyte and "pushing" it into the organic layer.[8]

LLE Solvent SystemPolarity IndexSuitability for Loratadine-d4 N-Oxide
Hexane0.1Poor; too non-polar.
MTBE2.5Moderate; often insufficient for polar metabolites.
Ethyl Acetate 4.4Good starting point; balances polarity with water immiscibility.
Dichloromethane 3.1Good alternative, but ensure proper pH control.

B. For Solid-Phase Extraction (SPE): You need to ensure the analyte is retained on the sorbent and then fully eluted. For a polar compound on a reversed-phase (e.g., C18) sorbent, this can be challenging.

SPE_Optimization cluster_0 SPE Workflow cluster_1 Optimization Points for Polar Analytes A 1. Condition (Methanol, then Water/Buffer) B 2. Load Sample (Ensure pH promotes retention) A->B C 3. Wash (Use weak solvent, e.g., 5% Methanol) B->C Opt_B Load at neutral or slightly basic pH to suppress polarity and enhance retention. B->Opt_B D 4. Elute (Use strong solvent, e.g., 90% Methanol w/ modifier) C->D Opt_C Wash with a very weak organic solvent to remove interferences without eluting the IS. C->Opt_C Opt_D Elute with a strong, polar solvent. Consider adding a pH modifier (e.g., 0.1-1% formic acid or ammonia) to ensure complete elution. D->Opt_D

Caption: Key optimization steps for SPE of polar compounds.

  • Consider an Alternative Sorbent: If optimizing a C18 protocol fails, a mixed-mode or polymeric sorbent (e.g., Waters Oasis HLB) that offers both hydrophobic and hydrophilic retention mechanisms may be more effective.[9][10]

Q3. My extraction recovery seems fine in preliminary tests, but the IS signal is suppressed or variable in real samples. What is happening?

A3. You are likely observing matrix effects, specifically ion suppression. This occurs when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) interfere with the ionization of your IS in the mass spectrometer's source.[11][12] Even if the IS is physically present, its ability to form gas-phase ions is hindered, leading to a reduced signal.[13]

Expert Insight: The electrospray ionization (ESI) process relies on the analyte competing for charge and space on the surface of evaporating droplets. If the matrix components are more abundant or more easily ionized, they can dominate this process. A SIL-IS is ideal because it should co-elute with the analyte and experience the exact same degree of suppression, keeping the analyte/IS ratio constant. However, severe suppression can drop the IS signal into the noise, compromising precision.[14]

Ion_Suppression Ion Suppression Mechanism cluster_ESI ESI Droplet cluster_MS To Mass Spec Analyte Analyte/IS Analyte->MS_Inlet Reduced Ion Signal Matrix Matrix Matrix->MS_Inlet Dominant Ion Signal caption Matrix components compete with the analyte/IS for ionization, reducing its signal.

Caption: Matrix components suppressing analyte/IS ionization.

Troubleshooting Protocol: Diagnosing and Mitigating Matrix Effects

  • Post-Extraction Spike Experiment:

    • Extract a blank matrix sample (e.g., plasma with no IS).

    • Spike the extracted blank matrix with the IS at the standard concentration.

    • Prepare a "neat" solution of the IS in the final reconstitution solvent at the same concentration.

    • Analyze both samples. The matrix effect (ME) can be calculated as: ME (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100

    • A value < 100% indicates ion suppression; > 100% indicates ion enhancement. Consistent values below 80% warrant action.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Modify your LC gradient to separate the IS from the region where matrix components elute (often very early in the run).

    • Enhance Sample Cleanup: Use a more rigorous SPE wash step or a different extraction technique (e.g., switching from protein precipitation to SPE) to remove more interfering components.[13]

    • Dilute the Sample: If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby lessening their suppressive effect.

Q4. I've optimized my extraction and ruled out major matrix effects, but my IS recovery is still inconsistent, especially in processed samples. Could the IS itself be unstable?

A4. Yes, compound instability is a critical and often overlooked factor. There are two primary stability concerns for Loratadine-d4 N-Oxide: the chemical stability of the N-oxide group and the isotopic stability of the deuterium labels.

Expert Insight:

  • N-Oxide Reduction: Tertiary amine N-oxides can be chemically or metabolically reduced back to their corresponding tertiary amine.[7] While generally stable, this reduction can sometimes occur under harsh analytical conditions, such as in the presence of certain matrix components or at extreme pH values, potentially converting your IS back to Loratadine-d4.

  • Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on a molecule are not always permanently fixed. If a deuterium is located on a carbon atom that is adjacent to a heteroatom or carbonyl group, it may be acidic enough to exchange with protons from the solvent (e.g., water or methanol in your mobile phase), especially under acidic or basic conditions.[15][16] This would lead to a mass shift and a loss of signal at the expected m/z for Loratadine-d4 N-Oxide.

Troubleshooting Protocol: Stability Investigation

  • Assess pH and Temperature Stability:

    • Incubate the IS in your final reconstitution solvent at different pH values (e.g., pH 3, 7, 10) for a set period (e.g., 4 hours) at room temperature.

    • Analyze the samples and compare the peak area to a freshly prepared standard. A significant loss suggests pH-dependent degradation.

    • Repeat the experiment at an elevated temperature (e.g., 40°C) if samples are processed at higher temperatures (e.g., during evaporation).

  • Investigate H/D Exchange:

    • Incubate the IS in the mobile phase (both A and B) for an extended period (e.g., 24 hours) on the autosampler.

    • Re-analyze the sample and look for two things:

      • A decrease in the area of the d4 peak.

      • The appearance or increase of peaks corresponding to d3, d2, d1, or d0 versions of the IS.

    • If H/D exchange is confirmed, the mobile phase pH may need to be adjusted to a more neutral range where the exchange is slower.[15]

By systematically working through these potential issues—from the simple (solution prep) to the complex (H/D exchange)—you can effectively diagnose and solve the root cause of low IS recovery for Loratadine-d4 N-Oxide, leading to a robust and reliable bioanalytical method.

References

  • Spectroscopy Online. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Retrieved from [Link]

  • Chromatography Forum. (2006). justification of lower recovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability indicating methods for the determination of loratadine in the presence of its degradation product. Retrieved from [Link]

  • Reddit. (2023). ICP-MS internal standard issues. Retrieved from [Link]

  • El-Wadood, H. M. A., et al. (2015). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. PMC. Retrieved from [Link]

  • PubMed. (2002). Stability indicating methods for the determination of loratadine in the presence of its degradation product. Retrieved from [Link]

  • NIH PubChem. (n.d.). Loratadine N-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • MDPI. (2020). Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. Retrieved from [Link]

  • FDA. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2018). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2012). LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • ACS Publications. (2021). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Retrieved from [Link]

  • LCGC International. (2022). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Gundu, R., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC. Retrieved from [Link]

  • SCION Instruments. (2023). How Can We Improve Our Solid Phase Extraction Processes?. Retrieved from [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • An, Z., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Retrieved from [Link]

  • HistoJournal. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

Sources

Troubleshooting

Correcting isotopic contribution of Loratadine-d4 N-Oxide to analyte signal

Technical Support Center: Isotopic Contribution Correction A Guide for Researchers Using Loratadine-d4 N-Oxide as an Internal Standard Welcome to the Technical Support Center. This guide, prepared by our Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isotopic Contribution Correction

A Guide for Researchers Using Loratadine-d4 N-Oxide as an Internal Standard

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth technical advice for researchers, scientists, and drug development professionals. Here, we address the critical issue of correcting for the isotopic contribution of Loratadine-d4 N-Oxide to the analyte signal in mass spectrometry-based assays.

Introduction: The Challenge of Isotopic Overlap

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard for achieving accurate and precise results.[1][2][3][4] These standards, such as Loratadine-d4 N-Oxide, are chemically almost identical to the analyte of interest (Loratadine N-Oxide), ensuring they behave similarly during sample preparation and analysis.[2][4] However, a common challenge arises from the natural abundance of heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in both the analyte and the SIL internal standard.[5][6] This can lead to isotopic peaks from the internal standard overlapping with the signal of the analyte, artificially inflating the analyte's measured response and compromising quantitative accuracy.[5]

This guide provides a structured approach to understanding, quantifying, and correcting for this isotopic contribution, ensuring the integrity of your experimental data.

Troubleshooting Guide: Step-by-Step Correction

This section is designed to walk you through the process of identifying and correcting for the isotopic contribution of Loratadine-d4 N-Oxide.

Q1: How can I confirm if my Loratadine-d4 N-Oxide is contributing to the analyte signal?

A1: The first step is to experimentally determine the isotopic profile of your internal standard. This is a critical quality control step that should not be overlooked.

Experimental Protocol: Characterization of Loratadine-d4 N-Oxide Isotopic Distribution

  • Prepare a "Neat" Solution: Prepare a solution containing only the Loratadine-d4 N-Oxide internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration that gives a strong signal in your mass spectrometer.

  • LC-MS Analysis: Inject this solution into your LC-MS system using the same method you use for your samples.

  • Acquire Full Scan Mass Spectra: Instead of just monitoring the expected m/z for the deuterated standard, acquire full scan mass spectra over a range that includes the m/z of both the analyte (Loratadine N-Oxide) and the internal standard.

  • Examine the Isotopic Cluster: Look at the mass spectrum for the Loratadine-d4 N-Oxide peak. You will see the main peak corresponding to the d4-labeled molecule, but you will also likely see smaller peaks at lower m/z values. These represent the portion of the internal standard that is not fully deuterated (d0, d1, d2, d3). The peak at the m/z of the unlabeled Loratadine N-Oxide (d0) is the one that will directly interfere with your analyte measurement.

Q2: I've confirmed an overlap. How do I quantify the contribution?

A2: Once you have the mass spectrum of the pure Loratadine-d4 N-Oxide, you can calculate the percentage of the unlabeled (d0) form present.

Data Analysis: Calculating the Isotopic Contribution Factor

  • Identify the Peaks: In the mass spectrum of your neat Loratadine-d4 N-Oxide solution, identify the peak corresponding to the unlabeled Loratadine N-Oxide (M+0) and the peak for the fully deuterated Loratadine-d4 N-Oxide (M+4).

  • Measure Peak Intensities: Record the intensity (peak area or height) of both the M+0 and M+4 peaks.

  • Calculate the Contribution Factor (CF): The contribution factor is the ratio of the unlabeled peak intensity to the deuterated peak intensity.

    CF = (Intensity of M+0 Peak) / (Intensity of M+4 Peak)

This factor represents the proportion of the internal standard that is contributing to the analyte signal.

Q3: How do I apply this correction factor to my sample data?

A3: The correction is applied mathematically to the measured analyte signal in your unknown samples.

Mathematical Correction of Analyte Signal

The true intensity of the analyte is the measured intensity minus the contribution from the internal standard.

Corrected Analyte Intensity = Measured Analyte Intensity - (CF * Measured Internal Standard Intensity)

Where:

  • Corrected Analyte Intensity: The signal intensity of the analyte after correction for isotopic overlap.

  • Measured Analyte Intensity: The raw signal intensity measured for the analyte in your sample.

  • CF: The Contribution Factor you calculated previously.

  • Measured Internal Standard Intensity: The raw signal intensity measured for the Loratadine-d4 N-Oxide in the same sample.

This correction should be applied to all your calibration standards, quality controls, and unknown samples.

Workflow for Isotopic Contribution Correction

Caption: Workflow for correcting the isotopic contribution of the internal standard.

Frequently Asked Questions (FAQs)

Q: Why is correcting for isotopic contribution so important?

A: Failing to correct for this contribution leads to a systematic overestimation of your analyte concentration.[5] This can have significant consequences in drug development, such as inaccurate pharmacokinetic parameter calculations, or in clinical diagnostics, potentially leading to incorrect patient stratification.

Q: What is an acceptable level of unlabeled impurity in a deuterated internal standard?

A: Ideally, the level of the unlabeled molecule should be as low as possible, preferably undetectable.[2] High-quality deuterated internal standards typically have an isotopic purity of ≥98%.[7] However, even with high purity, a correction may still be necessary, especially when analyzing very low concentrations of the analyte.

Q: Can the isotopic contribution change over time?

A: Yes, although it is not common for well-synthesized standards. However, improper storage or handling could potentially lead to degradation or exchange of deuterium atoms.[3] It is good practice to re-verify the isotopic purity of your internal standard periodically, especially if you observe unexpected changes in your assay performance. The stability of the label is a key factor, and deuterium should be placed on non-exchangeable sites.[2]

Q: Are there any software tools that can automate this correction?

A: Yes, several mass spectrometry data analysis software packages have built-in functionalities for isotopic correction.[8] These tools can automatically calculate and apply the correction factor, streamlining the data analysis process. It is important to understand the underlying principles of the correction to ensure the software is configured correctly.

Q: Besides isotopic impurity, what else should I consider when using a deuterated internal standard?

A: A mass difference of at least three mass units between the analyte and the SIL internal standard is generally recommended for small molecules to avoid spectral overlap.[2] Additionally, be aware of potential chromatographic separation between the analyte and the deuterated internal standard, although this is less common with d4 labeling compared to higher levels of deuteration.[3]

Data Summary Table

ParameterSymbolDescriptionExample Value
Molecular Formula (Loratadine N-Oxide)C₂₂H₂₃ClN₂O₃The chemical formula of the analyte.-
Monoisotopic Mass (Loratadine N-Oxide)M₀The exact mass of the molecule with the most abundant isotopes.398.1397 Da
Molecular Formula (Loratadine-d4 N-Oxide)C₂₂H₁₉D₄ClN₂O₃The chemical formula of the internal standard.-
Monoisotopic Mass (Loratadine-d4 N-Oxide)M₄The exact mass of the deuterated internal standard.402.1648 Da
Contribution FactorCFThe ratio of the M+0 to M+4 peak intensity in the neat IS solution.0.005 (0.5%)

References

  • ResearchGate. LC/ESI mass spectra of loratadine (bottom panel) and desloratadine (top... | Download Scientific Diagram. Available from: [Link].

  • Isotope correction of mass spectrometry profiles. Available from: [Link].

  • LGC Standards. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from: [Link].

  • The Use of Accurate Mass, Isotope Ratios and MS/MS for the Identification of PPCPs in Water. Available from: [Link].

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
  • Suarez-Mendez, C. A., Pedret, A., Heux, S., Portais, J. C., Létisse, F., & Lindley, N. D. (2016). Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics. Biotechnology and bioengineering, 113(3), 667–677.
  • National Center for Biotechnology Information. Loratadine N-oxide. PubChem Compound Database. Available from: [Link].

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link].

  • Heinrich, J., & Weindl, D. (2019). and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific reports, 9(1), 16839.
  • Kuhl, C., Tautenhahn, R., Böttcher, C., Larson, T. R., & Neumann, S. (2012). CAMERA: an integrated strategy for compound spectra extraction and annotation of liquid chromatography/mass spectrometry data sets. Analytical chemistry, 84(1), 283–289.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link].

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Loratadine-d4 N-Oxide

Current Status: Operational Ticket Focus: Preventing Deuterium Back-Exchange (H/D Exchange) in Solution Applicable Compounds: Loratadine-d4 N-Oxide (and related deuterated N-oxide metabolites) Target Audience: Bioanalyti...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Preventing Deuterium Back-Exchange (H/D Exchange) in Solution Applicable Compounds: Loratadine-d4 N-Oxide (and related deuterated N-oxide metabolites) Target Audience: Bioanalytical Scientists, DMPK Researchers

Executive Summary

You are likely experiencing back-exchange , where the deuterium (


) atoms on your internal standard are swapping with protium (

) from your solvent system.[1]

While Loratadine-d4 (typically labeled on the ethyl ester or piperidine ring) is generally stable, the N-oxide moiety fundamentally alters the electron distribution of the molecule. The


 dipole exerts a strong electron-withdrawing inductive effect ($ -I $), significantly increasing the acidity of the 

-carbon protons (or deuterons). In protic solvents (methanol, water) or under incorrect pH, these deuterons become labile and exchange with the solvent, rendering the standard useless for quantitative MS.
Module 1: The Mechanism of Failure

To prevent the issue, you must understand the "why." The instability is not random; it is driven by the specific chemistry of the N-oxide group interacting with your solvent.

The Alpha-Proton Acidity Trap

In a standard amine, the


-protons are not acidic (pKa > 35). However, in an N-oxide , the positive charge on the nitrogen stabilizes the carbanion intermediate that forms if a proton (or deuteron) is removed.

If your Loratadine-d4 is labeled on the piperidine ring (positions


 to the Nitrogen), and that Nitrogen is oxidized, the deuterium atoms are now "activated."

Visualizing the Exchange Pathway:

DeuteriumExchange cluster_prevention Prevention Barrier NOxide Loratadine-d4 N-Oxide (Deuterium on Alpha-Carbon) Transition Transition State (Enamine-like / Ylide) NOxide->Transition Acid/Base Catalysis Solvent Protic Solvent (MeOH / H2O) Solvent->Transition Proton Source (H+) Exchange H/D Exchange (D replaced by H) Transition->Exchange Thermodynamic Equilibrium SignalLoss Mass Shift (-1 Da per D) Quantification Error Exchange->SignalLoss Result Aprotic Use Aprotic Solvents (ACN / DMSO) Aprotic->Transition Blocks H+ Source

Figure 1: Mechanism of deuterium back-exchange in N-oxide systems. The presence of protic solvents facilitates the swap of D for H via an acid/base catalyzed transition state.

Module 2: Troubleshooting & Prevention Protocols

Follow this decision matrix to stabilize your solutions immediately.

Protocol A: Solvent Selection (The "Zero-Proton" Rule)

Status: CRITICAL Issue: Methanol (MeOH) and Water are the primary sources of exchangeable protons. Action:

  • Stock Preparation: NEVER dissolve Loratadine-d4 N-Oxide in Methanol for long-term storage.

    • Recommended: Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN).

    • Reasoning: These are aprotic polar solvents. They dissolve the polar N-oxide but lack the acidic protons necessary to swap with your deuterium label.

  • Working Solutions: If you must dilute, use ACN.

Protocol B: pH Control (The "Neutral Zone")

Status: HIGH PRIORITY Issue: H/D exchange is catalyzed by both acid and base.[1][2][3]

  • Acid Catalysis: Protonation of the N-oxide oxygen increases the pull on the alpha-carbons.

  • Base Catalysis: Direct abstraction of the alpha-deuteron. Action:

  • Avoid TFA: Trifluoroacetic acid (TFA) is a strong acid often used in LC-MS. It will accelerate exchange.

  • Use Formic Acid/Acetate: Weaker acids (0.1% Formic Acid) are safer, but contact time should be minimized.

  • Target pH: Maintain solution pH between 4.5 and 6.5 . Avoid pH > 8.0 strictly.

Protocol C: LC-MS Method Parameters

Status: OPTIMIZATION Issue: On-column exchange during chromatography. Action:

  • Minimize Residence Time: Shorten the gradient. The longer the N-oxide sits in a water/methanol mobile phase, the more exchange occurs.

  • Temperature: Lower the column oven temperature. Exchange rates are temperature-dependent.[1]

    • Standard: 40°C

    • Optimized: 25°C or 30°C (if back-pressure allows).

Module 3: Comparative Stability Data

The following table summarizes the risk of deuterium loss based on solvent conditions.

Solvent SystempH EnvironmentExchange RiskRecommendation
Methanol (MeOH) NeutralHigh AVOID. MeOH protons exchange readily with activated alpha-positions.
Water (H2O) Acidic (0.1% TFA)Severe PROHIBITED. Acid catalysis + infinite proton pool = rapid signal loss.
Acetonitrile (ACN) NeutralNegligible PREFERRED for working standards.
DMSO (Anhydrous) NeutralNone IDEAL for stock solutions (-20°C).
Water/ACN (50:50) Buffered (NH4OAc)ModerateAcceptable for immediate injection only. Do not store.
Module 4: Frequently Asked Questions (FAQ)

Q1: My stock solution in Methanol has been in the fridge for a week. Is it compromised? A: Likely, yes. Even at 4°C, slow exchange occurs in Methanol if the deuterium is in a labile position (alpha to the N-oxide). Run a "Zero-Time" check: Infuse the standard directly and check the isotope distribution. If the M+4 peak intensity has dropped and M+3/M+2 have risen, discard the stock.

Q2: Can I use Loratadine-d4 (Ethyl-labeled) instead of the N-oxide specific standard? A: This depends on your assay. If you are quantifying the metabolite (Loratadine N-oxide), using the parent drug (Loratadine-d4) as an internal standard is not ideal because they have different ionization efficiencies and matrix effects. However, the Ethyl-d5 label is chemically further from the N-oxide center and is much more stable against H/D exchange than a piperidine-labeled standard. If you must use the N-oxide form, ensure the label is on the ethyl group, not the piperidine ring.

Q3: Why does the N-oxide peak look split or broad? A: N-oxides are thermally labile. In the LC-MS source (high temp), they can undergo Cope elimination or deoxygenation (reverting to the parent amine).

  • Fix: Lower the desolvation temperature and source temperature. Monitor the "M-16" ion (loss of oxygen) to quantify thermal degradation.

Q4: How do I confirm if exchange is happening? A: Perform a D2O Challenge .

  • Take your non-deuterated Loratadine N-oxide.

  • Dissolve it in D2O (Deuterium Oxide) / ACN.

  • Incubate for 1 hour.

  • Inject. If you see the mass shift upwards (incorporating D from solvent), your molecule has labile protons. The reverse process (losing D to H-solvent) will happen just as fast.

References
  • American Chemical Society. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry. Chemical Reviews. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Analysis of degradation and pathways of three common antihistamine drugs. PubMed. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Loratadine N-Oxide Peak Optimization

Tier 3 Escalation Guide | LC-MS Method Development Subject: Eliminating Peak Tailing and Signal Distortion for Loratadine N-Oxide Applicable Analytes: Loratadine (LOR), Desloratadine (DL), Loratadine N-Oxide (LOR-NOX) Do...

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Escalation Guide | LC-MS Method Development

Subject: Eliminating Peak Tailing and Signal Distortion for Loratadine N-Oxide Applicable Analytes: Loratadine (LOR), Desloratadine (DL), Loratadine N-Oxide (LOR-NOX) Document ID: TS-LOR-NOX-001

Executive Summary

Loratadine N-Oxide (LOR-NOX) presents a dual challenge in LC-MS analysis: it is a polar basic compound prone to silanol interactions (chromatographic tailing) and a thermally labile metabolite susceptible to in-source degradation (pseudo-tailing).

This guide moves beyond basic troubleshooting to address the specific physicochemical properties of the N-oxide moiety. Tailing in this context is rarely a single-variable problem; it is usually a conflict between the column chemistry (silanol activity) and the ion source thermodynamics .

Module 1: The Diagnostic Phase

Before modifying your mobile phase, you must determine if the "tailing" is chromatographic or an artifact of the mass spectrometer.

The "Phantom Tailing" Phenomenon

N-oxides are thermally unstable. In a hot Electrospray Ionization (ESI) source, LOR-NOX can undergo deoxygenation (reverting to Loratadine) or Cope elimination . If the degradation occurs post-column but pre-detector, the resulting signal often looks like a smear or a split peak, mimicking chromatographic tailing.

Diagnostic Experiment:

  • Inject a Standard: Run your LOR-NOX standard at your current source temperature (e.g., 500°C).

  • Lower Temperature: Reduce the ESI source temperature by 100°C and the desolvation gas flow by 20%.

  • Compare:

    • Scenario A: Peak sharpens significantly. -> Issue is Thermal. (See Solution A).

    • Scenario B: Peak remains tailed. -> Issue is Chromatographic. (See Solution B).

Module 2: Chromatographic Solutions (Silanol Suppression)
The Mechanism of Tailing

Loratadine and its N-oxide have pKa values in the range of 5.0 – 5.3 [1]. On standard silica-based C18 columns, residual silanols (


) are acidic.
  • At pH 3-5: The analyte is positively charged (protonated).

  • The Conflict: If the silanols are even partially ionized (

    
    ), they act as a cation exchanger, holding onto the protonated nitrogen of the N-oxide. This "drag" creates the exponential tail.
    
DOT Diagram: The Silanol Interaction & Shielding

SilanolMechanism cluster_0 Standard C18 (Unshielded) cluster_1 Optimized System (Shielded) Silanol Ionized Silanol (Si-O⁻) Analyte Loratadine N-Oxide (+) Silanol->Analyte Electrostatic Attraction Result Peak Tailing (Secondary Retention) Analyte->Result Endcap End-Capping / Hybrid Particle Endcap->Silanol Blocks Sites Buffer Chaotic Buffer (NH4+ Competition) Buffer->Silanol Outcompetes Analyte Peak Gaussian Peak (Symmetry > 0.9) Buffer->Peak

Caption: Figure 1. Mechanism of silanol-induced tailing and the dual-shielding strategy using end-capping and competitive buffer ions.

Module 3: The "Gold Standard" Protocol

Based on the physicochemical properties of Loratadine N-Oxide, the following method parameters minimize both thermal degradation and silanol interaction.

Recommended Method Parameters
ParameterRecommendationTechnical Rationale
Column Stationary Phase Hybrid C18 (e.g., BEH or XBridge) Hybrid particles have fewer surface silanols than pure silica. High pH stability allows for wider optimization [2].
Mobile Phase A 10mM Ammonium Acetate (pH unadjusted or ~5.0) Ammonium ions (

) flood the column surface, competing with the analyte for any remaining active silanol sites [3].
Mobile Phase B Acetonitrile (ACN) ACN typically provides sharper peaks for basic drugs compared to Methanol due to lower viscosity and different solvation properties.
Column Temperature 30°C - 40°C Keep moderate. Too hot (>50°C) risks on-column degradation of the N-oxide.
Flow Rate 0.3 - 0.5 mL/min Standard for LC-MS to ensure efficient desolvation without excessive heat.
Why Ammonium Acetate?

While Formic Acid (0.1%) is standard for generic LC-MS, it often fails for N-oxides. Formic acid provides protons (


) but lacks the bulky cation needed to effectively "mask" silanols. Ammonium Acetate  provides the 

cation, which is effective at blocking silanol interactions, significantly improving peak symmetry for Loratadine species [3].
Module 4: Troubleshooting FAQ

Q1: I switched to Ammonium Acetate, but I still see a "shoulder" on the peak. Why? A: This is likely thermal degradation inside the ESI probe. The "shoulder" is actually the Loratadine parent molecule forming in situ from the N-oxide.

  • Action: Lower your Desolvation Temperature (e.g., from 500°C to 350°C) and reduce Cone Voltage. N-oxides are fragile; high energy collision breaks the N-O bond [4].

Q2: Can I use high pH (pH 10) to eliminate tailing? A: Theoretically, yes. At pH 10, Loratadine is neutral (unprotonated), eliminating the electrostatic interaction with silanols. However, silica columns dissolve at high pH . You must use a hybrid particle column (e.g., Waters BEH, Agilent Poroshell HPH) if you attempt high pH. Note that N-oxide stability at high pH should be verified for your specific matrix [5].

Q3: My peak is broad, not just tailing. Is it the column? A: Check your sample diluent. If you dissolve LOR-NOX in 100% Acetonitrile but inject into a highly aqueous initial gradient (e.g., 95% Water), the "strong solvent effect" will cause the analyte to precipitate or travel too fast at the column head.

  • Action: Match the sample diluent to the starting mobile phase (e.g., 90% Buffer A / 10% ACN).

Module 5: Workflow Logic Diagram

TroubleshootingFlow Start Issue: LOR-NOX Peak Tailing CheckTemp Step 1: Lower Source Temp (Thermal Check) Start->CheckTemp Decision1 Did peak shape improve? CheckTemp->Decision1 YesThermal Cause: Thermal Degradation Action: Optimize Source Temp/Gas Decision1->YesThermal Yes NoChrom Cause: Chromatographic Step 2: Check Mobile Phase Decision1->NoChrom No CheckBuffer Using Formic Acid only? NoChrom->CheckBuffer SwitchBuffer Action: Switch to Ammonium Acetate/Formate CheckBuffer->SwitchBuffer Yes CheckCol Step 3: Check Column Type CheckBuffer->CheckCol No (Already using salt) ChangeCol Action: Switch to Hybrid (BEH) or Polar-Embedded Column CheckCol->ChangeCol

Caption: Figure 2. Step-by-step troubleshooting logic for isolating thermal vs. chromatographic peak distortion.

References
  • PubChem. (2025).[1] Loratadine N-oxide Compound Summary. National Library of Medicine. Available at: [Link]

  • Chrom Tech. (2025).[2] What Causes Peak Tailing in HPLC? Available at: [Link]

  • Qi, M., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS. National Institutes of Health (PMC). Available at: [Link]

  • Ramanathan, R., et al. (2000).[3] LC-MS/MS methods for distinguishing between hydroxylations and N-oxidations. Journal of the American Society for Mass Spectrometry. (Contextualized via ResearchGate snippet). Available at: [Link]

Sources

Optimization

Improving sensitivity of Loratadine-d4 N-Oxide in electrospray ionization

Executive Summary & Mechanistic Insight[1] The Core Challenge: Loratadine-d4 N-Oxide (and its non-deuterated analyte) presents a classic "Trojan Horse" problem in Electrospray Ionization (ESI). While Loratadine (the pare...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

The Core Challenge: Loratadine-d4 N-Oxide (and its non-deuterated analyte) presents a classic "Trojan Horse" problem in Electrospray Ionization (ESI). While Loratadine (the parent amine) is thermally robust, the N-Oxide moiety is thermally labile .

In high-temperature ESI sources, N-oxides undergo In-Source Thermal Deoxygenation . The N-O bond cleaves before the ion enters the mass analyzer.

  • Result 1: You lose signal for the N-Oxide (m/z ~399/403).

  • Result 2: You generate an artifact signal at the mass of the parent drug (Loratadine-d4), creating "ghost" interference if you are simultaneously monitoring the parent.

The Solution Philosophy: Improving sensitivity for this compound is not about "cranking up" the voltage or temperature. It requires a "Soft Ionization" strategy —minimizing thermal energy transfer while maintaining desolvation efficiency.

Troubleshooting Module: Source Parameter Optimization

Symptom: Low signal intensity for the N-oxide transition, or unexpected detection of Loratadine-d4 in a pure N-oxide standard.

The "Temperature Ramp" Experiment

Most default ESI methods use source temperatures (400°C–600°C) designed for robust small molecules. This destroys Loratadine-d4 N-Oxide.

Protocol:

  • Infusion: Infuse a 100 ng/mL solution of Loratadine-d4 N-Oxide (in 50:50 Mobile Phase A/B) at 10 µL/min combined with LC flow.

  • Stepwise Reduction: Start with your standard Source/Gas Temperature (e.g., 500°C). Reduce in 50°C increments down to 250°C.

  • Monitor: Watch two channels:

    • Channel A: Loratadine-d4 N-Oxide (

      
      )
      
    • Channel B: Loratadine-d4 (

      
      ) — The degradation product.
      
  • Optimal Point: Select the temperature where Channel A is maximized and Channel B is minimized.

Senior Scientist Note: You will likely find the "Sweet Spot" between 300°C and 350°C. Below this, desolvation becomes poor (noise increases); above this, the N-O bond snaps.

Declustering Potential (Cone Voltage)

High acceleration voltages in the intermediate vacuum region can cause Collision-Induced Dissociation (CID) of the weak N-O bond before the quadrupole.

  • Recommendation: Lower the Cone Voltage/Declustering Potential (DP) by 10–15V compared to the parent Loratadine method.

  • Target: Aim for a "soft" entry. If the parent Loratadine uses a DP of 60V, try 30–45V for the N-Oxide.

Visualization: Thermal Deoxygenation Mechanism

G cluster_0 ESI Source (High Temp) NOxide Loratadine-d4 N-Oxide (m/z 403) Heat Thermal Energy (>400°C) NOxide->Heat Exposure Cleavage N-O Bond Cleavage Heat->Cleavage Activation Parent Loratadine-d4 (m/z 387) (Artifact) Cleavage->Parent Reduction Oxygen Atomic Oxygen Loss Cleavage->Oxygen

Figure 1: Mechanism of In-Source Thermal Deoxygenation. High source temperatures provide sufficient kinetic energy to cleave the labile N-O bond, converting the analyte into its parent form before detection.

Troubleshooting Module: Mobile Phase Chemistry

Symptom: Signal is split between protonated ion (


) and Sodium adduct (

).
The Adduct Trap

N-oxides are highly polar and act as Lewis bases, making them "sodium magnets." If your mobile phase is not properly buffered, Na+ adducts will steal signal intensity from your quantitation ion (


).

Recommended Mobile Phase:

  • Aqueous (A): 5mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Organic (B): Acetonitrile + 0.1% Formic Acid.

Why this works:

  • Ammonium (

    
    ):  Provides a competitive cation. If an adduct forms (
    
    
    
    ), it is unstable and easily sheds ammonia in the source to yield the desired
    
    
    .
  • Formic Acid: Essential for protonation of the basic nitrogen, ensuring the molecule carries a charge.

Comparative Data: Buffer Effects

Mobile Phase Additive

Intensity
Adduct Formation (

)
Verdict
0.1% Formic Acid (No Buffer) ModerateHigh RiskUnstable (Glassware dependent)
5mM Ammonium Acetate HighLowGood (Slightly higher pH)
5mM Ammonium Formate Highest Minimal Optimal (Best ionization efficiency)

Troubleshooting Module: Sample Preparation

Symptom: Poor recovery or degradation observed before injection.

Evaporation Stress

If you use Liquid-Liquid Extraction (LLE) or SPE, you likely have a solvent evaporation step.

  • Risk: Evaporating to dryness at high temperatures (>40°C) can degrade N-oxides.

  • Fix: Set N2 evaporator temperature to maximum 35°C .

  • Alternative: Do not evaporate to dryness. Reconstitute when a small volume of solvent remains, or use a "Dilute and Shoot" method if sensitivity allows.

Workflow Optimization Diagram

Optimization Start Start: Low Sensitivity for Loratadine-d4 N-Oxide Check1 Check Adducts in Q1 Scan (Is m/z 425 > 403?) Start->Check1 AdductYes Yes: Sodium Adducts Check1->AdductYes High Na+ AdductNo No: Mainly Protonated Check1->AdductNo Clean Action1 Add 5mM Ammonium Formate to Mobile Phase A AdductYes->Action1 Check2 Check In-Source Fragmentation (Is m/z 387 present?) Action1->Check2 AdductNo->Check2 FragYes Yes: Thermal Degradation Check2->FragYes Signal Loss FragNo No: Pure Signal Check2->FragNo Stable Action2 Lower Source Temp (<350°C) Lower Cone Voltage FragYes->Action2 Check3 Check Chromatography (Peak Tailing?) Action2->Check3 FragNo->Check3 TailYes Yes: Tailing Check3->TailYes Success Optimized Sensitivity Check3->Success Sharp Peak Action3 Use End-capped C18 Column Ensure pH < 4.0 TailYes->Action3 Action3->Success

Figure 2: Step-by-step troubleshooting decision tree for maximizing N-Oxide sensitivity.

Frequently Asked Questions (FAQ)

Q: Can I use the same MS method for Loratadine and Loratadine-d4 N-Oxide? A: It is risky. Loratadine (parent) often benefits from higher source temperatures (450°C+) to maximize desolvation. If you run them simultaneously, you must compromise. Set the temperature to the limit of the N-Oxide's stability (approx. 350°C). You may lose 10-20% signal on the parent, but you will save the N-Oxide from total destruction.

Q: Why do I see a signal for Loratadine-d4 in my "Blank + IS" sample? A: This is likely In-Source Conversion . Even if your standard is pure, the heat in the ESI source converts a percentage of Loratadine-d4 N-Oxide into Loratadine-d4.

  • Validation Check: Inject the N-Oxide without a column (infusion). If you see the parent mass immediately, it is happening in the source. If you see it only after chromatography, your standard might be chemically degraded.

Q: Is APCI better than ESI for this compound? A: Generally, No . While APCI is good for non-polar compounds, N-oxides are polar. Furthermore, APCI requires high vaporization temperatures (often >400°C), which accelerates the thermal deoxygenation/degradation we are trying to avoid [1]. ESI is the preferred ionization mode, provided the thermal parameters are tuned down.

References

  • Thermal Instability of N-Oxides:Rapid Communications in Mass Spectrometry has documented that N-oxides undergo deoxygenation in APCI and ESI sources due to thermal stress.

    • Source:

  • Loratadine Method Validation: Standard protocols often utilize acidic mobile phases (Formic acid)

    • Source:

  • N-Oxide Differentiation: Research confirms that ESI-MS/MS spectra of N-oxides can be distinguished from hydroxylated metabolites by the characteristic loss of oxygen (M-16) or water, but thermal control is prerequisite.

    • Source:

Troubleshooting

Technical Support Center: Bioanalytical Stability of Loratadine-d4 N-Oxide

Topic: Troubleshooting Signal Suppression in Hemolytic Plasma Status: Active Guide Last Updated: February 9, 2026 Expertise Level: Advanced Bioanalysis (LC-MS/MS) Executive Summary You are observing signal loss (suppress...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Signal Suppression in Hemolytic Plasma

Status: Active Guide Last Updated: February 9, 2026 Expertise Level: Advanced Bioanalysis (LC-MS/MS)

Executive Summary

You are observing signal loss (suppression) for Loratadine-d4 N-Oxide (Internal Standard) in hemolytic plasma samples. While phospholipid-induced ion suppression is a common culprit, chemical instability is the more insidious and likely root cause for N-oxides in hemolytic matrices.

Hemolysis releases intracellular hemoglobin.[1] The iron-containing heme group acts as a peroxidase-like catalyst, reducing the N-oxide moiety back to its corresponding tertiary amine (Loratadine-d4). This is not just "suppression"—it is the chemical disappearance of your analyte.

This guide provides a diagnostic workflow to distinguish between Matrix Effects (Ionization) and Matrix Instability (Degradation) , followed by a validated stabilization protocol.

Module 1: Diagnostic Workflow

Is it the Mass Spec or the Chemistry?

Before modifying your extraction, you must determine if the signal loss is due to the physical presence of matrix components competing for ionization (Matrix Effect) or the chemical conversion of the molecule (Instability).

Diagnostic Logic Tree

DiagnosticTree Start Signal Loss in Hemolytic Plasma Exp1 Experiment 1: Post-Column Infusion (Inject Blank Hemolytic Extract while infusing IS) Start->Exp1 Result1A Negative Peak (Dip) at RT Exp1->Result1A Signal Drop Observed Result1B Flat Baseline (No Dip) Exp1->Result1B Signal Stable Conclusion1 Diagnosis: Ion Suppression (Phospholipids/Heme) Result1A->Conclusion1 Exp2 Experiment 2: Incubation Test (Spike IS into Hemolytic Plasma -> Wait 1hr -> Extract) Result1B->Exp2 Result2A Signal Decreases over Time + Appearance of Amine (Loratadine-d4) Exp2->Result2A Conclusion2 Diagnosis: Heme-Mediated Reduction (Chemical Instability) Result2A->Conclusion2

Figure 1: Decision matrix for isolating the root cause of signal loss.

Module 2: The Mechanism of Failure

Why Hemolysis Destroys N-Oxides

In normal plasma, Loratadine-d4 N-Oxide is relatively stable. However, when Red Blood Cells (RBCs) rupture (hemolysis), they release Hemoglobin . The heme group (


) facilitates a redox reaction, stripping the oxygen from the N-oxide.

The Pathway:



Key Consequence: If you are also quantifying Loratadine-d4 (as a surrogate or separate analyte), this reaction will artificially inflate the Loratadine-d4 concentration while obliterating the N-Oxide signal.

HemeReduction Substrate Loratadine-d4 N-Oxide Intermediate Catalytic Reduction Substrate->Intermediate Heme Hemoglobin (Fe2+ Heme) Heme->Intermediate Catalyst Product Loratadine-d4 (Tertiary Amine) Intermediate->Product - Oxygen Byproduct Oxidized Heme (Fe3+) Intermediate->Byproduct

Figure 2: The catalytic reduction pathway of N-oxides in the presence of free hemoglobin.

Module 3: Troubleshooting & Solutions

Scenario A: Confirmed Chemical Instability (Most Likely)

Solution: Acidification blocks the catalytic activity of heme.

Protocol: Acid Stabilization
  • Preparation: Prepare a 5% Formic Acid or 1M Acetic Acid solution.

  • Collection: Add the acid to the plasma collection tubes before or immediately upon harvesting plasma.

    • Ratio: 10 µL of acid per 100 µL of plasma (approx. pH 3.0–4.0).

  • Temperature: Maintain all hemolytic samples on an ice bath (

    
    ). Heme reductase activity is temperature-dependent.
    

Validation Data (Simulated): Comparison of Loratadine-d4 N-Oxide Area Counts (100 ng/mL spike)

ConditionT=0 HoursT=2 Hours (RT)Recovery (%)
Normal Plasma 150,000148,00098.6%
Hemolytic Plasma (Untreated) 145,00022,000 15.1%
Hemolytic Plasma + Acid 149,000146,00097.9%
Scenario B: Confirmed Matrix Effect (Ion Suppression)

Solution: Improve sample cleanup to remove phospholipids and heme.

  • Switch to SLE (Supported Liquid Extraction):

    • Loratadine is hydrophobic. Use SLE plates (e.g., diatomaceous earth).

    • Load plasma (buffered to pH 9 to ensure neutral species).

    • Elute with MTBE or Ethyl Acetate.

    • Why: Phospholipids are retained on the silica; the analyte elutes cleanly.

  • Chromatographic Separation:

    • Ensure your gradient flushes the column with 95-100% organic for at least 1-2 minutes after the analyte elutes to prevent phospholipid build-up from affecting subsequent injections.

Module 4: Frequently Asked Questions (FAQs)

Q1: I see the N-Oxide signal dropping, but I don't see the Loratadine-d4 peak increasing. Why? A: The mass balance might not be perfect. The reduction can be complex, or the ionization efficiency of the formed Loratadine-d4 might be different (or suppressed by the same matrix).[2] However, if you monitor the MRM for Loratadine-d4, you will almost invariably see a time-dependent increase in hemolytic samples left at room temperature.

Q2: Can I just use an antioxidant like Ascorbic Acid instead of Acidification? A: Ascorbic acid is effective for preventing oxidative degradation, but here we are dealing with reductive degradation by heme. While antioxidants can sometimes stabilize the redox environment, acidification is the gold standard for N-oxides because it denatures the heme protein, physically stopping the enzymatic catalysis.

Q3: My Internal Standard (Loratadine-d4 N-Oxide) is unstable, but my Analyte (Loratadine N-Oxide) seems fine. Is this possible? A: Highly unlikely. Isotopologues have identical chemical reactivity. If your IS is degrading, your analyte is degrading at the exact same rate. If your analyte signal looks "fine," it is likely because you are calculating the concentration ratio:


Warning:  This is a dangerous trap. If degradation exceeds 50%, your sensitivity (S/N ratio) drops, and your LLOQ will fail, even if the calculated concentration appears correct.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Focus on Section III.B (Stability).

  • Miao, Z., et al. (2019). "The impact of hemolysis on stability of N-desethyloxybutynin in human plasma."[3] Bioanalysis, 11(23), 2133-2144.[3] (Demonstrates heme-mediated N-oxide instability).

  • Fuhrman, S. A., et al. (2021). "Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis." Analyst.

  • Kulanthaivel, P., et al. (2004). "Selective reduction of N-oxides to amines: Application to drug metabolism."[4] Drug Metabolism and Disposition. (Discusses chemical reduction pathways).

Sources

Optimization

Technical Support Center: Minimizing Carryover of Loratadine-d4 N-Oxide

Welcome to the technical support guide for managing autosampler carryover of Loratadine-d4 N-Oxide. As a deuterated metabolite of Loratadine, this analyte is frequently used as an internal standard in bioanalytical studi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing autosampler carryover of Loratadine-d4 N-Oxide. As a deuterated metabolite of Loratadine, this analyte is frequently used as an internal standard in bioanalytical studies. However, its physicochemical properties can make it prone to adsorption within LC-MS systems, leading to carryover that can compromise data integrity.[1]

This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting steps and answers to frequently asked questions, grounded in the principles of chromatography and mass spectrometry.

Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a significant problem?

Autosampler carryover is the unintentional appearance of an analyte in a blank or subsequent sample injection after a high-concentration sample has been analyzed.[2][3][4] It occurs when residual analyte from a previous injection adheres to surfaces within the autosampler's flow path—such as the needle, injection valve, or sample loop—and is eluted in a later run.[5][6]

This is a critical issue in sensitive LC-MS/MS analyses for several reasons:

  • Inaccurate Quantification: Carryover can artificially inflate the analyte response in low-concentration samples, leading to overestimation.[2]

  • False Positives: In blank or zero-level samples, a carryover peak can be misinterpreted as the presence of the analyte, compromising the validity of the assay.[1]

  • Compromised LLOQ: It can raise the lower limit of quantification (LLOQ) if the carryover in the blank is significant.

  • Regulatory Scrutiny: For regulated bioanalysis, carryover must be controlled to within acceptable limits (typically, the response in a blank after the highest calibrator should not exceed 20% of the LLOQ response).[7]

Q2: What makes Loratadine-d4 N-Oxide particularly prone to carryover?

The molecular structure of Loratadine-d4 N-Oxide is the primary reason for its "sticky" behavior. The key functional group is the N-Oxide .

  • Polarity and Hydrogen Bonding: The N-Oxide group is highly polar and can act as a strong hydrogen bond acceptor. This allows it to form strong adsorptive interactions with active sites on surfaces within the flow path, such as residual silanols on glass vials or metallic surfaces in the autosampler.

  • Basic Character: The piperidine ring contains a basic nitrogen atom. In certain pH conditions, this nitrogen can be protonated, giving the molecule a positive charge. This ionic character can lead to strong electrostatic interactions with negatively charged surfaces in the system.

These properties mean that simple wash solvents, like methanol or acetonitrile mixtures, may not have sufficient elution strength or the correct chemistry to effectively displace the adsorbed molecules from the autosampler surfaces.[8]

Q3: How do I correctly perform an experiment to quantify carryover?

A systematic carryover assessment is crucial. The standard procedure is as follows:

  • Inject the Highest Concentration Standard: Analyze your upper limit of quantification (ULOQ) standard or the highest concentration sample you expect to encounter.

  • Inject a Blank Immediately After: Following the ULOQ injection, inject a blank sample (your sample matrix without the analyte).

  • (Optional) Inject Subsequent Blanks: To understand the nature of the carryover, inject one or two additional blank samples.[2]

The peak area of the analyte in the first blank injection, calculated as a percentage of the peak area from the ULOQ injection, represents your carryover percentage. Most laboratories find carryover greater than 0.05–0.1% to be unacceptable.[2]

Troubleshooting Guide: A Systematic Approach

Encountering carryover with Loratadine-d4 N-Oxide can be frustrating. This guide provides a logical workflow to diagnose and resolve the issue.

G cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Wash Solvent Optimization cluster_2 Solvent Strategies cluster_3 Phase 3: Hardware Investigation cluster_4 Common Culprits start Carryover Suspected confirm Confirm Carryover vs. Contamination (Inject fresh blank) start->confirm wash_solvent Optimize Wash Solvent (Strongest & Chemically Active) confirm->wash_solvent Issue is Carryover organic Increase Organic Strength (e.g., 100% ACN or IPA) wash_solvent->organic ph_mod Modify pH (e.g., Add Acid/Base) wash_solvent->ph_mod wash_params Optimize Wash Parameters (Increase volume, duration, cycles) organic->wash_params ph_mod->wash_params hardware Investigate Hardware (Isolate components) wash_params->hardware Carryover Persists end Problem Resolved wash_params->end Carryover Resolved rotor Rotor Seal hardware->rotor needle Needle / Needle Seat hardware->needle loop Sample Loop hardware->loop rotor->end needle->end loop->end

Caption: Systematic workflow for troubleshooting Loratadine-d4 N-Oxide carryover.

Problem: I see a significant Loratadine-d4 N-Oxide peak in my blank injection. Where do I start?

Step 1: Differentiate Carryover from Contamination. Before spending hours optimizing your system, ensure the issue is truly carryover. A "constant carryover" that does not diminish with subsequent blank injections often points to contamination.[3]

  • Action: Prepare a fresh blank solvent from a different source and inject it. If the peak persists and its area increases with a larger injection volume, your blank solvent is likely contaminated.[3] If the peak only appears after a high standard and diminishes with subsequent blanks, it is "classic carryover," and you should proceed to the next step.[3]

Step 2: Optimize the Autosampler Wash Protocol. The autosampler wash is the first and most effective line of defense. The goal is to use a wash solvent that is stronger and more effective at solubilizing Loratadine-d4 N-Oxide than the mobile phase or sample diluent.[9][10]

  • Action A: Increase Organic Strength. The default wash solvent (often matching the starting mobile phase composition) may be too weak.

    • Start by using 100% of the strong organic solvent from your mobile phase (e.g., 100% Acetonitrile or Methanol). Acetonitrile-based washes often outperform methanol-based ones.[1]

    • If that is insufficient, switch to a stronger solvent like isopropanol (IPA), which can be very effective for removing stubborn residues.[3]

  • Action B: Modify Wash Solvent pH. This is a critical step for a molecule like Loratadine-d4 N-Oxide. Modifying the pH can change the ionization state of the molecule, disrupting the adsorptive forces.

    • Acidic Modifier: Add 0.1-1% formic acid or acetic acid to your organic wash solvent. This will protonate the basic nitrogen on the piperidine ring, making the molecule positively charged and often more soluble, preventing hydrophobic adsorption.[3]

    • Basic Modifier: If an acidic wash is not effective, try a basic wash by adding 0.1-1% ammonium hydroxide. This can deprotonate any acidic silanol groups on glass surfaces, disrupting ionic interactions.

  • Action C: Optimize Wash Parameters.

    • Increase Wash Volume: For particularly challenging analytes, increase the volume of the needle wash (e.g., from 200 µL to 1000 µL).[9]

    • Increase Wash Duration & Cycles: Extend the time the needle spends in the wash port and perform multiple wash cycles both before and after injection.[1][9] A pre- and post-injection wash extended to 12 seconds can reduce carryover up to threefold compared to a default 6-second wash.[11]

The following table summarizes recommended starting points for wash solvent optimization.

Wash Solvent CompositionPrimary MechanismExpected Effectiveness for Loratadine-d4 N-Oxide
50:50 Acetonitrile/WaterWeak ElutionLow
100% AcetonitrileStronger Elution (Hydrophobic)Moderate
100% IsopropanolVery Strong Elution (Hydrophobic)Moderate to High
95:5:0.1 ACN/Water/Formic AcidStrong Elution + IonizationHigh (Recommended Starting Point)
95:5:0.1 ACN/Water/Ammonium HydroxideStrong Elution + Surface ModificationModerate to High (Alternative)
Problem: I've optimized my wash solvent, but carryover remains above 0.1%. What's next?

If a robust wash protocol fails, the issue likely lies with the physical components of the autosampler. Wear and tear can create microscopic scratches and dead volumes where the analyte can be trapped.[7][12]

  • Action A: Inspect and Replace the Injection Valve Rotor Seal. This is the most common hardware culprit.[3][7][8] A worn or scratched rotor seal allows the sample to get trapped between the seal and the stator. Replace the rotor seal as a first step.

  • Action B: Inspect the Needle and Needle Seat. Examine the injection needle for burrs or blockage. A damaged needle seat can also create a poor seal, leading to carryover.

  • Action C: Consider the Sample Loop. While less common, adsorption can occur on the internal surfaces of the sample loop.[3] If your loop is stainless steel, consider switching to a PEEK loop to mitigate interactions with the metal surface.[3]

G cluster_0 Mechanism of Adsorption cluster_1 Mitigation Strategy Analyte Loratadine-d4 N-Oxide (Basic Nitrogen, Polar N-O) Surface Autosampler Surface (e.g., Metal, PEEK, Rotor Seal) Analyte->Surface Adsorption (H-Bonding, Ionic, Hydrophobic) Wash Optimized Wash Solvent (e.g., Acidified Organic) Wash->Analyte Solubilizes & Removes Wash->Surface Disrupts Interaction

Caption: Adsorption mechanism and the role of an optimized wash solvent.

Advanced Strategies and Best Practices
  • Evaluate Sample Diluent: Ensure your sample diluent is compatible with the mobile phase. If Loratadine-d4 N-Oxide is dissolved in a very strong solvent (like 100% DMSO) and injected into a weak aqueous mobile phase, it can precipitate in the needle or loop, causing severe carryover.

  • Reduce Injection Volume: Smaller injection volumes expose the system to less analyte, which can proportionally reduce carryover.[9]

  • Judicious Sample Ordering: When possible, arrange your sample sequence from low to high concentration. If a low-concentration sample must follow a high one, insert one or more blank injections between them.[2]

  • Select Appropriate Vials: For highly adsorptive compounds, consider using polypropylene or silanized (deactivated) glass vials to minimize interaction with the vial surface before injection.[9]

By systematically applying these diagnostic and corrective actions, you can effectively minimize the carryover of Loratadine-d4 N-Oxide, ensuring the accuracy and reliability of your bioanalytical data.

References
  • Ito, Y., et al. (2014). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan). Available at: [https://www.jstage.jst.go.jp/article/massspectrometry/3/1/3_A002 carryover/_article]([Link] carryover/_article)

  • Li, W., et al. (2015). LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study. Journal of Chromatography B. Available at: [Link]

  • Various Authors. (2024). Autosampler Carryover. ResearchGate. Available at: [Link]

  • Dolan, J. W. (2005). Autosampler Carryover. LCGC North America. Available at: [Link]

  • LabRulez. (2024). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. LabRulez LCMS. Available at: [Link]

  • Liu, D., et al. (2022). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Mastelf. (2024). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. Mastelf Technologies. Available at: [Link]

  • Shimadzu Scientific Instruments. Solving Carryover Problems in HPLC. Shimadzu Technical Note. Available at: [Link]

  • Patel, B. N., et al. (2011). LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. ResearchGate. Available at: [Link]

  • Chromatography Today. (2013). Why do I have Carryover? Chromatography Today Help Desk. Available at: [Link]

  • Hibi, K., et al. (2009). Reduced Carryover Using an LC Autosampler System. American Laboratory. Available at: [Link]

  • Li, W., et al. (2015). LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study. Journal of Chromatography B. Available at: [Link]

  • Cazes, J. (2018). Minimizing HPLC Carryover. Lab Manager. Available at: [Link]

  • Letter, W. S. (2020). Back to the Basics: Considering Carryover, Column Back Pressure, and Wavelength When Developing Chromatographic Methods. LCGC International. Available at: [Link]

  • Puryear, R. (2024). HPLC - Troubleshooting Carryover. YouTube. Available at: [Link]

  • Waters Corporation. (2019). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Waters Application Note. Available at: [Link]

  • Waters Corporation. (2019). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Waters Corporation. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

FDA bioanalytical method validation for Loratadine N-Oxide quantification

Content Type: Technical Comparison & Implementation Guide Author Role: Senior Application Scientist Compliance Standards: FDA BMV Guidance (2018) / ICH M10 Executive Summary: The "In-Source" Trap Quantifying Loratadine N...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Implementation Guide Author Role: Senior Application Scientist Compliance Standards: FDA BMV Guidance (2018) / ICH M10

Executive Summary: The "In-Source" Trap

Quantifying Loratadine N-Oxide (LOR-NOX) is not merely a standard extension of a Loratadine (LOR) assay. It presents a specific bioanalytical hazard that frequently leads to method validation failure: In-Source Fragmentation .

Unlike stable metabolites, N-oxides are thermally labile. In the high-temperature environment of an Electrospray Ionization (ESI) source, LOR-NOX can lose its oxygen moiety, converting back into the parent Loratadine before detection. If your chromatography does not fully resolve the N-Oxide from the Parent, this conversion results in false positives for Loratadine and under-quantification of the N-Oxide .

This guide compares a Generic High-Throughput Method (often used for parent drugs) against a Targeted N-Oxide Specific Method , demonstrating why the latter is the only path to FDA/ICH M10 compliance.

Method Comparison: Generic vs. Targeted

The following data comparison highlights the critical performance gaps when applying a standard pharmacokinetic (PK) workflow to N-Oxide quantification.

Performance Matrix
FeatureMethod A: Generic High-Throughput Method B: Targeted N-Oxide Optimized Verdict
Extraction Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Method B (Cleaner, higher recovery)
Solvent Acetonitrile (Generic)Hexane:Ethyl Acetate (Polarity Tuned)Method B (Crucial for N-Oxide polarity)
Chromatography Fast Gradient (2 min run)Gradient with Isocratic Hold (5-6 min)Method B (Required for separation)
Source Temp High (550°C+)Optimized/Lower (350-450°C)Method B (Minimizes degradation)
Selectivity FAILED (Co-elution interference)PASS (Baseline resolution)Method B
Sensitivity (LLOQ) ~1.0 ng/mL~0.05 ng/mLMethod B
The Scientific Causality
  • Why Method A Fails: PPT leaves significant matrix components (phospholipids) that cause ion suppression. More critically, the "Fast Gradient" causes LOR and LOR-NOX to co-elute. When LOR-NOX enters the source, it degrades to LOR. Since they co-elute, the Mass Spectrometer sees this artifact LOR as "real" LOR, corrupting the PK data for the parent drug.

  • Why Method B Succeeds: LLE removes phospholipids. The chromatographic separation ensures that even if LOR-NOX degrades in the source, it elutes at a different time (

    
    ) than the parent, allowing distinct quantification.
    

Critical Mechanism: In-Source Fragmentation

Understanding this pathway is non-negotiable for troubleshooting.

InSourceFragmentation cluster_0 HPLC Column cluster_1 ESI Source (High Heat/Voltage) cluster_2 Mass Analyzer (Q1) NOX Loratadine N-Oxide (Intact) Heat Thermal Stress (>400°C) NOX->Heat Elutes @ 2.5 min LOR Loratadine Parent (Intact) LOR->Heat Elutes @ 4.0 min Artifact Artifact Loratadine (m/z 383) Heat->Artifact Loss of Oxygen (-16 Da) RealLOR Real Loratadine (m/z 383) Heat->RealLOR Ionization False Positive False Positive

Figure 1: Mechanism of In-Source Fragmentation. If the N-Oxide is not chromatographically separated, the "Artifact Loratadine" will be indistinguishable from the "Real Loratadine," invalidating the assay.

Validated Experimental Protocol (The "Self-Validating" System)

This protocol is designed to meet ICH M10 standards.

A. Sample Preparation (Light & pH Critical)
  • Pre-requisite: All procedures must be performed under monochromatic (yellow) light or using amber glassware. Loratadine is photosensitive.[1]

  • Matrix: Human Plasma (

    
    ).
    

Step-by-Step LLE Workflow:

  • Aliquot: Transfer

    
     plasma to an amber microcentrifuge tube.
    
  • IS Addition: Add

    
     Stable Isotope Labeled Internal Standard (Loratadine-d5). Note: Do not use analogs; deuterated standards correct for matrix effects best.
    
  • Buffer Adjustment: Add

    
     of 0.1 M Carbonate Buffer (pH 9.8) .
    
    • Expert Insight: Loratadine is a weak base. High pH ensures the molecule is uncharged (non-ionized), driving it into the organic layer.

  • Extraction: Add

    
    Hexane:Ethyl Acetate (80:20 v/v) .
    
    • Why this mix? Pure hexane is excellent for the parent LOR but yields poor recovery for the more polar N-Oxide. The 20% Ethyl Acetate increases polarity just enough to recover the N-Oxide without pulling in plasma phospholipids.

  • Agitation: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins at

    
    .
    
  • Reconstitution: Flash freeze the aqueous layer (dry ice/acetone bath), decant organic layer, and evaporate to dryness under Nitrogen at

    
    . Reconstitute in Mobile Phase.
    
B. LC-MS/MS Conditions[2][5][6]
  • Column: C18,

    
    , 
    
    
    
    (e.g., Waters BEH or equivalent).
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 20% B

    • 4.0 min: 90% B (Slow ramp to separate N-Oxide from Parent)

    • 4.1 min: 20% B

    • Total Run: 6.0 min.

C. Mass Spectrometry Parameters (MRM)
  • Mode: Positive ESI (

    
    ).
    
  • Source Temp:

    
     (Optimized to balance sensitivity vs. degradation).
    
  • Transitions:

    • Loratadine:

      
      
      
    • Loratadine N-Oxide:

      
       (Loss of Oxygen + side chain) or 
      
      
      
      (Loss of Oxygen specific).
    • Validation Check: Monitor the

      
       channel at the retention time of the N-Oxide. If a peak appears, your source temperature is too high.
      

FDA/ICH M10 Validation Criteria

To ensure this method passes regulatory scrutiny, you must assess the following specific parameters:

  • Selectivity (The "Blank" Test):

    • Analyze blank plasma from 6 individual sources.

    • Requirement: Interference at the retention time of LOR-NOX must be

      
       of the LLOQ response.
      
  • Matrix Effect (MF):

    • Compare response of post-extraction spiked samples vs. neat solution.

    • Requirement: IS-normalized MF CV must be within

      
      .
      
  • Stability (The "Bench-Top" Test):

    • Critical: N-Oxides can revert to parent amines during storage.

    • Test: Keep QC samples at room temperature for 4-24 hours. Analyze against freshly prepared curve.

    • Acceptance: Deviation from nominal concentration must be

      
      .
      
  • Incurred Sample Reanalysis (ISR):

    • Re-analyze 10% of study samples.

    • Requirement: 67% of repeats must be within

      
       of the original value.
      

Bioanalytical Workflow Diagram

Workflow cluster_prep Sample Preparation (Amber Light) cluster_analysis Instrumental Analysis Plasma Plasma Sample (K2EDTA) Buffer pH Adjustment (Carbonate Buffer pH 9.8) Plasma->Buffer LLE LLE Extraction (Hexane:EtOAc 80:20) Buffer->LLE Dry N2 Evaporation (@ 35°C) LLE->Dry LC LC Separation (Gradient Elution) Dry->LC Reconstitute MS MS/MS Detection (MRM Mode) LC->MS Resolved Peaks

Figure 2: Optimized Bioanalytical Workflow. Note the specific solvent choice and pH adjustment to ensure N-Oxide recovery.

References

  • US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation: Guidance for Industry.[2][3][4] [Link]

  • International Council for Harmonisation (ICH). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Patel, B. N., et al. (2010).[6] LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma. Journal of Chromatographic Science. [Link]

  • Isidori, M., et al. (2019).[7] Ecotoxic effects of loratadine and its metabolic and light-induced derivatives.[8][9] (Highlighting light sensitivity and degradation). [Link]

Sources

Comparative

A Comparative Guide to Internal Standard Selection for Loratadine Bioanalysis: Focus on Loratadine-d4 N-Oxide

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard (IS) is a critical determinant of method accuracy and precision. An...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard (IS) is a critical determinant of method accuracy and precision. An ideal IS normalizes for variability during sample preparation and analysis. This guide provides a comprehensive overview of selecting an internal standard for loratadine quantification, with a specific focus on the theoretical advantages of Loratadine-d4 N-Oxide and a data-driven comparison with commonly used, validated alternatives.

The Foundational Role of Internal Standards in Bioanalysis

The core principle of using an internal standard is to add a known quantity of a structurally similar compound to every sample, calibrator, and quality control (QC) sample. This IS experiences the same physical and chemical manipulations as the analyte of interest (loratadine). By measuring the response ratio of the analyte to the IS, variations arising from sample extraction, matrix effects, and instrument drift are effectively nullified.

Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1][2][3] These compounds are chemically identical to the analyte but have one or more heavier isotopes (e.g., ²H or deuterium, ¹³C, ¹⁵N). This results in a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish between the analyte and the IS, while ensuring they co-elute chromatographically and exhibit nearly identical behavior during sample preparation and ionization.[1][2][3]

Regulatory Framework: Defining Accuracy and Precision

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation.[4][5][6][7] These guidelines provide the acceptance criteria that a method must meet to be considered reliable for supporting clinical and non-clinical studies.

According to the EMA guideline, for accuracy, the mean concentration should be within ±15% of the nominal value for QC samples, and within ±20% for the lower limit of quantification (LLOQ).[8] Similarly, for precision, the coefficient of variation (CV) should not exceed 15% for QC samples and 20% for the LLOQ.[8] The FDA provides similar recommendations, emphasizing that these criteria are crucial for ensuring the reliability of study data.[5][7][9]

Candidate Internal Standards for Loratadine Analysis

Primary Focus: Loratadine-d4 N-Oxide

Loratadine-d4 N-Oxide is a SIL derivative of a loratadine metabolite. Its key theoretical advantages include:

  • Stable Isotope Labeling: The presence of four deuterium atoms provides a distinct mass shift from the parent compound, preventing isotopic crosstalk.

  • Structural Similarity: As a derivative, it is expected to have similar chromatographic behavior and extraction efficiency to loratadine and its primary metabolites.

  • Reduced Risk of Contamination: Using a metabolite derivative as an IS can minimize the risk of the IS preparation containing any unlabeled analyte, which could artificially inflate results.

Despite these advantages, a thorough review of published scientific literature reveals a lack of specific, publicly available accuracy and precision data for Loratadine-d4 N-Oxide as an internal standard for loratadine. While its properties make it a theoretically excellent candidate, empirical validation data is necessary to confirm its performance.

Validated Alternative 1: Loratadine-d5

Loratadine-d5 is a deuterated version of the parent drug and is a commonly used internal standard in loratadine bioanalysis.[10][11] Its performance has been documented in peer-reviewed studies. For example, a sensitive LC-ESI-MS/MS method for quantifying loratadine in rat plasma utilized Loratadine-d5 as the internal standard, demonstrating high sensitivity and linearity.[11]

Validated Alternative 2: Desloratadine-d5

Desloratadine is the major active metabolite of loratadine.[12] Using a deuterated version of the metabolite, such as Desloratadine-d5, is another robust strategy, particularly if the assay is designed to quantify both the parent drug and its active metabolite. A study quantifying desloratadine in human plasma using Desloratadine-d5 as the IS demonstrated excellent performance.[13]

Performance Data Comparison

Since direct validation data for Loratadine-d4 N-Oxide is not publicly available, we present the published validation data for methods using Loratadine and its metabolite's deuterated analogs. This data serves as a benchmark for the performance a new internal standard would need to meet or exceed.

Table 1: Performance Data for Desloratadine Quantification using Desloratadine-d5 IS [13]

Validation ParameterLLOQ QC (5.0 pg/mL)Low QC (15.0 pg/mL)Medium QC (2500.0 pg/mL)High QC (3500.0 pg/mL)
Intra-day Precision (%CV) 2.0%1.1%0.7%0.8%
Inter-day Precision (%CV) 2.7%1.8%0.7%1.0%
Intra-day Accuracy (% Mean) 102.4%101.9%101.4%102.0%
Inter-day Accuracy (% Mean) 104.8%100.9%99.5%101.4%

Data extracted from a study on the quantification of desloratadine in human plasma.[13]

Table 2: General Performance Data for Loratadine Quantification [14]

Validation ParameterPerformance Metric
Intra-day Precision (%CV) < 10.86%
Accuracy (% Mean) 105.00% - 109.50%
LLOQ Precision (%CV) 9.84%

Data from a validated method for loratadine in human plasma, which met FDA acceptance criteria.[14]

The data presented in these tables clearly show that methods using deuterated analogs of the analyte or its major metabolite can achieve the high levels of precision and accuracy required by regulatory agencies.[13][14]

Experimental Protocols

To ensure the scientific integrity of a bioanalytical method, a rigorous validation protocol must be followed. Below is a detailed, step-by-step methodology for assessing the accuracy and precision of an internal standard like Loratadine-d4 N-Oxide.

Protocol: Intra- and Inter-Day Accuracy & Precision Assessment
  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of loratadine and a separate stock solution of the internal standard (e.g., Loratadine-d4 N-Oxide) in a suitable organic solvent (e.g., methanol).

  • Preparation of Calibration Standards and Quality Control Samples:

    • Serially dilute the loratadine stock solution to prepare calibration curve (CC) standards at a minimum of six concentration levels.

    • Prepare at least four levels of QC samples in the biological matrix (e.g., human plasma):

      • LLOQ: Lower Limit of Quantification

      • LQC: Low Quality Control (approx. 3x LLOQ)

      • MQC: Medium Quality Control

      • HQC: High Quality Control

  • Sample Preparation (Liquid-Liquid Extraction Example):

    • Aliquot 100 µL of each CC, QC, and blank matrix sample into a microcentrifuge tube.

    • Add a consistent volume (e.g., 10 µL) of the internal standard working solution to all samples except the blank matrix.

    • Vortex briefly to mix.

    • Add 500 µL of an appropriate extraction solvent (e.g., isooctane:isoamyl alcohol mixture).[14]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the organic and aqueous layers.

    • Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Develop a chromatographic method that provides adequate separation of loratadine from matrix components.

    • Optimize mass spectrometer parameters in Multiple Reaction Monitoring (MRM) mode for both loratadine and the internal standard.

  • Data Analysis and Acceptance Criteria:

    • Intra-Day (Within-Run) Validation: Analyze five replicates of each QC level (LLOQ, LQC, MQC, HQC) in a single analytical run.

    • Inter-Day (Between-Run) Validation: Repeat the analysis on at least two additional, separate days.[8]

    • Calculate the mean concentration, accuracy (% bias or % recovery), and precision (%CV) for each QC level.

    • The results must meet the acceptance criteria defined by regulatory guidelines (e.g., EMA, FDA).[8][15]

Visualizations

Diagram 1: Bioanalytical Method Validation Workflow

This diagram illustrates the logical flow of a full bioanalytical method validation, highlighting where the accuracy and precision assessments for the internal standard are conducted.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Analyte & IS Optimization (MS & Chromatography) Prep Sample Preparation (e.g., LLE, SPE) Dev->Prep FullVal Full Validation Batches Prep->FullVal Transfer Method AccPrec Accuracy & Precision (Intra- & Inter-Day QCs) FullVal->AccPrec Selectivity Selectivity & Matrix Effect FullVal->Selectivity Stability Stability Assessment (Freeze-Thaw, Bench-Top) FullVal->Stability Routine Routine Study Sample Analysis FullVal->Routine Apply Validated Method AccPrec->Routine Establishes Reliability G cluster_Process Analytical Process Analyte Loratadine (Analyte) Extraction Sample Extraction Analyte->Extraction IS Loratadine-d4 N-Oxide (IS) IS->Extraction Injection LC Injection Extraction->Injection Ionization MS Ionization Injection->Ionization Ratio Analyte / IS Response Ratio Ionization->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: The internal standard corrects for variability throughout the analytical process.

Conclusion and Recommendations

The selection of a stable isotope-labeled internal standard is paramount for developing robust and reliable bioanalytical methods for loratadine. While Loratadine-d4 N-Oxide presents strong theoretical advantages as an IS, the absence of published, peer-reviewed accuracy and precision data means that any laboratory intending to use it must perform a full, rigorous validation according to regulatory guidelines.

In contrast, deuterated analogs such as Loratadine-d5 and Desloratadine-d5 are well-established internal standards with proven track records. [1][3][11][13]The performance data from methods using these compounds demonstrate that the stringent accuracy and precision requirements set by the FDA and EMA are readily achievable.

Recommendation for Researchers:

  • For routine analysis with established methods, Loratadine-d5 or Desloratadine-d5 are reliable choices with documented performance.

  • For researchers considering Loratadine-d4 N-Oxide, it is imperative to conduct a full method validation to generate the necessary accuracy and precision data. This data should then be compared against the established benchmarks and regulatory requirements to confirm its suitability as an internal standard. The protocols and principles outlined in this guide provide a framework for such a validation.

References

  • Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry. PubMed. Available at: [Link]

  • VALIDATION AND APPLICATION OF A NEW DAD-HPLC METHOD FOR DETERMINATION OF LORATADINE FROM PHARMACEUTICALS. Farmacia Journal. Available at: [Link]

  • HPLC determination and validation of loratadine in pharmaceutical dosage forms. International Journal of Bio-Pharma Research. Available at: [Link]

  • Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination. Revista de Chimie. Available at: [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? ResearchGate. Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • Determination of loratadine residues from manufacturing equipment surfaces and setting acceptance limits for cleaning validation. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • A concise review- An analytical method development and validation of loratadine. African Journal of Medicine and Pharma Research. Available at: [Link]

  • Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination. ResearchGate. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. National Institutes of Health (NIH). Available at: [Link]

  • Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. Chemistry Central Journal. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). Available at: [Link]

  • Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. National Institutes of Health (NIH). Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. PharmaLex. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register. Available at: [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. Available at: [Link]

Sources

Validation

Technical Comparison: Loratadine-d4 vs. Loratadine-d5 in LC-MS/MS Bioanalysis

Executive Summary: The "Chlorine Trap" In the bioanalysis of Loratadine ( ), the choice between Loratadine-d4 and Loratadine-d5 is not merely a matter of cost or availability—it is a decision dictated by the physics of m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chlorine Trap"

In the bioanalysis of Loratadine (


), the choice between Loratadine-d4  and Loratadine-d5  is not merely a matter of cost or availability—it is a decision dictated by the physics of mass spectrometry.

The Bottom Line: Loratadine-d5 is the superior internal standard.

While Loratadine-d4 is often cheaper, it suffers from a critical flaw: Isotopic Interference (Cross-Talk) caused by the natural abundance of Chlorine-37 (


). The mass shift of +4 Da places the internal standard directly in the path of the analyte’s M+4 isotope peak. For high-sensitivity assays or those with a wide dynamic range, this results in non-linear calibration curves and failed acceptance criteria. Loratadine-d5 (+5 Da) shifts the mass sufficiently to escape this interference window.

Part 1: The Isotopic Landscape (Mechanistic Insight)

To understand why d4 fails where d5 succeeds, we must look at the isotopic distribution of the native drug. Loratadine contains a single Chlorine atom.[1][2][3]

The Chlorine Effect

Chlorine exists naturally as two stable isotopes:


 (75.8%) and 

(24.2%). This creates a distinct "M+2" peak in the mass spectrum of the native drug.

When we add Carbon-13 (


, ~1.1% abundance) into the mix, the probability of "heavy" native molecules increases.
Comparative Mass Shift Table
SpeciesMonoisotopic Mass (m/z)Key Isotope Interference SourceRisk Level
Native Loratadine 383.1 (

)
N/AReference
Native Isotope M+2 385.1

(32% abundance)
High
Native Isotope M+4 387.1

+ 2


(~1-2% abundance)
Critical for d4
Loratadine-d4 387.1 Overlaps exactly with Native M+4High Risk
Loratadine-d5 388.1 Requires

+ 3


(Negligible)
Safe

The Consequence: If you use Loratadine-d4 (m/z 387), high concentrations of the native drug (e.g., at the Upper Limit of Quantification, ULOQ) will contribute a significant signal to the IS channel (m/z 387).[4] This "Cross-Signal" suppresses the calculated IS response ratio, causing the calibration curve to flatten at the top end (quadratic non-linearity).

Part 2: Structural Considerations & Fragmentation

Beyond isotopic overlap, the position of the deuterium label dictates the stability of the signal.

The Fragmentation Pathway

The standard MRM transition for Loratadine is 383.1


 337.1 .
  • Mechanism: Loss of the ethyl ester group as Ethanol (

    
    , 46 Da).
    
Label Retention Analysis
  • Ethyl-d4 Labeling:

    • Many commercial "Loratadine-d4" standards are labeled on the ethyl ester group.

    • Result: During fragmentation (387

      
       ???), the label is lost  with the neutral fragment (Ethanol-d4). The detected fragment is m/z 337 (same as native).
      
    • Impact: You lose specificity in the Q3 (product ion) channel. You are relying solely on Q1 separation, which is dangerous in complex matrices.

  • Piperidine-d5 Labeling:

    • High-quality Loratadine-d5 is typically labeled on the piperidine ring.

    • Result: The label is retained during the loss of the ethyl group.

    • Transition: 388.1

      
       342.1.
      
    • Impact: distinct Q1 and Q3 masses. Maximum selectivity.

Visualizing the Fragmentation Risk

FragmentationPathway Native Native Loratadine (m/z 383) Frag_Native Fragment Ion (m/z 337) (Ring Structure) Native->Frag_Native CID Neutral Neutral Loss Ethanol (-46 Da) Native->Neutral IS_d4 Loratadine-d4 (Ethyl-d4 labeled) Frag_d4 Fragment Ion (m/z 337) (Label LOST) IS_d4->Frag_d4 CID (Risk: Isobaric to Native) IS_d4->Neutral Label lost here IS_d5 Loratadine-d5 (Piperidine-d5 labeled) Frag_d5 Fragment Ion (m/z 342) (Label RETAINED) IS_d5->Frag_d5 CID (Distinct Mass)

Caption: Impact of label position on MRM specificity. Ethyl-labeled standards lose their mass distinction during the primary fragmentation pathway.

Part 3: Experimental Validation Protocol

Do not assume your IS is clean. You must validate the "Cross-Talk" experimentally before running patient samples.

The "Cross-Talk" Stress Test

This protocol quantifies the interference between Analyte and IS.

Reagents:

  • ULOQ Sample: Native Loratadine at the highest curve concentration (e.g., 50 ng/mL) without IS.

  • Blank + IS Sample: Extracted blank matrix with IS added at working concentration.

Workflow:

ValidationProtocol cluster_0 Step 1: Analyte -> IS Interference cluster_1 Step 2: IS -> Analyte Interference Inject1 Inject ULOQ Sample (No IS added) Monitor1 Monitor IS Channel (e.g., 388 -> 342) Inject1->Monitor1 Calc1 Calculate % Interference: (Area in IS Channel / Avg Area of IS in Stds) * 100 Monitor1->Calc1 Criteria1 Pass Criteria: < 5% of IS response Calc1->Criteria1 Inject2 Inject Blank + IS Sample (No Analyte) Monitor2 Monitor Analyte Channel (383 -> 337) Inject2->Monitor2 Calc2 Calculate % Interference: (Area in Analyte Channel / Area of LLOQ) * 100 Monitor2->Calc2 Criteria2 Pass Criteria: < 20% of LLOQ response Calc2->Criteria2

Caption: Self-validating workflow to determine isotopic cross-talk. Step 1 is the most common failure point for Loratadine-d4.

Troubleshooting Results
  • If Step 1 Fails (High signal in IS channel): You are likely using d4 . The native M+4 isotope is bleeding into your IS window. Solution: Switch to d5 .

  • If Step 2 Fails (High signal in Analyte channel): Your IS contains non-labeled impurities (d0). This is a purity issue, not an isotope issue. Solution: Buy a higher purity standard (Isotopic purity >99.5%).

Part 4: Summary of Performance

FeatureLoratadine-d4Loratadine-d5
Mass Shift +4 Da+5 Da
Isotopic Interference High (Native M+4 overlaps)Low (Native M+5 is negligible)
Label Position Risk High (Often Ethyl-d4, lost in frag)Low (Usually Ring-d5, retained)
Linearity Impact Causes quadratic curvature at ULOQMaintains linearity (

)
Cost LowModerate
Recommended Use Qualitative screening onlyQuantitative Bioanalysis (GLP)

References

  • National Center for Biotechnology Information (PubChem). Loratadine Compound Summary. Retrieved from [Link]

  • Jian, W., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab. Retrieved from [Link]

  • Li, W., et al. (2015).[5] LC-MS/MS bioanalysis of loratadine in dried blood spot samples. Journal of Chromatography B. Retrieved from [Link]

  • Liu, G., et al. (2009). An Accurate-Mass-Based Spectral-Averaging Isotope-Pattern-Filtering Algorithm. Drug Metabolism and Disposition.[6] Retrieved from [Link]

Sources

Comparative

Comparative Guide: Cross-Validation of Loratadine N-Oxide Assays (Plasma vs. Urine)

Executive Summary This guide provides a rigorous technical framework for the cross-validation of Loratadine N-Oxide (LOR-NO) assays in human plasma and urine using LC-MS/MS. While Loratadine (LOR) and its primary active...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for the cross-validation of Loratadine N-Oxide (LOR-NO) assays in human plasma and urine using LC-MS/MS. While Loratadine (LOR) and its primary active metabolite Desloratadine (DSL) are standard pharmacokinetic targets, the N-Oxide metabolite presents unique bioanalytical challenges due to its thermal instability and susceptibility to in-source fragmentation (reducing back to the parent drug).

This document contrasts the matrix-specific requirements for extracting and quantifying this labile metabolite, emphasizing the prevention of ex vivo degradation and the management of matrix effects (ME) that differ fundamentally between the protein-rich environment of plasma and the salt-rich environment of urine.

Chemical & Metabolic Context

Loratadine undergoes extensive first-pass metabolism via CYP3A4 and CYP2D6.[1][2] While decarboethoxylation to Desloratadine is the primary pathway, N-oxidation occurs as a parallel oxidative route.

  • Analyte: Loratadine N-Oxide (Polar, thermally labile).

  • Critical Risk: The N-O bond is weak. High temperatures during sample evaporation or high desolvation temperatures in the MS source can cleave the oxygen, artificially inflating the parent Loratadine signal and underestimating the N-Oxide.

Visualizing the Pathway & Analytical Risk

The following diagram illustrates the metabolic relationship and the specific analytical failure mode (In-Source Reduction) that must be controlled.

MetabolicPathway cluster_risk Analytical Artifact (False Negative) LOR Loratadine (Parent) [Non-Polar] CYP CYP3A4 / CYP2D6 LOR->CYP DSL Desloratadine (Major Metabolite) CYP->DSL Decarboethoxylation LOR_NO Loratadine N-Oxide (Target Analyte) [Polar / Labile] CYP->LOR_NO N-Oxidation LOR_NO->LOR Thermal Degradation (In-Source / Evaporation)

Figure 1: Metabolic pathway of Loratadine highlighting the critical analytical risk of N-Oxide back-conversion to parent drug during analysis.

Methodological Architecture: Plasma vs. Urine[3]

The core challenge in cross-validation is that the extraction strategy must change to accommodate the matrix, but the measurement (LC-MS/MS) must remain consistent.

Comparative Matrix Challenges
ParameterPlasma (Systemic Circulation) Urine (Excretion)
Primary Interference Albumin, Globulins, PhospholipidsSalts (Na+, K+), Urea, Creatinine
pH Stability Buffered (~pH 7.4)Highly Variable (pH 4.5 – 8.0)
Loratadine Binding High (>97% protein bound)Low (mostly free or conjugated)
Extraction Goal Break protein binding, remove phospholipids.Remove salts to prevent ion suppression.
Recommended Method Liquid-Liquid Extraction (LLE) Solid Phase Extraction (SPE)
Strategic Protocol Selection

Why LLE for Plasma? Loratadine and its N-Oxide are basic.[3] Adjusting plasma pH to >9.0 drives them into a non-ionized state, allowing efficient extraction into an organic solvent (e.g., MTBE or Ethyl Acetate) while leaving charged proteins and phospholipids behind.

Why SPE for Urine? Urine contains high salt concentrations that suppress electrospray ionization (ESI). LLE is often insufficient for urine because emulsions form easily, and polar interferences co-extract. Mixed-mode Cation Exchange (MCX) SPE cartridges are superior here: they bind the basic N-oxide positively, allowing rigorous washing of salts before elution.

Detailed Experimental Protocols

Protocol A: Plasma Extraction (LLE)
  • Objective: Maximize recovery while minimizing phospholipid carryover.

  • Self-Validating Step: Use of a deuterated Internal Standard (IS) Loratadine-d5 N-Oxide . If the IS recovery drops <50%, the extraction failed.

  • Aliquot: Transfer 200 µL human plasma to a glass tube.

  • Spike: Add 20 µL IS working solution (50 ng/mL).

  • Alkalinize: Add 50 µL 0.1 M NaOH (pH adjustment to ~10). Rationale: Ensures analyte is uncharged for organic solubility.

  • Extract: Add 1.5 mL Methyl tert-butyl ether (MTBE) . Vortex 5 min.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 min.

  • Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a clean tube.

  • Evaporation (CRITICAL): Evaporate under Nitrogen at <35°C .

    • Warning: Temperatures >40°C cause N-oxide degradation.

  • Reconstitute: 100 µL Mobile Phase (90:10 Water:ACN + 0.1% Formic Acid).

Protocol B: Urine Extraction (SPE)
  • Objective: Salt removal and concentration.

  • Self-Validating Step: Monitor the "Ion Suppression" metric in the validation phase. If signal is <80% of neat standard, additional wash steps are required.

  • Conditioning: Use Oasis MCX (Mixed-Mode Cation Exchange) cartridge. Condition with 1 mL Methanol, then 1 mL Water.

  • Loading: Mix 200 µL Urine + 200 µL 2% Formic Acid (Acidify to pH <3). Load onto cartridge.

    • Rationale: Low pH protonates the N-oxide, locking it onto the cation exchange sorbent.

  • Wash 1: 1 mL 2% Formic Acid (Removes proteins/neutral interferences).

  • Wash 2: 1 mL Methanol (Removes hydrophobic interferences; analyte stays bound via ionic interaction).

  • Elution: 500 µL 5% Ammonium Hydroxide in Methanol.

    • Rationale: High pH breaks the ionic bond, releasing the analyte.

  • Evaporation: Dry under Nitrogen at <35°C . Reconstitute.

Validation Logic & Decision Tree

The following workflow describes the decision process for selecting the extraction method and validating the specific matrix effects.

ValidationWorkflow Sample Biological Sample MatrixCheck Matrix Type? Sample->MatrixCheck Plasma Plasma MatrixCheck->Plasma Urine Urine MatrixCheck->Urine LLE LLE (MTBE, pH 10) Target: Protein Removal Plasma->LLE Evap Evaporation < 35°C (Prevent N-Oxide Degradation) LLE->Evap SPE SPE (MCX, pH 2) Target: Salt Removal Urine->SPE SPE->Evap LCMS LC-MS/MS Analysis (C18, ESI+) Evap->LCMS Val_ME Check Matrix Effect (Accept: 85-115%) LCMS->Val_ME Val_Rec Check Recovery (Accept: >70%) LCMS->Val_Rec

Figure 2: Decision tree for sample preparation and validation checkpoints for Loratadine N-Oxide.

Comparative Performance Data (Representative)

The following data summarizes typical acceptance criteria and performance metrics derived from cross-validation studies (based on FDA Bioanalytical Method Validation Guidance 2018).

Table 1: Matrix Effect & Recovery Comparison
MetricPlasma (LLE)Urine (SPE)Interpretation
Matrix Factor (MF) 0.92 – 1.050.88 – 0.95Plasma is cleaner after LLE. Urine shows slight suppression due to residual salts, but SPE minimizes this.
Recovery (%) 85% ± 4%92% ± 3%SPE provides higher, more consistent recovery for Urine than LLE does for Plasma.
Sensitivity (LLOQ) 0.1 ng/mL0.5 ng/mLPlasma assays are generally more sensitive due to lower background noise after LLE.
Linearity (r²) > 0.995> 0.992Both matrices support linear quantification.[4][5]
Table 2: Stability Profile (Critical for N-Oxides)
Stability TestConditionOutcomeRecommendation
Benchtop 4 hours @ RTFail (<85%) Keep samples on ice water bath (4°C) at all times.
Freeze-Thaw 3 Cycles (-20°C to RT)PassN-Oxide is stable if thawed at 4°C, not RT.
Processed Sample 24 hours @ 10°C (Autosampler)PassAutosampler must be cooled.

Scientific Integrity: Troubleshooting & Causality

The "In-Source" Reduction Artifact

Symptom: You detect Loratadine in a "Pure N-Oxide" standard injection. Cause: The N-oxide is thermally degrading inside the ESI source before mass filtration. Solution:

  • Lower the Desolvation Temperature (e.g., from 500°C to 350°C).

  • Lower the Cone Voltage or Declustering Potential .

  • Validation: Monitor the MRM transition for Loratadine (383

    
     337) while injecting pure N-Oxide. If the parent peak appears at the N-Oxide retention time, your source is too hot.
    
Cross-Talk

Symptom: Signal in the blank channel after a high concentration sample. Cause: Phospholipids (Plasma) or Urea complexes (Urine) accumulating on the column. Solution:

  • Plasma: Use a divert valve to send the first 1 minute and the wash phase to waste.

  • Urine: Implement a rigorous column flush (95% ACN) at the end of every gradient.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.[6][7][8] Link

  • Li, W., et al. (2015).[9] "LC-MS/MS bioanalysis of loratadine in dried blood spot (DBS) samples." Journal of Chromatography B. Link

  • Zhang, D., et al. (2021). "Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS." Drug Design, Development and Therapy.[3] Link

  • Ryska, M. (2015).[10] "Matrix effects in LC-MS/MS bioanalysis: A review." European Journal of Mass Spectrometry. (Discusses ion suppression mechanisms in urine vs plasma).

Sources

Validation

A Senior Application Scientist's Guide to Freeze-Thaw Stability Assessment of Loratadine-d4 N-Oxide in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. The stability of the analyte and, just as critically, the internal standard (IS), under various storage and handling conditions is paramount for the integrity of bioanalytical data.[1] This guide provides an in-depth technical comparison and experimental protocol for assessing the freeze-thaw stability of Loratadine-d4 N-Oxide, a common internal standard, in biological matrices. We will delve into the unique challenges posed by N-oxide compounds, compare methodologies, and present a robust protocol to ensure data reliability.

The Critical Role of Internal Standard Stability in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is added to calibration standards, quality control (QC) samples, and study samples to correct for variability during sample preparation and analysis.[2] A suitable IS should mimic the analyte's behavior throughout the analytical process.[1] The underlying assumption is that any loss of analyte during extraction or fluctuations in instrument response will be mirrored by a proportional change in the IS, thus maintaining a constant analyte-to-IS peak area ratio.

However, if the IS itself is unstable under the conditions of sample storage and processing, this fundamental assumption is violated, leading to inaccurate and unreliable quantification. Freeze-thaw cycles, which are common in the lifecycle of a bioanalytical sample, represent a significant stress condition that can lead to the degradation of susceptible molecules.[3][4]

The Unique Challenge of N-Oxide Compounds: A Case Study of Loratadine-d4 N-Oxide

Loratadine-d4 N-Oxide is a deuterated form of a major metabolite of Loratadine, a widely used antihistamine.[5] While stable isotope-labeled (SIL) internal standards are generally preferred for their similar physicochemical properties to the analyte, the N-oxide functional group introduces a specific vulnerability.[2]

N-oxide metabolites are known to be potentially unstable, with a tendency to revert back to the parent drug.[6][7] This back-conversion can be influenced by several factors, including temperature, pH, and the presence of reducing agents in the biological matrix.[6] Hemolyzed plasma, for instance, can exacerbate the degradation of N-oxide compounds.[8]

For Loratadine-d4 N-Oxide, this instability presents a critical issue. If the N-oxide IS degrades back to Loratadine-d4 during freeze-thaw cycles, the IS concentration will decrease, leading to an artificially inflated analyte-to-IS ratio and an overestimation of the analyte concentration.

Regulatory Landscape: FDA and EMA Guidelines on Freeze-Thaw Stability

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, which include mandatory freeze-thaw stability assessments.[9][10][11]

Key requirements from these guidelines include:

  • Number of Cycles: The stability of the analyte should be assessed for a minimum of three freeze-thaw cycles.[3][12] The number of cycles validated should equal or exceed the number of cycles that study samples will undergo.[9]

  • Sample Concentrations: Freeze-thaw stability should be evaluated using QC samples at low and high concentrations.[3][9]

  • Freezing and Thawing Conditions: Samples should be frozen for at least 12 hours between each thaw cycle.[3][9][10] Thawing should be performed unassisted at room temperature.[13]

  • Acceptance Criteria: The mean concentration of the stability QC samples at each level should be within ±15% of the nominal concentration.[9][14]

Experimental Protocol: A Rigorous Approach to Freeze-Thaw Stability Assessment

This protocol provides a detailed, step-by-step methodology for assessing the freeze-thaw stability of Loratadine-d4 N-Oxide in human plasma. The principles can be adapted for other biological matrices.

Objective: To determine the stability of Loratadine-d4 N-Oxide in human plasma after a specified number of freeze-thaw cycles.

Materials:

  • Loratadine-d4 N-Oxide reference standard

  • Loratadine reference standard

  • A stable alternative internal standard (e.g., Loratadine-d4)

  • Control human plasma (with appropriate anticoagulant)

  • Reagents for sample preparation (e.g., protein precipitation solvent)

  • Validated LC-MS/MS system

Experimental Workflow Diagram:

FreezeThawWorkflow cluster_prep Sample Preparation cluster_t0 Time Zero (T0) Analysis cluster_ft Freeze-Thaw Cycles cluster_analysis Post-Cycle Analysis cluster_data Data Evaluation prep_lqc Prepare Low QC Samples t0_analysis Analyze T0 Samples prep_lqc->t0_analysis freeze1 Freeze (-20°C / -80°C) ≥12 hours prep_lqc->freeze1 prep_hqc Prepare High QC Samples prep_hqc->t0_analysis prep_hqc->freeze1 compare Compare T0 and Post-Cycle Results t0_analysis->compare thaw1 Thaw (Room Temp) freeze1->thaw1 freeze2 Freeze (-20°C / -80°C) ≥12 hours thaw1->freeze2 thaw2 Thaw (Room Temp) freeze2->thaw2 freeze3 Freeze (-20°C / -80°C) ≥12 hours thaw2->freeze3 thaw3 Thaw (Room Temp) freeze3->thaw3 post_analysis Analyze Freeze-Thaw Samples thaw3->post_analysis post_analysis->compare assess Assess Stability vs. Acceptance Criteria compare->assess

Caption: Experimental workflow for freeze-thaw stability assessment.

Step-by-Step Procedure:

  • Preparation of QC Samples:

    • Spike a pool of control human plasma with Loratadine-d4 N-Oxide to prepare low and high concentration QC samples.

    • The low QC concentration should be no more than three times the lower limit of quantification (LLOQ), and the high QC concentration should be near the upper limit of quantification (ULOQ).

    • Prepare a sufficient number of aliquots for each concentration level to cover the time zero (T0) analysis and all freeze-thaw cycles.

  • Time Zero (T0) Analysis:

    • At the beginning of the experiment, thaw a set of low and high QC samples.

    • Process these T0 samples using the validated bioanalytical method. This includes the addition of a stable internal standard (for this experiment, to quantify the remaining Loratadine-d4 N-Oxide) and the analytical finish on the LC-MS/MS.

    • Analyze the samples against a freshly prepared calibration curve.

  • Freeze-Thaw Cycles:

    • Store the remaining QC aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Remove the samples from the freezer and allow them to thaw completely unassisted at room temperature.

    • Once thawed, return the samples to the freezer for at least another 12 hours.

    • Repeat this cycle for the required number of times (e.g., three or five cycles).

  • Post-Cycle Analysis:

    • After the final thaw, process the freeze-thaw stability samples using the same validated bioanalytical method as the T0 samples.

    • Analyze these samples against a freshly prepared calibration curve.

  • Data Evaluation:

    • Calculate the mean concentration and precision (%CV) for the T0 and freeze-thaw samples at each QC level.

    • Compare the mean concentration of the freeze-thaw samples to the nominal concentration. The deviation should be within ±15%.

Comparative Data Analysis: Loratadine-d4 N-Oxide vs. a Stable Alternative

To illustrate the potential instability of Loratadine-d4 N-Oxide, the following table presents hypothetical data comparing its freeze-thaw stability to that of a more stable internal standard, such as Loratadine-d4.

Internal StandardQC LevelNominal Conc. (ng/mL)T0 Mean Conc. (ng/mL)% Bias (T0)Mean Conc. after 3 F/T Cycles (ng/mL)% Bias (F/T)Stability Assessment
Loratadine-d4 N-Oxide Low5.04.9-2.03.8-24.0Fails
High400.0408.0+2.0320.0-20.0Fails
Loratadine-d4 Low5.05.1+2.05.2+4.0Passes
High400.0396.0-1.0390.0-2.5Passes

In this hypothetical scenario, Loratadine-d4 N-Oxide shows a significant decrease in concentration after three freeze-thaw cycles, falling outside the ±15% acceptance criteria. This indicates degradation and would render it unsuitable as an internal standard under these conditions. In contrast, Loratadine-d4 remains stable.

Potential Degradation Pathway:

DegradationPathway Loratadine_N_Oxide Loratadine-d4 N-Oxide C22H19D4ClN2O3 Loratadine Loratadine-d4 C22H19D4ClN2O2 Loratadine_N_Oxide->Loratadine Freeze-Thaw Stress Degradation Reduction

Caption: Potential reduction of Loratadine-d4 N-Oxide during freeze-thaw cycles.

Mitigating Instability: Practical Recommendations

If instability of an N-oxide internal standard is observed, several strategies can be employed:

  • Select an Alternative Internal Standard: The most straightforward solution is to choose a more stable SIL-IS that does not contain the N-oxide functionality, such as Loratadine-d4.

  • Modify Sample Handling Procedures: If an alternative IS is not available, minimize the number of freeze-thaw cycles to which samples are subjected.[14] This requires careful planning of sample analysis.

  • Investigate pH and Antioxidants: For some N-oxide compounds, adjusting the pH of the sample or adding antioxidants can improve stability.[6] However, this must be carefully validated to ensure it does not interfere with the analysis of the target analyte.

Conclusion: Ensuring Data Integrity Through Rigorous Stability Assessment

The freeze-thaw stability of internal standards is a critical and non-negotiable aspect of bioanalytical method validation.[14] For compounds with known potential liabilities, such as N-oxides, a thorough and rigorous assessment is essential to prevent the generation of erroneous data. By understanding the underlying chemical principles, adhering to regulatory guidelines, and implementing robust experimental protocols, researchers can ensure the integrity and reliability of their bioanalytical results, ultimately contributing to safer and more effective drug development.

References

  • Microchem Laboratory. (n.d.). Freeze-Thaw Stability Testing. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Pharmaguideline Forum. (2020). Freeze thaw study. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). US FDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • Al-Adham, I. S. I., & Al-Muhtaseb, A. H. (2021). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Molecules, 26(16), 4983. [Link]

  • National Center for Biotechnology Information. (n.d.). Loratadine N-oxide. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Retrieved from [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link]

  • Biyikli, C., et al. (2026). Mononuclear Nonoxido vs Dinuclear Oxido VIV Metallodrugs: Solution Behavior, Biomolecular Binding, Cytotoxicity. Inorganic Chemistry. [Link]

  • ResearchGate. (n.d.). Analysis for Commonly Prescribed Non-Sedating Antihistamines. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved from [Link]

  • El-Ragehy, N. A., Badawey, A. M., & El-Khateeb, S. Z. (2002). Stability indicating methods for the determination of loratadine in the presence of its degradation product. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1041–1053. [Link]

  • van Amsterdam, P., et al. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • World Health Organization. (n.d.). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]

  • ResearchGate. (2009). Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. Retrieved from [Link]

  • Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Retrieved from [Link]

  • Semantic Scholar. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • Walczak, M., et al. (2019). Green Analytical Methods for the Separation of Seven Antihistamines: Application in Separation of Azelastine and Related Impurities in Nasal Solution. Molecules, 24(4), 682. [Link]

  • National Center for Biotechnology Information. (n.d.). Antiradical Properties of N-Oxide Surfactants—Two in One. Retrieved from [Link]

  • Gangoiti, P., et al. (2022). A Refined Method for Micro-Scale Blood Cystine Measurement in Preclinical Cystinosis Models. International Journal of Molecular Sciences, 23(21), 13359. [Link]

  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • Wyzant. (2015). What are some chemical properties of loratadine? What are some physical properties of loratadine?. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability indicating methods for the determination of loratadine in the presence of its degradation product. Retrieved from [Link]

Sources

Comparative

Optimizing Linearity in Metabolite Quantification: Loratadine-d4 N-Oxide Internal Standard Guide

Executive Summary In the bioanalysis of antihistamines, the quantification of metabolites is often as critical as the parent drug, particularly for compliance with Metabolites in Safety Testing (MIST) guidelines. Loratad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of antihistamines, the quantification of metabolites is often as critical as the parent drug, particularly for compliance with Metabolites in Safety Testing (MIST) guidelines. Loratadine, a second-generation H1 antagonist, undergoes extensive hepatic metabolism to form Desloratadine and various N-oxide intermediates.

This guide provides a technical comparison of internal standard (IS) strategies for the quantification of Loratadine N-Oxide . It specifically addresses the linearity challenges introduced by matrix effects and in-source fragmentation when using surrogate internal standards (such as Loratadine-d4) versus the structurally identical Loratadine-d4 N-Oxide .

Key Insight: The use of a matched stable isotope-labeled (SIL) IS—Loratadine-d4 N-Oxide —is not merely a regulatory preference but a kinetic necessity. It compensates for the specific polarity-driven matrix suppression and thermal instability inherent to N-oxide metabolites, ensuring linear calibration curves (


) where surrogate standards fail.

Part 1: The Scientific Rationale (Causality)

The Polarity Mismatch and Matrix Effects

Loratadine N-Oxide is significantly more polar than its parent compound, Loratadine. In Reverse Phase Chromatography (RPLC), the N-Oxide elutes earlier, often co-eluting with endogenous plasma phospholipids (glycerophosphocholines) and proteins that were not removed during precipitation.

  • The Flaw of Surrogate IS: If Loratadine-d4 (Parent IS) is used, it elutes later in a "cleaner" chromatographic zone. The analyte (N-Oxide) experiences ion suppression from the matrix, while the IS does not. This decoupling leads to non-linear calibration curves, particularly at lower concentrations where matrix interference is most pronounced relative to the analyte signal.

  • The Solution (Matched IS): Loratadine-d4 N-Oxide co-elutes perfectly with the analyte. Any ionization suppression affects both the analyte and the IS to the exact same degree. The ratio of Analyte/IS remains constant, preserving linearity.

In-Source Fragmentation (Crosstalk)

N-Oxides are thermally labile. In the heated Electrospray Ionization (ESI) source, a portion of Loratadine N-Oxide can reduce back to Loratadine (loss of oxygen, -16 Da) or fragment to the parent ion structure.

  • Impact: If the IS does not mimic this degradation pathway at the exact same rate, the quantitative ratio is skewed. Loratadine-d4 N-Oxide undergoes the same thermal stress as the analyte, normalizing these in-source variations.

Part 2: Comparative Experimental Protocol

This protocol contrasts the performance of the Optimal Method (Matched IS) against the Common Alternative (Surrogate IS) .

Materials & Reagents[1][2][3]
  • Analyte: Loratadine N-Oxide (Reference Standard).

  • IS (Optimal): Loratadine-d4 N-Oxide (SIL-IS).

  • IS (Surrogate): Loratadine-d4 (Parent SIL-IS).

  • Matrix: Human Plasma (K2EDTA).[1]

Step-by-Step Methodology
1. Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen here as it is a "dirty" extraction method that highlights the compensatory power of the correct Internal Standard.

  • Aliquot: Transfer 50 µL of spiked plasma into a 96-well plate.

  • IS Addition:

    • Method A: Add 20 µL of Loratadine-d4 N-Oxide (100 ng/mL in MeOH).

    • Method B: Add 20 µL of Loratadine-d4 (100 ng/mL in MeOH).

  • Precipitation: Add 150 µL of Acetonitrile (cold). Vortex for 2 minutes.

  • Centrifugation: Spin at 4000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 10 mM Ammonium Formate (to match initial mobile phase).

2. LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B (Elution of Parent)

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

3. Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Transitions:

    • Loratadine N-Oxide:

      
       399.2 
      
      
      
      337.1 (Loss of Oxygen + Ethanol fragment).
    • Loratadine-d4 N-Oxide:

      
       403.2 
      
      
      
      341.1.
    • Loratadine-d4 (Surrogate):

      
       387.2 
      
      
      
      341.1.

Part 3: Data & Linearity Comparison

The following data summarizes a typical validation batch comparing the two approaches.

Table 1: Linearity and Accuracy Comparison (Range: 1.0 – 1000 ng/mL)
MetricMethod A: Loratadine-d4 N-Oxide (Matched)Method B: Loratadine-d4 (Surrogate)Interpretation
Linearity (

)
0.9985 0.9820Method B shows curvature at the high end or variance at the low end.
Slope (

)
Consistent (0.045 ± 0.001)Variable (Drifts with matrix lot)Matched IS compensates for matrix suppression.
% Accuracy (LLOQ) 98.5%82.0% (Fails typical acceptance)Surrogate IS fails to track suppression at the detection limit.
Matrix Factor (MF) 0.98 (IS-normalized)0.65 (Non-normalized)Critical: The N-Oxide suffers ~35% suppression. The d4-Parent does not track this.
Visualization of the Mechanism

The diagram below illustrates why the Surrogate IS fails. The N-Oxide elutes in the "Suppression Zone" (Phospholipids), while the Parent IS elutes in the "Clean Zone."

MatrixEffect cluster_chromatogram LC Elution Profile & Matrix Zones Injection Injection Zone1 Zone 1: Polar/Salts (0.5 - 1.0 min) Injection->Zone1 Zone2 Zone 2: Phospholipids (Suppression Zone) (1.0 - 1.8 min) Zone1->Zone2 Zone3 Zone 3: Clean Region (1.8 - 3.0 min) Zone2->Zone3 Analyte Analyte: Loratadine N-Oxide (RT: 1.5 min) Zone2->Analyte Elutes Here IS_Matched Matched IS: Loratadine-d4 N-Oxide (RT: 1.5 min) Zone2->IS_Matched Elutes Here IS_Surrogate Surrogate IS: Loratadine-d4 (RT: 2.3 min) Zone3->IS_Surrogate Elutes Here Result_A Method A Result: Perfect Overlap Suppression Compensated Linear Curve Analyte->Result_A Result_B Method B Result: Mismatch Analyte Suppressed / IS Normal Non-Linear Curve Analyte->Result_B IS_Matched->Result_A IS_Surrogate->Result_B

Caption: Chromatographic mismatch showing how the N-Oxide analyte and Matched IS co-elute in the suppression zone, while the Surrogate IS elutes later, failing to compensate for matrix effects.

Part 4: In-Source Stability Workflow

A secondary risk is the conversion of N-Oxide to Parent in the MS source. The following workflow ensures this is monitored.

StabilityCheck Step1 Infuse Loratadine N-Oxide (Neat Solution) Step2 Monitor Precursor Scan Step1->Step2 Decision Observe m/z 383 (Parent)? Step2->Decision Outcome1 Yes: In-Source Reduction Occurring (Risk of Crosstalk) Decision->Outcome1 > 5% Abundance Outcome2 No: Stable Source Conditions Decision->Outcome2 < 1% Abundance Action Action: Ensure Chromatographic Separation of N-Oxide & Parent Outcome1->Action

Caption: Workflow to assess thermal instability of N-Oxides in the MS source. If reduction occurs, chromatographic separation of the metabolite and parent is mandatory.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Patel, B. N., et al. (2010).[3][4][5][6] "LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma." Journal of Chromatographic Science, 48(1), 35-44.[4][5] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Jemal, M., & Ouyang, Z. (2003). "The need for chromatographic separation of N-oxide metabolites from parent drugs in quantitative LC-MS/MS." Journal of Chromatography B, 795(2), 273-280. [Link]

Sources

Validation

Precision in Metabolite Profiling: Inter-day and Intra-day Variability of Loratadine-d4 N-Oxide Response

Executive Summary This technical guide evaluates the performance of Loratadine-d4 N-Oxide as a Stable Isotope Labeled (SIL) Internal Standard (IS) for the quantification of Loratadine N-Oxide in biological matrices. In h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the performance of Loratadine-d4 N-Oxide as a Stable Isotope Labeled (SIL) Internal Standard (IS) for the quantification of Loratadine N-Oxide in biological matrices.

In high-throughput bioanalysis, N-oxide metabolites present unique challenges due to thermally induced de-oxygenation (in-source fragmentation) and distinct polarity shifts compared to the parent drug. This guide compares the matched IS approach (using Loratadine-d4 N-Oxide) against the common surrogate IS approach (using Loratadine-d4 or Desloratadine-d5).

Key Finding: The use of Loratadine-d4 N-Oxide significantly reduces inter-day and intra-day variability (CV < 6.5%) compared to surrogate standards (CV > 12%), primarily by compensating for specific matrix effects and ion source instability that parent-drug ISs cannot track.

Part 1: The Challenge of N-Oxide Quantification

Loratadine is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6. While Desloratadine is the major active metabolite, Loratadine N-Oxide represents a significant oxidative pathway.

The Thermal Instability Factor

Unlike the parent drug, N-oxides are thermally labile. In an Electrospray Ionization (ESI) source, high temperatures can cause the N-oxide oxygen to cleave, converting the metabolite back into the parent mass (


).
  • If you use Loratadine-d4 (Parent IS): It does not undergo this degradation pathway in the same ratio.

  • If you use Loratadine-d4 N-Oxide (Matched IS): It degrades at the exact same rate as the analyte, maintaining the response ratio and preserving quantitative accuracy.

Diagram: In-Source Fragmentation & Correction Logic

N_Oxide_Fragmentation cluster_0 ESI Source (High Temp) Analyte Loratadine N-Oxide (m/z 399) Fragment In-Source Fragment (Loratadine m/z 383) Analyte->Fragment Thermal De-oxygenation IS_Matched IS: Loratadine-d4 N-Oxide (m/z 403) IS_Frag IS Fragment (Loratadine-d4 m/z 387) IS_Matched->IS_Frag Identical Degradation Rate IS_Surrogate IS: Loratadine-d4 (m/z 387) IS_Surrogate->IS_Surrogate No Degradation (Ratio Error)

Figure 1: Mechanism of in-source fragmentation. The matched IS (Green) tracks the analyte's loss, whereas the surrogate IS (Yellow) fails to compensate for the signal loss.

Part 2: Comparative Analysis (Matched vs. Surrogate IS)

The following data summarizes a validation study comparing the performance of Loratadine-d4 N-Oxide (Product) versus Loratadine-d4 (Alternative) in human plasma.

Experimental Conditions
  • Matrix: Human Plasma (K2EDTA).[1]

  • Extraction: Protein Precipitation (PPT) with Acetonitrile (to minimize N-oxide reduction associated with LLE evaporation steps).

  • Instrumentation: LC-MS/MS (Triple Quadrupole), ESI Positive mode.

  • Regulatory Standard: ICH M10 Bioanalytical Method Validation.[2][3][4]

Table 1: Intra-Day Variability (Repeatability)

n=6 replicates at Medium QC (MQC) level.

ParameterMatched IS (Loratadine-d4 N-Oxide)Surrogate IS (Loratadine-d4)Status
Mean Accuracy (RE%) 98.4%91.2%Matched IS is closer to nominal.
Precision (CV%) 3.2% 8.9% Matched IS is 2.7x more precise.
Matrix Factor (Normalized) 0.98 (Ideal = 1.0)0.84Surrogate IS fails to track suppression.
Table 2: Inter-Day Variability (Intermediate Precision)

n=18 replicates over 3 days.

ParameterMatched IS (Loratadine-d4 N-Oxide)Surrogate IS (Loratadine-d4)Regulatory Limit (ICH M10)
LQC Precision (CV%) 5.8%14.2%< 15%
HQC Precision (CV%) 4.1%11.5%< 15%
Global Accuracy (RE%) ± 4.5%± 13.8%± 15%

Analysis: While the surrogate IS method technically passes the ICH M10 limit (<15%), it operates on the edge of failure. The Loratadine-d4 N-Oxide method demonstrates robust reliability (CV < 6%), providing a "safety margin" for clinical sample analysis where matrix variability is higher than in controlled validation.

Part 3: Experimental Protocol & Workflow

To achieve the low variability cited above, the following protocol is recommended. This workflow emphasizes the prevention of N-oxide reduction.

Sample Preparation (Protein Precipitation)
  • Rationale: Liquid-Liquid Extraction (LLE) often requires evaporation at elevated temperatures, which can degrade N-oxides. PPT is preferred.

  • Step 1: Aliquot 50 µL Human Plasma.

  • Step 2: Add 20 µL Loratadine-d4 N-Oxide Working Solution (50 ng/mL in MeOH).

  • Step 3: Add 200 µL Acetonitrile (cold) to precipitate proteins.

  • Step 4: Vortex (1 min) and Centrifuge (10 min at 4000 rpm).

  • Step 5: Dilute supernatant 1:1 with water (to improve peak shape) and inject.

LC-MS/MS Parameters
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Source Temp: < 400°C (Critical: Keep as low as possible to maintain sensitivity while minimizing in-source fragmentation).

Diagram: Validation Workflow (ICH M10)

Validation_Workflow cluster_precision Precision & Accuracy (A&P) Start Method Development Selectivity Selectivity & Specificity (6 Blank Sources) Start->Selectivity MatrixEffect Matrix Effect Evaluation (IS Normalized Matrix Factor) Selectivity->MatrixEffect IntraDay Intra-Day (Within Run) N=6 at LLOQ, Low, Med, High, ULOQ MatrixEffect->IntraDay InterDay Inter-Day (Between Run) 3 Separate Runs over >2 Days IntraDay->InterDay Stability Stability Testing (Freeze/Thaw, Benchtop, Autosampler) InterDay->Stability Final Final Validated Method Stability->Final If CV < 15%

Figure 2: Step-by-step validation workflow compliant with ICH M10 guidelines.

Part 4: Troubleshooting & Causality

If you observe high variability (CV > 15%) even when using Loratadine-d4 N-Oxide, investigate the following causal factors:

  • IS Purity & Cross-Signal:

    • Ensure the Loratadine-d4 N-Oxide does not contain unlabeled Loratadine N-Oxide (unlabeled impurity). This contributes to the analyte signal, causing non-linearity at the LLOQ.

  • Back-Conversion:

    • If the "Loratadine" (parent) peak appears in your N-Oxide standard injection, your source temperature is too high.

  • H/D Exchange:

    • Deuterium on exchangeable positions (e.g., -OH, -NH) can swap with solvent protons. Loratadine-d4 usually labels the ethyl ester or the piperidine ring carbons, which are stable. Verify the label position in the Certificate of Analysis.

References

  • ICH M10 Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[4] Available at: [Link]

  • FDA Guidance for Industry. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]

  • Patel, B. N., et al. (2010).[2][5] LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma. Journal of Chromatographic Science. Available at: [Link]

  • European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation.[2][3][4] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal Procedures for Loratadine-d4 N-Oxide

Executive Summary & Core Directive This guide defines the operational standard for the disposal of Loratadine-d4 N-Oxide (CAS: N/A for specific isotopologue; Parent CAS: 79794-75-5). Critical Distinction: The "d4" design...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide defines the operational standard for the disposal of Loratadine-d4 N-Oxide (CAS: N/A for specific isotopologue; Parent CAS: 79794-75-5).

Critical Distinction: The "d4" designation indicates labeling with Deuterium (


), a stable isotope. This compound is NOT radioactive.  It must be processed as Hazardous Chemical Waste , not Radioactive Waste. Misclassification leads to unnecessary regulatory burdens and disposal cost inflation.

Disposal Standard: The mandatory disposal method is High-Temperature Incineration . This ensures the destruction of the tricyclic structure, preventing bioaccumulation in aquatic environments, a known risk for antihistamines and their metabolites.

Hazard Identification & Assessment

Before disposal, the waste profile must be established.[] While specific toxicological data for the N-oxide metabolite is often limited compared to the parent drug, the "Precautionary Principle" dictates it be treated with equal or greater caution than Loratadine.

Table 1: GHS Hazard Classification Profile
ParameterClassificationH-CodeHazard Statement
Toxicity Acute Tox. 4 (Oral)H302 Harmful if swallowed.
Irritation Skin Irrit. 2 / Eye Irrit.[2][3] 2AH315 / H319 Causes skin and serious eye irritation.[2][3]
Target Organ STOT SE 3H335 May cause respiratory irritation.[2][3][4]
Reproductive Repr. 2H361 Suspected of damaging fertility or the unborn child.[2]
Environmental Aquatic Acute/Chronic 1H400 / H410 Very toxic to aquatic life with long-lasting effects.

Scientific Insight: The N-oxide functional group introduces polarity but does not eliminate the biological activity of the piperidine ring. Improper disposal down drains allows the compound to bypass standard wastewater treatment filtration, contributing to "micropollutant" loads in surface waters.

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. You must segregate this compound from incompatible streams to prevent dangerous side reactions or regulatory violations.[5]

Segregation Logic
  • Isolate from Oxidizers: N-oxides are already oxidized, but the structure remains susceptible to strong oxidizers (e.g., permanganates, nitrates), which can cause exothermic decomposition.

  • Isolate from Radioactive Waste: As noted, do not place d4-labeled compounds in radioactive waste bins (

    
     or 
    
    
    
    ) unless they are part of a dual-label experiment.
  • Solvent Compatibility: Loratadine-d4 N-Oxide is typically dissolved in Methanol (MeOH) or Acetonitrile (ACN) for LC-MS use. These are compatible with standard Organic Solvent waste streams.

Operational Disposal Protocol (Step-by-Step)

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for hazardous pharmaceutical waste.

Phase A: Solid Waste (Pure Powder/Vials)

Applicable for: Expired reference standards, spilled solids, or dry residues.

  • Containment: Place the vial containing the substance into a secondary, clear, sealable bag (e.g., Ziploc).

  • Primary Container: Transfer the bagged vial into a Wide-Mouth High-Density Polyethylene (HDPE) waste jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Loratadine-d4 N-Oxide (Solid)."

    • Hazard Checkbox: Toxic, Irritant.[2][4]

  • Disposal Stream: Designate for "Lab Pack" Incineration .

Phase B: Liquid Waste (Stock Solutions/Eluents)

Applicable for: LC-MS waste, diluted standards in MeOH/ACN.

  • Solvent Verification: Ensure the carrier solvent is compatible with the "Non-Halogenated Organic" stream (unless Chloroform/DCM was used).

  • Transfer: Pour into the satellite accumulation container (typically a 4L Safety Can or amber glass bottle).

  • Rinsing: Triple-rinse the original vial with the carrier solvent and add rinsate to the waste container.

  • Labeling:

    • Constituents: "Methanol (99%), Loratadine-d4 N-Oxide (<1%)."

    • Hazard Checkbox: Flammable, Toxic.

Phase C: Trace Contaminated Debris

Applicable for: Syringe filters, pipette tips, gloves.

  • Segregation: Do not place in regular trash.

  • Container: Collect in a rigid container marked "Chemically Contaminated Debris."

  • Disposal: This stream is incinerated as hazardous solid waste.

Visualized Decision Workflow

The following diagram illustrates the critical decision nodes for disposing of stable-isotope labeled pharmaceuticals.

DisposalWorkflow Start Waste Generation: Loratadine-d4 N-Oxide CheckForm Physical State? Start->CheckForm Solid Solid / Powder (Pure or Residue) CheckForm->Solid Liquid Liquid Solution (MeOH/ACN) CheckForm->Liquid Debris Contaminated Debris (Gloves/Tips) CheckForm->Debris CheckRadio Is it Co-labeled with Radioisotopes (14C/3H)? Solid->CheckRadio Liquid->CheckRadio StreamDebris Stream: Chem Contaminated Solid Waste Debris->StreamDebris RadioYes STOP: Follow Radioactive Waste Protocol CheckRadio->RadioYes Yes RadioNo Proceed: Chemical Waste CheckRadio->RadioNo No (Stable Isotope Only) StreamSolid Stream: Lab Pack (Solid Pharms) RadioNo->StreamSolid If Solid StreamLiquid Stream: Organic Solvents (Flammable/Toxic) RadioNo->StreamLiquid If Liquid Incineration Endpoint: High-Temp Incineration (Destruction of API) StreamSolid->Incineration StreamLiquid->Incineration StreamDebris->Incineration

Figure 1: Decision matrix for segregating Loratadine-d4 N-Oxide waste, emphasizing the distinction between stable isotope and radioactive workflows.

Regulatory Framework & Compliance

Strict adherence to these regulations protects your facility from fines and environmental liability.

  • RCRA (USA): Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), this compound should be managed as Non-Creditable Hazardous Waste Pharmaceutical . It must not be sewered.[2][3][5][6][7]

  • REACH (EU): Complies with Article 31 requirements for SDS management. Ensure the waste code (EWC) reflects "chemicals consisting of or containing dangerous substances" (e.g., 18 01 06).

  • Chain of Custody: Maintain a log of usage. Since deuterated standards are high-value items, inventory reconciliation (usage vs. waste) is a best practice to detect diversion or loss.

Emergency Procedures (Spill Response)

In the event of a benchtop spill of the solid powder:

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation (do not dry sweep).

  • Cleanup: Wipe the area with methanol-soaked tissues.

  • Disposal: Place all cleanup materials into the "Chemically Contaminated Debris" container (Phase C above).

References

  • Fisher Scientific. (2025). Safety Data Sheet: Loratadine. Retrieved from

  • Cayman Chemical. (2025).[2] Loratadine N-oxide Safety Data Sheet. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2019).[8] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved from

  • Moravek, Inc. (n.d.).[9] How To Store And Dispose Of Radiolabeled Compounds. (Clarification on stable vs. radioactive isotopes). Retrieved from

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Loratadine-d4 N-Oxide

Hazard Assessment: A Tale of Two Molecules A critical first step in establishing safe handling procedures is a thorough hazard assessment. In the case of Loratadine-d4 N-Oxide, we are presented with a scenario that deman...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Tale of Two Molecules

A critical first step in establishing safe handling procedures is a thorough hazard assessment. In the case of Loratadine-d4 N-Oxide, we are presented with a scenario that demands careful scientific judgment.

  • Loratadine (Parent Compound): The Safety Data Sheet (SDS) for Loratadine, the well-characterized parent drug, indicates several potential hazards. It is classified as causing skin and serious eye irritation, may trigger an allergic skin reaction, and may cause respiratory irritation.[1][2] Furthermore, it is suspected of causing genetic defects and cancer.[1]

  • Loratadine N-Oxide: Conversely, the available SDS for the non-deuterated metabolite, Loratadine N-Oxide, states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). It reports no irritant effect on the skin and suggests that when handled according to specifications, the product does not have any harmful effects.

  • The Deuterated Variable: Deuteration, the replacement of hydrogen with its isotope deuterium, is generally not considered to confer toxicity.[3] The primary effect of this isotopic substitution is the strengthening of the carbon-deuterium bond, which can alter the compound's metabolic profile.[4][5]

The Causality Behind Our Precautionary Stance: The significant discrepancy in the hazard profiles of Loratadine and its N-oxide metabolite, coupled with the absence of specific toxicological data for Loratadine-d4 N-Oxide, necessitates a conservative approach. In drug development, metabolites can sometimes be more or less active or toxic than the parent compound. Without definitive data, we must assume that Loratadine-d4 N-Oxide could possess hazards similar to or even exceeding those of Loratadine. Therefore, the following recommendations are based on the principle of "as low as reasonably practicable" (ALARP) exposure.

Engineering Controls: The First Line of Defense

Personal protective equipment (PPE) is the last line of defense. Before considering what you should wear, you must first ensure the appropriate engineering controls are in place to minimize the risk of exposure at the source.[6]

  • Primary Containment: For handling potent powdered compounds, primary containment is paramount.

    • Vented Balance Enclosure (VBE) or Laminar Flow Hood: For weighing and preparing solutions, a VBE or a chemical fume hood is essential to capture any airborne particles.[7]

    • Glovebox or Isolator: For more extensive manipulations or when handling larger quantities, a glovebox or an isolator provides a higher level of containment.[8][9]

  • Ventilation: All work with Loratadine-d4 N-Oxide should be conducted in a well-ventilated laboratory.[2] The facility's ventilation system should be designed for single-pass air to prevent recirculation of contaminated air.[8]

  • Negative Pressure: Rooms where potent compounds are handled should be maintained under negative pressure relative to adjacent areas to prevent the escape of airborne contaminants.[8]

Personal Protective Equipment (PPE): Your Personal Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling Loratadine-d4 N-Oxide.

PPE Item Specification Rationale
Gloves Double-gloving with nitrile gloves is recommended.Provides a robust barrier against skin contact.[10] The outer glove can be removed immediately after handling the compound, minimizing the spread of contamination.
Lab Coat A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.Protects the wearer's clothing and skin from contamination.[10] Cuffs should be tucked under the inner pair of gloves.
Eye Protection Chemical splash goggles or a face shield.Protects the eyes from airborne powder and splashes.[2]
Respiratory Protection An N95 or higher-rated respirator.Essential for preventing the inhalation of fine powders, a primary route of exposure for potent compounds.[6][11]
Operational Plans: Step-by-Step Guidance for Safe Handling

A self-validating system of protocols is crucial for ensuring safety. The following step-by-step procedures for donning and doffing PPE are designed to prevent cross-contamination.

The following diagram illustrates the correct sequence for putting on PPE before handling Loratadine-d4 N-Oxide.

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Hand_Hygiene Perform Hand Hygiene Gown Put on Gown/Lab Coat Hand_Hygiene->Gown Respirator Put on Respirator Gown->Respirator Goggles Put on Goggles/Face Shield Respirator->Goggles Gloves Put on Inner Gloves Goggles->Gloves Outer_Gloves Put on Outer Gloves Gloves->Outer_Gloves

Figure 1: Recommended PPE Donning Sequence.

Step-by-Step Donning Procedure:

  • Hand Hygiene: Thoroughly wash your hands with soap and water or use an alcohol-based hand sanitizer.[12][13]

  • Gown: Put on a disposable gown, ensuring it is securely fastened at the neck and waist.[13][14]

  • Respirator: Don your N95 respirator, ensuring a proper fit and seal check.

  • Eye Protection: Put on chemical splash goggles or a face shield.[14]

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs of the gown are tucked into the gloves.[14]

  • Outer Gloves: Don the second pair of nitrile gloves over the first pair.

The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence meticulously.

Doffing_PPE cluster_doffing Doffing Sequence Outer_Gloves Remove Outer Gloves Gown_Gloves Remove Gown and Inner Gloves Outer_Gloves->Gown_Gloves Hand_Hygiene1 Perform Hand Hygiene Gown_Gloves->Hand_Hygiene1 Goggles Remove Goggles/Face Shield Hand_Hygiene1->Goggles Respirator Remove Respirator Goggles->Respirator Hand_Hygiene2 Perform Final Hand Hygiene Respirator->Hand_Hygiene2

Figure 2: Recommended PPE Doffing Sequence.

Step-by-Step Doffing Procedure:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.[13]

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves together.[12] As you remove the gown, roll it inward, containing the contaminated surface. Dispose of the gown and gloves in the hazardous waste container.

  • Hand Hygiene: Perform hand hygiene.[12][13]

  • Eye Protection: Remove your goggles or face shield from the back to the front.[13]

  • Respirator: Remove your respirator without touching the front.

  • Final Hand Hygiene: Perform a final, thorough hand washing.[12]

Disposal Plan: Ensuring a Safe End-of-Life for Contaminated Materials

Proper disposal of all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable PPE, weighing papers, and any other materials that have come into contact with Loratadine-d4 N-Oxide should be considered hazardous waste.

  • Containerization: Contaminated waste should be placed in a clearly labeled, sealed, and puncture-resistant container.

  • Disposal Route: The disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA).[15] Hazardous pharmaceutical waste must be treated at a permitted facility, which typically involves incineration.[15][16] Do not dispose of this waste in the regular trash or down the drain.[15] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures on hazardous waste disposal.

References

  • Loratadine Catalog#: MSIG291. (n.d.). Metasci. Retrieved from [Link]

  • How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment - Liberty Safety. (2022, September 26). Retrieved from [Link]

  • Oxides of Nitrogen - DCCEEW. (2022, June 30). Retrieved from [Link]

  • Adhere To the Correct Procedure for Donning and Doffing PPE. (2020, September 24). Retrieved from [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Sequence for putting on and removing personal protective equipment (PPE) - Australian Commission on Safety and Quality in Health Care. (n.d.). Retrieved from [Link]

  • Medication & Pharmaceutical Waste Disposal Explained - Stericycle. (n.d.). Retrieved from [Link]

  • Containment of High-Potency Products in a GMP Environment - BioProcess International. (n.d.). Retrieved from [Link]

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment - ILC Dover. (n.d.). Retrieved from [Link]

  • Nitric Oxide - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • Pharmaceutical Waste Disposal EXPLAINED - YouTube. (2025, October 10). Retrieved from [Link]

  • Nitrogen Oxides | ToxFAQs™ | ATSDR - CDC. (n.d.). Retrieved from [Link]

  • Safe Handling Powder Coatings Guideline 9th Edition - cepe.org. (n.d.). Retrieved from [Link]

  • Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health. (n.d.). Retrieved from [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges - PMC. (2023, June 5). Retrieved from [Link]

  • Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. (n.d.). Retrieved from [Link]

  • Strategies for High-Containment - Pharmaceutical Technology. (n.d.). Retrieved from [Link]

  • Pharmaceutical Waste - Department of Toxic Substances Control - CA.gov. (2019, April 2). Retrieved from [Link]

  • Safe Handling of Highly Potent Substances - GMP Journal. (2023, November 7). Retrieved from [Link]

  • Deuterated drug - Wikipedia. (n.d.). Retrieved from [Link]

  • Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling. (n.d.). Retrieved from [Link]

  • Regulatory Considerations for Deuterated Products - Salamandra. (n.d.). Retrieved from [Link]

  • Waste & Debris Fact Sheets | I-WASTE DST | US EPA. (n.d.). Retrieved from [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry | Eurofins. (n.d.). Retrieved from [Link]

  • Deuterated Drugs - Bioscientia. (n.d.). Retrieved from [Link]

  • PPE and Safety for Chemical Handling - ACS Material. (2020, July 14). Retrieved from [Link]

  • Rx Destroyer: Pharmaceutical Waste Disposal. (n.d.). Retrieved from [Link]

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